4'-Methylchrysoeriol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLOMULCAJQEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197043 | |
| Record name | Kampferol-3,4'-dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4712-12-3 | |
| Record name | Kampferol-3,4'-dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,4'-dimethoxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kampferol-3,4'-dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAMPFEROL-3,4'-DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FHI2X224O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4'-Methylchrysoeriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4'-Methylchrysoeriol, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and experimental methodologies.
Physicochemical Properties
This compound, also known as 5,7-Dihydroxy-3',4'-dimethoxyflavone, is a methylated derivative of the flavone (B191248) luteolin. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄O₆ | [1][2] |
| Molecular Weight | 314.29 g/mol | [1][2] |
| CAS Number | 4712-12-3 | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 244 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 538.3 ± 50.0 °C | [2] |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [2] |
| Solubility | - In DMSO: 20.83 mg/mL (66.28 mM) - In Water: < 0.1 mg/mL (insoluble) | [2] |
| pKa (Predicted) | 6.49 ± 0.40 | [2] |
| LogP (Predicted) | 2.970 | [2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, data for the closely related compound, chrysoeriol (B190785) (4',5,7-trihydroxy-3'-methoxyflavone), which differs by the absence of a methyl group at the 4'-position, can provide valuable insights. The presence of the additional methoxy (B1213986) group in this compound would lead to predictable shifts in the NMR spectra and minor changes in the IR and Mass Spectra.
Note: The following data is for chrysoeriol and should be used as a reference with the structural difference in mind.
| Spectrum | Characteristic Peaks | Source(s) |
| ¹H NMR (in Methanol-d4) | Signals corresponding to aromatic protons and a methoxy group. | [3] |
| ¹³C NMR (in Methanol-d4) | Resonances for carbonyl, aromatic, and methoxy carbons. | [3] |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns of the flavonoid core. | [4] |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the flavone structure. | [5] |
| Infrared (IR) Spectroscopy | Vibrational bands for hydroxyl, carbonyl, and aromatic C-H and C=C bonds. | [6] |
Biological Activity and Signaling Pathways
This compound is a potent inhibitor of human Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens.[7][8][9][10]
| Target | IC₅₀ | Source(s) |
| Human Cytochrome P450 1B1-dependent EROD | 19 nM | [2] |
This inhibitory activity suggests potential applications for this compound in cancer chemoprevention. The inhibition of CYP1B1 can prevent the conversion of estrogens into carcinogenic metabolites.[8][9]
Studies have also indicated that this compound possesses death receptor 5 promoter-enhancing activity, suggesting a potential role in inducing apoptosis in cancer cells.[2]
Due to limited specific data on this compound, the following biological activities and signaling pathway information are for the related compound, chrysoeriol . Given their structural similarity, it is plausible that this compound may exhibit similar effects.
-
Anti-inflammatory Activity: Chrysoeriol has been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway, which leads to the downregulation of NF-κB and AP-1 activation and a reduction in the expression of pro-inflammatory mediators like COX-2.[11][12]
-
Antioxidant Activity: Chrysoeriol demonstrates antioxidant properties through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[13][14]
-
Anticancer Activity: Chrysoeriol has been reported to have anticancer effects in various cancer cell lines, involving the modulation of signaling pathways such as MAPK, PI3K/Akt, and STAT3.[11][15]
-
Melanogenesis Modulation: Chrysoeriol has been found to enhance melanogenesis by modulating the MAPK, AKT, PKA, and Wnt/β-catenin signaling pathways.[15]
Experimental Protocols
The following is a representative protocol for the 7-ethoxyresorufin-O-deethylation (EROD) assay, based on the methodology described by Shimada et al. (2009).[7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human CYP1B1 activity.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
7-Ethoxyresorufin (substrate)
-
Resorufin (B1680543) (standard)
-
Potassium phosphate (B84403) buffer
-
This compound
-
96-well microplate reader with fluorescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a standard reaction mixture (e.g., 1.5 mL total volume) containing recombinant CYP1B1 (e.g., 3.3 nM) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 5 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 7-ethoxyresorufin, and an NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a solvent like acetonitrile.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Data Analysis: Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
This compound is a flavonoid with significant potential, particularly as a potent and selective inhibitor of CYP1B1. This activity highlights its promise as a chemopreventive agent. While detailed spectroscopic and biological data for this compound are still emerging, studies on the closely related compound chrysoeriol suggest a broader range of activities, including anti-inflammatory and antioxidant effects, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.
References
- 1. CAS 4712-12-3 | this compound [phytopurify.com]
- 2. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Reverse Type I Binding Spectra of Human Cytochrome P450 1B1 Induced by Flavonoid, Stilbene, Pyrene, Naphthalene, Phenanthrene, and Biphenyl Derivatives That Inhibit Catalytic Activity: A Structure-Function Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function [mdpi.com]
- 14. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Enigmatic Flavonoid: A Technical Guide to the Natural Sources and Isolation of 4'-Methylchrysoeriol
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural origins and isolation methodologies of 4'-Methylchrysoeriol (5,7-Dihydroxy-3',4'-dimethoxyflavone), a bioactive flavonoid of interest in the scientific community. This document provides a consolidated resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified in a select number of plant species. While comprehensive quantitative data across a wide range of sources remains an area for further research, existing studies have confirmed its presence in the following plants:
| Plant Species | Part of Plant | Reported Yield |
| Soymida febrifuga | Stem Bark | 35 mg (from an unspecified amount of plant material) |
| Cassia alata | Leaves | 9.5 mg (from an unspecified amount of plant material) |
| Eupatorium odoratum | Aerial Parts | Presence confirmed, quantitative yield not specified |
Note: The yields mentioned are as reported in the cited literature, where the initial quantity of plant material was not always specified. This highlights a need for further quantitative studies to enable direct comparisons.
Experimental Protocols for Isolation
The isolation of this compound from plant matrices typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on established methods for flavonoid isolation.
I. Extraction
-
Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves or stem bark) is the starting point.
-
Solvent Extraction: Maceration or soxhlet extraction with a suitable solvent is performed. Methanol is a commonly used solvent for the extraction of flavonoids. The plant material is soaked or continuously extracted with the solvent to draw out the desired compounds.
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
II. Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids like this compound are typically found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate, starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify fractions containing the target compound. Fractions with similar TLC profiles are pooled.
-
Crystallization: The pooled fractions are concentrated, and the purified this compound can be obtained by crystallization from a suitable solvent such as methanol.
Below is a graphical representation of a general experimental workflow for the isolation of this compound.
The Biosynthesis of 4'-Methylchrysoeriol in Plants: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the enzymatic pathway, quantitative data, and experimental protocols for the synthesis of the bioactive flavonoid, 4'-Methylchrysoeriol.
Introduction
This compound, a methoxylated flavone (B191248), has garnered significant scientific interest due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As a derivative of luteolin (B72000), its biosynthesis in plants involves a series of enzymatic reactions that are part of the broader flavonoid pathway, culminating in a specific methylation step. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on quantitative data and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of core enzymes collaboratively synthesize the flavone backbone, which is subsequently modified to yield this compound. The pathway can be conceptualized in two main stages: the formation of the luteolin precursor and its subsequent methylation.
The typical biosynthetic route involves eight enzymatic steps. However, research has demonstrated the feasibility of a shortened, four-step pathway in engineered systems, utilizing five key enzymes: Phenylalanine Ammonia Lyase (PAL), Chalcone (B49325) Synthase (CHS), Flavone Synthance (FNS), Flavonoid 3'-Hydroxylase (F3'H), and an O-Methyltransferase (OMT).[1]
Key Enzymes and Reactions:
-
Phenylalanine Ammonia Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamic Acid 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to its flavanone (B1672756) form, naringenin.
-
Flavone Synthase (FNS): Introduces a double bond in the C-ring of naringenin to produce the flavone apigenin (B1666066).
-
Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates apigenin at the 3' position of the B-ring to yield luteolin.
-
O-Methyltransferase (OMT): The final and specific step, where an OMT, such as the rice-derived 3'-O-methyltransferase ROMT-9, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of luteolin, forming chrysoeriol (B190785) (3'-O-methylated luteolin).[2][3][4]
Quantitative Data on this compound Biosynthesis
The efficiency of this compound production, particularly in engineered microbial systems, is a key area of research. Quantitative data provides insights into enzyme performance and pathway optimization.
| Enzyme/System | Substrate | Product | Titer/Yield | Organism/System | Reference |
| ROMT-9 (Wild-Type) | Luteolin | Chrysoeriol | 55 mg/L from 200 mg/L luteolin in 24h | Escherichia coli | [2] |
| ROMT-9 (L34Q variant) | Luteolin | Chrysoeriol | >85 mg/L from 200 mg/L luteolin in 24h | Escherichia coli | [2] |
| ROMT-9 (W284A variant) | Luteolin | Chrysoeriol | >85 mg/L from 200 mg/L luteolin in 24h | Escherichia coli | [2] |
| SpnK | Luteolin | Chrysoeriol | 15% conversion of 30 µM luteolin | Saccharopolyspora spinosa OMT in a microbial host | [4] |
| Engineered Pathway | Glucose | Chrysoeriol | 85 mg/L | Escherichia coli expressing ROMT-9 | [5] |
Experimental Protocols
This section outlines detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Flavonoid O-Methyltransferases (OMTs)
This protocol describes the expression of an OMT, such as ROMT-9, in E. coli for subsequent characterization.
-
Gene Cloning: The coding sequence of the OMT is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a suitable tag for purification (e.g., His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Purify the supernatant containing the His-tagged protein using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
-
Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a standard method (e.g., Bradford assay).
In Vitro O-Methyltransferase Activity Assay
This protocol is used to determine the enzymatic activity of a purified OMT.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1-10 µg of purified OMT
-
100 µM Luteolin (substrate)
-
200 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
10 mM MgCl₂ (optional, as some OMTs are Mg²⁺-dependent)
-
Bring the final volume to 100 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heating.
-
Analysis: Analyze the reaction products by HPLC to quantify the amount of chrysoeriol formed.
HPLC Analysis of Luteolin and Chrysoeriol
This method allows for the separation and quantification of the substrate and product of the OMT reaction.[6][7]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Quantification: Create a standard curve for both luteolin and chrysoeriol of known concentrations to quantify the amounts in the experimental samples. The limit of detection for chrysoeriol can be around 1.76 μg/mL.[6]
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound from L-Phenylalanine.
Experimental Workflow for OMT Characterization
Caption: A typical experimental workflow for the characterization of an O-Methyltransferase.
Conclusion
The biosynthesis of this compound is a well-defined pathway that offers multiple points for optimization, particularly in the final methylation step catalyzed by O-methyltransferases. The ability to heterologously express and engineer these enzymes has opened avenues for the microbial production of this valuable bioactive compound. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound. The continued exploration of novel OMTs from diverse plant sources and the application of protein engineering strategies are expected to further enhance production efficiency and facilitate the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of flavonoid 3′-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Engineering Nicotiana benthamiana for chrysoeriol production using synthetic biology approaches [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Luteolin, Apigenin and Chrysoeriol in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-Methylchrysoeriol: A Secondary Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol, a flavonoid and secondary metabolite, is a methoxylated derivative of luteolin. As a member of the flavonoid class of polyphenolic compounds, it is anticipated to possess a range of biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a secondary metabolite, with a focus on its biological activities, underlying signaling pathways, and the experimental methodologies used for its investigation. While direct research on this compound is emerging, this guide also draws upon the more extensive research on its close structural analog, chrysoeriol (B190785), to provide a broader context and suggest potential avenues for future investigation.
Physicochemical Properties and Bioavailability
This compound, also known as 5,7-dihydroxy-3',4'-dimethoxyflavone, is a relatively hydrophobic molecule. Its structure, featuring two methoxy (B1213986) groups, influences its solubility and potential for crossing cellular membranes, which in turn affects its bioavailability and pharmacological activity.
Biological Activities and Therapeutic Potential
Current research, although limited, points towards this compound having significant biological effects, particularly in the realm of cancer therapy. The closely related compound, chrysoeriol, has been more extensively studied and demonstrates a wide array of pharmacological effects that may be shared or varied in this compound.
Anticancer Activity
One of the most significant findings for this compound is its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many human cancers and implicated in the metabolic activation of pro-carcinogens.[1] This inhibitory action suggests a potential role for this compound in cancer chemoprevention and therapy. Additionally, studies have indicated that this compound possesses death receptor 5 (DR5) promoter-enhancing activity, which could sensitize cancer cells to apoptosis.
Chrysoeriol has demonstrated significant antiproliferative activity against various cancer cell lines, including lung, cervical, and colon cancer.[2][3] It has been shown to induce autophagy and cell cycle arrest in human lung carcinoma cells.[3]
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are not yet widely available, research on chrysoeriol provides a strong basis for its potential in this area. Chrysoeriol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][4] This is achieved through the modulation of key signaling pathways such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mediated pathway, leading to the downregulation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1]
Antioxidant Activity
The antioxidant properties of flavonoids are well-established, and chrysoeriol is no exception. It has been reported to possess antioxidant activity, which is a common feature of phenolic compounds capable of scavenging free radicals.[2] The antioxidant effects of chrysoeriol are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Neuroprotective Effects
The potential neuroprotective effects of this compound are an area of growing interest. Chrysoeriol has been shown to exhibit neuroprotective actions in animal models, suggesting its potential in the context of neurodegenerative diseases.[2][4]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for this compound and its close analog, chrysoeriol. This allows for a comparative overview of their potency in various biological assays.
Table 1: Quantitative Data for this compound
| Biological Activity | Assay | Target | Cell Line/System | IC50 Value | Reference |
| Anticancer | Enzyme Inhibition | Cytochrome P450 1B1 | Human recombinant | 19 nM | [1] |
Table 2: Quantitative Data for Chrysoeriol
| Biological Activity | Assay | Target/Cell Line | IC50 Value | Reference |
| Anticancer | Proliferation Assay | A549 (Lung Carcinoma) | ~15 µM | [3] |
| Anticancer | Proliferation Assay | MRC-5 (Normal Lung Fibroblast) | ~93 µM | [3] |
| Antibacterial | MIC Assay | E. faecalis | 1 µg/ml | [5] |
| Antibacterial | MIC Assay | B. subtilis | 1 µg/ml | [5] |
| Antibacterial | MIC Assay | S. aureus | 0.25 µg/ml | [5] |
| Antibacterial | MIC Assay | P. aeruginosa | 0.12 µg/ml | [5] |
| Antibacterial | MIC Assay | K. pneumoniae | 0.25 µg/ml | [5] |
| Antibacterial | MIC Assay | E. coli | 0.06 µg/ml | [5] |
Signaling Pathways
The biological activities of flavonoids like this compound are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound are still under investigation, the pathways modulated by chrysoeriol offer valuable insights.
Anti-Inflammatory Signaling Pathway (Chrysoeriol)
Chrysoeriol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the TLR4/MyD88 signaling pathway.[1] This inhibition leads to the downstream suppression of NF-κB and AP-1 activation, as well as the phosphorylation of mitogen-activated protein kinases (MAPKs), ultimately reducing the expression of pro-inflammatory genes like COX-2.[1]
Caption: Anti-inflammatory signaling pathway of Chrysoeriol.
Antioxidant Signaling Pathway (Chrysoeriol)
The antioxidant effects of chrysoeriol are associated with the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.
Caption: Antioxidant signaling pathway of Chrysoeriol via Nrf2.
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the study of flavonoids like chrysoeriol and this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MRC-5) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein expression levels of key signaling molecules.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-ERK1/2, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the levels of cytokines or other proteins in cell culture supernatants or tissue homogenates.
Methodology:
-
Sample Collection: Collect cell culture supernatants or prepare tissue homogenates from treated and control groups.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific protein of interest (e.g., TNF-α, IL-1β, IL-6).
-
Standard Curve: Generate a standard curve using recombinant protein standards provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the target protein in the samples by interpolating from the standard curve.
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound is an emerging secondary metabolite with promising therapeutic potential, particularly in the field of oncology due to its potent and selective inhibition of CYP1B1. While current research is limited, the extensive studies on its structural analog, chrysoeriol, provide a strong rationale for further investigation into the anti-inflammatory, antioxidant, and neuroprotective properties of this compound.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the efficacy of this compound in a broader range of cancer cell lines and in models of inflammation, oxidative stress, and neurodegeneration.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms.
-
Comparative Studies: Directly comparing the biological activities and potency of this compound with chrysoeriol and other related flavonoids to establish structure-activity relationships.
-
In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The continued exploration of this compound holds the potential to uncover a novel and effective natural compound for the development of new therapeutic agents for a variety of diseases.
References
- 1. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
A Technical Guide to the Spectroscopic Data of 4'-Methylchrysoeriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4'-Methylchrysoeriol, a methylated flavone (B191248) with potential applications in various research fields. This document summarizes its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for data acquisition, and illustrates a general workflow for its isolation and analysis.
Spectroscopic Data of this compound
This compound, also known as 5,7-dihydroxy-3',4'-dimethoxyflavone, has the molecular formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol . Its structure has been elucidated using various spectroscopic techniques, primarily NMR and MS.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (100 MHz) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.94 | s | |
| 6 | 6.71 | d | 2.0 |
| 8 | 6.95 | d | 2.0 |
| 2' | 7.54 | d | 2.0 |
| 5' | 7.22 | d | 8.0 |
| 6' | 7.54 | dd | 8.0, 2.0 |
| 3'-OCH₃ | 3.92 | s | |
| 4'-OCH₃ | 3.98 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz) [1]
| Position | Chemical Shift (δ, ppm) |
| 2 | 148.9 |
| 3 | 135.7 |
| 4 | 176.7 |
| 5 | 160.8 |
| 6 | 97.5 |
| 7 | 164.0 |
| 8 | 96.4 |
| 9 | 151.5 |
| 10 | 107.7 |
| 1' | 120.6 |
| 2' | 134.9 |
| 3' | 116.8 |
| 4' | 160.4 |
| 5' | 116.8 |
| 6' | 134.9 |
| 3'-OCH₃ | 56.0 |
| 4'-OCH₃ | 56.1 |
1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. Fragmentation patterns can further aid in structure elucidation.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 314 |
The mass spectrum of this compound shows a molecular ion peak at m/z 314, which corresponds to its molecular weight.[1]
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the NMR and MS data for flavonoids like this compound.
2.1. NMR Spectroscopy Protocol
2.1.1. Sample Preparation A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[2]
2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance spectrometer operating at a frequency of 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.[3][4] Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
2.2. Mass Spectrometry Protocol
2.2.1. Sample Preparation and Chromatography The sample is dissolved in a suitable solvent like methanol.[5] Chromatographic separation is often performed using a liquid chromatography (LC) system, such as an Agilent 1200 series, coupled to the mass spectrometer. A C18 column is commonly used with a gradient elution of mobile phases like water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[5]
2.2.2. Mass Spectrometry Analysis Mass spectrometric analysis can be carried out using an instrument such as a triple quadrupole or a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7] The analysis can be performed in both positive and negative ion modes to obtain comprehensive fragmentation data.[7] Typical ESI conditions include a capillary voltage of around 4000 V, a gas temperature of 300 °C, and a nitrogen gas flow of 10 L/min.[6]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound from a plant source.
Caption: Workflow for Isolation and Spectroscopic Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4'-Methylchrysoeriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methylchrysoeriol, a naturally occurring O-methylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a particular focus on its interactions with key cellular signaling pathways and enzymes. Drawing upon available preclinical data, this document outlines its inhibitory effects on cytochrome P450 enzymes and its modulatory role in the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development endeavors.
Introduction
This compound is a flavonoid distinguished by a methyl group at the 4'-position of the B-ring of the chrysoeriol (B190785) backbone. While much of the existing research has focused on its parent compound, chrysoeriol, emerging evidence suggests that this compound possesses unique and potent biological activities. This guide synthesizes the current understanding of its molecular mechanisms, providing a foundational resource for researchers exploring its therapeutic potential in areas such as cancer and inflammatory diseases.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molecular Weight | 314.29 g/mol | [1] |
| Melting Point | 244 °C (decomposes) | [2] |
| Boiling Point | 538.3±50.0 °C (Predicted) | [2] |
| Density | 1.402±0.06 g/cm³ (Predicted) | [2] |
| Solubility | DMSO: 20.83 mg/mL (66.28 mM)Water: < 0.1 mg/mL (insoluble) | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Storage | Store at -20°C | [2] |
Core Mechanism of Action: Enzyme Inhibition
Potent and Selective Inhibition of Cytochrome P450 1B1 (CYP1B1)
One of the most well-documented activities of this compound is its potent and selective inhibition of the human cytochrome P450 1B1 (CYP1B1) enzyme.[3][4] CYP1B1 is involved in the metabolic activation of pro-carcinogens and the metabolism of steroids, making it a significant target in cancer research.
Quantitative Data: CYP1B1 Inhibition
| Compound | Target | Assay | IC₅₀ | Reference |
| This compound | Human P450 1B1-dependent EROD | Ethoxyresorufin-O-deethylase (EROD) assay | 19 nM | [3] |
The low nanomolar IC₅₀ value highlights the high potency of this compound as a CYP1B1 inhibitor. This inhibitory action is a key aspect of its potential anticancer properties, as it can prevent the metabolic activation of carcinogenic compounds within tumor cells where CYP1B1 is often overexpressed.
Modulation of Key Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, extensive research on the closely related compound, chrysoeriol, provides a strong predictive framework for its mechanism of action. The addition of a methyl group at the 4'-position may influence the potency and selectivity of these interactions.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Chrysoeriol has been shown to suppress this pathway, leading to apoptosis in cancer cells. It is highly probable that this compound exerts similar effects.
The proposed mechanism involves the inhibition of phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[5] This leads to a downstream cascade of events that ultimately promote apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the cellular machinery that governs processes like cell proliferation, differentiation, and apoptosis.[6] Chrysoeriol has been demonstrated to modulate MAPK signaling, often in a context-dependent manner.[7] For instance, in inflammatory responses, chrysoeriol can inhibit the phosphorylation of p38 MAPK.[7]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in various chronic inflammatory diseases and cancers.[8] Chrysoeriol has been identified as a potent inhibitor of the NF-κB pathway.[9] This inhibition is thought to occur through the suppression of the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the active NF-κB p65 subunit.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for chrysoeriol and are adaptable for the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Inhibition
This assay measures the catalytic activity of CYP1B1 by quantifying the conversion of the substrate ethoxyresorufin to the fluorescent product resorufin (B1680543).
Materials:
-
Recombinant human CYP1B1 enzyme
-
Ethoxyresorufin
-
NADPH
-
Resorufin (for standard curve)
-
Potassium phosphate (B84403) buffer
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, recombinant human CYP1B1, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding ethoxyresorufin and NADPH.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).
-
Generate a standard curve using known concentrations of resorufin.
-
Calculate the rate of resorufin formation and determine the IC₅₀ value for this compound.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time. Include appropriate positive and negative controls.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell lines of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a promising natural compound with a multifaceted mechanism of action. Its potent inhibition of CYP1B1, coupled with its likely modulation of the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways, underscores its therapeutic potential in cancer and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development of this compound as a novel therapeutic agent. Further studies are warranted to delineate the specific molecular interactions of this compound and to validate its efficacy and safety in preclinical and clinical settings.
References
- 1. CAS 4712-12-3 | this compound [phytopurify.com]
- 2. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 3. This compound | CAS#:4712-12-3 | Chemsrc [chemsrc.com]
- 4. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of PI3K/Akt/mTOR pathway in chrysoeriol-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
4'-Methylchrysoeriol: A Flavonoid with Therapeutic Potential
An In-depth Technical Guide on the Biological Activity of 4'-Methylchrysoeriol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring O-methylated flavonoid, a class of compounds renowned for their diverse pharmacological activities. As a derivative of chrysoeriol (B190785), which itself is a methoxy (B1213986) derivative of luteolin, this compound is anticipated to possess a spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent compound, chrysoeriol, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Note: Specific experimental data for this compound is limited in the current scientific literature. Therefore, this guide will primarily focus on the well-documented biological activities of its parent compound, chrysoeriol, which are expected to be largely comparable.
Core Biological Activities
Chrysoeriol has demonstrated significant potential in several key therapeutic areas. Its biological activities are multifaceted, often involving the modulation of multiple signaling pathways.
Anticancer Activity
Chrysoeriol exhibits potent anticancer effects across various cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] One study highlighted that chrysoeriol displayed significant antiproliferative activity against human lung cancer A549 cells.[2]
Anti-inflammatory Activity
Chrysoeriol has been shown to possess significant anti-inflammatory properties. It can ameliorate acute skin inflammation and has demonstrated reno-protective effects against acute kidney injury in animal models.[1] In vitro studies have further substantiated its anti-inflammatory effects.[1] The anti-inflammatory mechanism of chrysoeriol involves the inhibition of key inflammatory mediators and signaling pathways. Specifically, it has been shown to ameliorate Toll-like receptor 4 (TLR4)-mediated inflammatory responses by inhibiting the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), as well as suppressing the phosphorylation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK).[3][4]
Antioxidant Properties
Chrysoeriol is a potent antioxidant, a property attributed to the phenolic hydroxyl groups in its structure.[5] These groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.[5] Studies have shown that chrysoeriol can protect against hydrogen peroxide (H₂O₂)-induced oxidative stress in retinal pigment epithelium (RPE) cells, suggesting its potential in preventing conditions like age-related macular degeneration.[6] This protective effect is mediated, in part, through the activation of the Nrf2 signaling pathway and modulation of mitochondrial function.[6][7]
Neuroprotective Effects
Emerging evidence suggests that chrysoeriol possesses neuroprotective properties.[8] It has shown potential in animal models of neurological disorders.[1] For instance, chrysin (B1683763), a related flavonoid, has been demonstrated to protect against the degeneration of dopaminergic neurons in a rat model of Parkinson's disease, improving motor, learning, and memory functions.[9] While direct evidence for this compound is pending, the neuroprotective effects of similar flavonoids are promising.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of chrysoeriol and a specific finding for this compound.
| Compound | Biological Activity | Assay/Model | Cell Line/Target | IC₅₀ / EC₅₀ | Reference(s) |
| Chrysoeriol | Anticancer | Antiproliferative Assay | Human Lung Cancer (A549) | 15 µM | [2] |
| Chrysoeriol | Anticancer | Cytotoxicity Assay | Normal Lung Fibroblast (MRC-5) | 93 µM | [2] |
| Chrysoeriol | Anti-inflammatory | sEH Inhibition Assay | Soluble Epoxide Hydrolase | 11.6 ± 2.9 µg/mL | [10] |
| This compound | Enzyme Inhibition | EROD Assay | Human Cytochrome P450 1B1 | 19 nM | [11] |
IC₅₀: Half-maximal inhibitory concentration. EROD: Ethoxyresorufin-O-deethylase.
Signaling Pathways Modulated by Chrysoeriol
The biological activities of chrysoeriol are underpinned by its ability to modulate key intracellular signaling pathways.
Anti-inflammatory Signaling
Chrysoeriol exerts its anti-inflammatory effects by targeting the TLR4/MyD88 signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the downstream activation of NF-κB and AP-1, resulting in the expression of pro-inflammatory cytokines and enzymes like COX-2. Chrysoeriol inhibits this cascade by suppressing the phosphorylation of PI3K/Akt and MAPKs (p38), thereby preventing the activation of NF-κB and AP-1.[3][4]
Caption: Anti-inflammatory signaling pathway modulated by Chrysoeriol.
Antioxidant Signaling Pathway
Chrysoeriol enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Chrysoeriol promotes the nuclear translocation of Nrf2, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).[7][12]
Caption: Antioxidant (Nrf2) signaling pathway activated by Chrysoeriol.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Treatment: Treat the cells with varying concentrations of this compound (or a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.
Caption: General workflow for the MTT cell viability assay.
Protein Expression Analysis: Western Blotting for MAPK Pathway
Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for investigating the modulation of signaling pathways like the MAPK pathway.
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (e.g., phosphorylated and total forms of p38, ERK, and JNK).
Protocol:
-
Cell Lysis: After treating cells with this compound and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-p38, anti-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Antioxidant Capacity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[16][17]
Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance at around 517 nm.[17] When DPPH encounters a proton-donating substance such as an antioxidant, the radical is scavenged, and the color of the solution changes to a pale yellow, resulting in a decrease in absorbance.[17]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[18] Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with different concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[19]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[19]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Conclusion
This compound, as a member of the flavonoid family, holds considerable promise as a therapeutic agent. Based on the extensive research on its parent compound, chrysoeriol, it is likely to exhibit significant anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. The modulation of key signaling pathways such as MAPK, NF-κB, and Nrf2 appears to be central to these effects. This technical guide provides a foundational understanding of these biological activities and the experimental protocols required for their investigation. Further research is warranted to specifically delineate the pharmacological profile of this compound and to explore its full therapeutic potential in preclinical and clinical settings.
References
- 1. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Aspects of Chrysoeriol [mdpi.com]
- 3. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective role of chrysin in attenuating loss of dopaminergic neurons and improving motor, learning and memory functions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Activity of Flavonoids, Chrysoeriol and Luteolin-7-O-Glucopyranoside, on Soluble Epoxide Hydrolase from Capsicum chinense | MDPI [mdpi.com]
- 11. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 12. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
4'-Methylchrysoeriol as a Cytochrome P450 1B1 Inhibitor: A Technical Guide
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Unlike many other CYP isoforms primarily located in the liver, CYP1B1 is expressed in extrahepatic tissues such as the mammary glands, prostate, ovaries, and uterus.[1][3] Critically, CYP1B1 is frequently overexpressed in a broad spectrum of human cancers while exhibiting minimal expression in corresponding normal tissues, making it an attractive and specific target for anticancer drug development.[4][5][6]
The oncogenic role of CYP1B1 is largely attributed to its metabolic activity. The enzyme is involved in the activation of procarcinogens, including polycyclic aromatic hydrocarbons (PAHs) and aromatic amines, into their ultimate carcinogenic forms which can form DNA adducts and initiate carcinogenesis.[1][7][8] Furthermore, CYP1B1 catalyzes the 4-hydroxylation of 17β-estradiol, a metabolic pathway leading to the formation of carcinogenic quinone metabolites implicated in the development of hormone-dependent cancers.[3][4][9] Given its pivotal role in cancer initiation and progression, the inhibition of CYP1B1 is a promising strategy for both cancer prevention and therapy.[2][4]
4'-Methylchrysoeriol, a methoxyflavonoid, has emerged as a potent inhibitor of CYP1B1. This technical guide provides a comprehensive overview of its inhibitory properties, the signaling pathways involved, and the experimental methodologies used for its evaluation.
Quantitative Data Presentation
The inhibitory potency of this compound against human CYP1B1 has been quantified, demonstrating its potential as a highly effective inhibitor. The available data is summarized below. For context, data for the related parent compound, chrysoeriol, is also included to highlight the structure-activity relationship.
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Substrate | Reference |
| This compound | Human CYP1B1 | 19 nM | Not specified | 7-Ethoxyresorufin (B15458) | [10][11] |
| Chrysoeriol | Human CYP1B1 | Not specified | Competitive | 7-Ethoxyresorufin | [12] |
| Chrysoeriol | Human CYP1A1 | Not specified | Competitive | 7-Ethoxyresorufin | [12] |
Note: Chrysoeriol was found to be 5-fold more selective in inhibiting CYP1B1-mediated activity compared to CYP1A1-mediated activity.[12]
Signaling Pathways and Mechanism of Action
CYP1B1 activity is intertwined with key signaling pathways implicated in carcinogenesis. Its inhibition by compounds like this compound can modulate these pathways, contributing to their anti-cancer effects.
CYP1B1-Mediated Carcinogenesis: CYP1B1 metabolizes various substrates, including environmental procarcinogens and endogenous estrogens. The metabolic activation of these compounds leads to the formation of reactive intermediates that can damage DNA, leading to mutations and initiating cancer. The inhibition of CYP1B1 by this compound directly blocks this crucial activation step.
Caption: CYP1B1 metabolic activation pathway and its inhibition.
Wnt/β-Catenin Signaling: Studies have shown that CYP1B1 can enhance cell proliferation and metastasis by activating the Wnt/β-catenin signaling pathway.[9] CYP1B1 upregulates key proteins in this pathway, such as β-catenin itself.[9][13] By inhibiting CYP1B1, this compound may downregulate this oncogenic signaling cascade.
Caption: Logical relationship of CYP1B1 inhibition on Wnt signaling.
Experimental Protocols
Evaluating the inhibitory potential of compounds like this compound requires specific and sensitive assays. Detailed methodologies for key experiments are outlined below.
Protocol 1: Fluorometric CYP1B1 Inhibition Assay (EROD Assay)
This protocol describes a common in vitro method to determine the IC50 value of an inhibitor against CYP1B1 using the fluorogenic substrate 7-ethoxyresorufin. The O-deethylation of this substrate by CYP1B1 produces the highly fluorescent product resorufin.
1. Materials and Reagents:
-
Recombinant human CYP1B1 enzyme
-
7-Ethoxyresorufin (substrate)
-
This compound (test inhibitor)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Prepare Reagent Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock solution. Perform serial dilutions to create a range of test concentrations.
-
Prepare a working solution of 7-ethoxyresorufin in buffer. The final concentration should be near the Km value for CYP1B1 to ensure sensitivity.
-
Prepare the reaction buffer containing the NADPH regenerating system.
-
-
Assay Setup:
-
In the wells of the microplate, add a small volume of the test inhibitor dilutions (e.g., 1 µL). Include wells for a positive control (known inhibitor, e.g., α-naphthoflavone) and a negative control (solvent only).
-
Add the recombinant human CYP1B1 enzyme diluted in buffer to all wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm).
-
3. Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percent inhibition for each concentration of this compound relative to the negative control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Experimental workflow for a CYP1B1 EROD inhibition assay.
Protocol 2: Molecular Docking Study
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (inhibitor) within the active site of a target protein. This provides insights into the molecular interactions driving inhibition.
1. Preparation of Structures:
-
Receptor: Obtain the 3D crystal structure of human CYP1B1 from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch). Perform energy minimization to obtain a stable conformation.
2. Docking Simulation:
-
Define Binding Site: Identify the active site of CYP1B1, which is characterized by the heme prosthetic group and surrounding amino acid residues. Define a grid box that encompasses this entire binding pocket.
-
Run Docking Algorithm: Use molecular docking software (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of this compound within the defined binding site. The program will calculate a binding score or energy for each pose.
3. Analysis of Results:
-
Binding Affinity: Analyze the predicted binding energies. Lower binding energy values typically indicate a more favorable interaction.
-
Binding Pose: Visualize the top-ranked docking poses. Examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues in the CYP1B1 active site.[6][14] These interactions can explain the compound's inhibitory activity and selectivity.
Caption: Workflow for a molecular docking study.
Conclusion and Future Directions
This compound is a potent, nanomolar inhibitor of cytochrome P450 1B1. Its ability to block the metabolic activation of procarcinogens and carcinogenic estrogens makes it a compelling candidate for further investigation in cancer chemoprevention and therapy. The data strongly suggests that its mechanism of action involves direct inhibition of the enzyme's catalytic activity, which in turn can modulate oncogenic signaling pathways like Wnt/β-catenin.
Future research should focus on several key areas:
-
Selectivity Profiling: A comprehensive assessment of the inhibitory activity of this compound against a panel of other major CYP450 enzymes is necessary to confirm its selectivity for CYP1B1.
-
In Vivo Efficacy: Preclinical studies in animal models of cancer are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Mechanism Elucidation: Further studies are needed to confirm the mode of inhibition (e.g., competitive, non-competitive) and to fully elucidate its impact on downstream signaling pathways in various cancer cell types.
-
Structural Biology: Co-crystallization of this compound with CYP1B1 would provide definitive insights into its binding mode and facilitate the rational design of even more potent and selective second-generation inhibitors.
The development of targeted inhibitors like this compound holds significant promise for advancing cancer treatment by exploiting the tumor-specific expression of CYP1B1.
References
- 1. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytochrome P450 1B1: a target for inhibition in anticarcinogenesis strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CYP1B1 converts procarcinogens into genotoxins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 10. This compound | Genome Context [genomecontext.com]
- 11. This compound | Amorcyte Cell [amorcyte.com]
- 12. A methoxyflavonoid, chrysoeriol, selectively inhibits the formation of a carcinogenic estrogen metabolite in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Anti-inflammatory Effects of 4'-Methylchrysoeriol
Disclaimer: As of December 2025, dedicated research on the anti-inflammatory properties of 4'-Methylchrysoeriol is not available in the public domain. This technical guide is therefore based on the well-documented anti-inflammatory activities of its parent compound, chrysoeriol (B190785). The information presented herein serves as a predictive framework to guide future research and drug development efforts for this compound.
Introduction
This compound is a flavonoid distinguished by a methyl group at the 4'-hydroxyl position of chrysoeriol. Flavonoids, as a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects[1][2]. Chrysoeriol, found in various medicinal plants, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response[1][2][3]. This guide extrapolates from the known mechanisms of chrysoeriol to outline the potential anti-inflammatory profile of this compound, providing a foundation for researchers, scientists, and drug development professionals.
Predicted Mechanism of Action
Based on the evidence from chrysoeriol studies, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade involving Myeloid differentiation primary response 88 (MyD88), leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs)[3][4]. These transcription factors are pivotal in the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines[3][5].
It is proposed that this compound may interfere with this pathway at several key points:
-
Inhibition of Upstream Signaling: Potential to interfere with the activation of TLR4 and its adaptor protein MyD88.
-
Suppression of NF-κB Activation: May prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
-
Modulation of MAPK Pathways: Likely to inhibit the phosphorylation of key MAPKs such as p38 and Akt, while potentially having a lesser effect on JNK and ERK[3].
The predicted culmination of these actions is a significant reduction in the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[5][6].
Quantitative Data on Chrysoeriol (as a proxy for this compound)
The following tables summarize the quantitative data on the anti-inflammatory effects of chrysoeriol, which can serve as a benchmark for future studies on this compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Chrysoeriol
| Inflammatory Mediator | Cell Line | Stimulus | Chrysoeriol Concentration | % Inhibition / Effect | Reference |
| PGE2 Production | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Significant Inhibition | [3] |
| PGE2 Production | RAW 264.7 | LPS (1 µg/mL) | 20 µM | Significant Inhibition | [3] |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Significant Reduction | [3] |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 20 µM | Significant Reduction | [3] |
| Phospho-p65 (NF-κB) | RAW 264.7 | LPS | Not Specified | Lowered Protein Levels | [6] |
| Phospho-STAT3 | RAW 264.7 | LPS | Not Specified | Lowered Protein Levels | [6] |
| iNOS Expression | RAW 264.7 | LPS | Not Specified | Lowered Protein Levels | [6] |
| IL-6 | RAW 264.7 | LPS | Not Specified | Lowered Protein Levels | [6] |
| IL-1β | RAW 264.7 | LPS | Not Specified | Lowered Protein Levels | [6] |
| TNF-α | RAW 264.7 | LPS | Not Specified | Lowered Protein Levels | [6] |
Table 2: In Vivo Anti-inflammatory Effects of Chrysoeriol
| Animal Model | Inflammatory Stimulus | Chrysoeriol Treatment | Observed Effects | Reference |
| Mouse | TPA-induced acute skin inflammation | Topical Application | Reduced ear thickness, ear weight, and inflammatory cell infiltration. Lowered protein levels of p-p65, p-STAT3, iNOS, COX-2, IL-6, IL-1β, and TNF-α in ear tissue. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in validating the anti-inflammatory effects of this compound, based on protocols used for chrysoeriol.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
2. Prostaglandin E2 (PGE2) Assay
-
Principle: To quantify the production of PGE2, a key inflammatory mediator.
-
Method:
-
Collect the cell culture supernatant after treatment.
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for PGE2 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of PGE2 based on a standard curve.
-
3. Western Blot Analysis for Protein Expression
-
Principle: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Method:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, iNOS, p-p65, p-p38, p-Akt, and their total forms) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control like β-actin or GAPDH to normalize the data.
-
4. In Vivo Model of Acute Skin Inflammation
-
Animal Model: Male ICR or BALB/c mice.
-
Induction of Inflammation: Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the inner and outer surfaces of the mouse ear.
-
Treatment: Apply a solution of this compound topically to the ear before or after TPA application.
-
Assessment:
-
Measure ear thickness using a digital caliper.
-
Weigh the ear punches to assess edema.
-
Perform histological analysis (H&E staining) of ear tissue to observe inflammatory cell infiltration.
-
Conduct Western blot or immunohistochemistry on ear tissue homogenates to measure the levels of inflammatory proteins.
-
Visualizations
The following diagrams illustrate the predicted signaling pathways and a general experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Predicted inhibitory effects of this compound on the LPS-induced TLR4 signaling pathway.
Caption: A general experimental workflow for in vitro anti-inflammatory screening.
Future Research and Conclusion
While the existing literature on chrysoeriol provides a strong rationale for investigating this compound as a potential anti-inflammatory agent, direct experimental validation is imperative. Future studies should focus on:
-
In Vitro Screening: Employing the protocols outlined above to determine the efficacy of this compound in inhibiting inflammatory mediators in macrophage cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in various animal models of inflammatory diseases, such as inflammatory bowel disease, arthritis, and neuroinflammation.
-
Structure-Activity Relationship (SAR) Studies: Comparing the anti-inflammatory potency of this compound with chrysoeriol and other related flavonoids to understand the contribution of the 4'-methyl group to its activity.
References
- 1. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Antimicrobial potential of 4'-Methylchrysoeriol against pathogenic bacteria.
Anti-Biofilm Activity Assay
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. The following protocol, adapted from established methods, can be used to assess the anti-biofilm potential of diosmetin (B1670712).
Objective: To determine the ability of diosmetin to inhibit the formation of and eradicate pre-formed bacterial biofilms.
Materials:
-
Diosmetin stock solution
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
96-well flat-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%) or other suitable solvent for crystal violet
-
Plate reader
Protocol for Biofilm Inhibition:
-
Preparation of Plates: Prepare serial dilutions of diosmetin in TSB in a 96-well plate as described for the MIC assay.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification: a. Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria. b. Air-dry the plate. c. Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes. d. Wash the wells with PBS and air-dry. e. Solubilize the bound crystal violet with 200 µL of 95% ethanol. f. Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in the presence of diosmetin compared to the control indicates biofilm inhibition.
Protocol for Biofilm Eradication:
-
Biofilm Formation: Inoculate a 96-well plate with the bacterial suspension in TSB and incubate for 24-48 hours to allow for robust biofilm formation.
-
Treatment: After incubation, remove the planktonic bacteria and wash the wells with PBS. Add fresh TSB containing serial dilutions of diosmetin to the wells.
-
Incubation: Incubate the plate for a further 24 hours.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described above.
Mechanism of Action and Signaling Pathways
The precise antimicrobial mechanism of action for diosmetin is not yet fully elucidated. However, research on flavonoids in general suggests several potential targets within bacterial cells. Diosmetin has been reported to downregulate the expression of several virulence-linked genes in Pseudomonas aeruginosa, including those involved in quorum sensing (lasI, lasR, rhlI, rhlR), and the production of virulence factors.
Experimental Workflow for Investigating Mechanism of Action
Caption: Workflow for elucidating the antimicrobial mechanism of diosmetin.
Potential Bacterial Signaling Pathways Affected by Diosmetin
Based on studies of other flavonoids and the observed downregulation of quorum sensing genes, diosmetin may interfere with bacterial communication and virulence regulation.
Caption: Potential inhibition of the P. aeruginosa quorum sensing pathway by diosmetin.
Conclusion and Future Directions
Diosmetin (4'-Methylchrysoeriol) demonstrates notable antimicrobial and anti-biofilm properties that warrant further investigation. The current body of research provides a foundation for its potential development as a novel therapeutic agent. However, to advance this, future studies should focus on:
-
Broad-Spectrum Activity: Determining the MIC and MBC values of diosmetin against a comprehensive panel of clinically relevant pathogenic bacteria, including multidrug-resistant strains.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways within bacteria that are directly affected by diosmetin.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of diosmetin in animal models of bacterial infection.
-
Synergistic Effects: Investigating the potential for synergistic activity when diosmetin is combined with existing antibiotics.
By addressing these research gaps, the full potential of diosmetin as a valuable tool in the fight against bacterial infections can be realized.
Pharmacokinetics and Bioavailability of 4'-Methylchrysoeriol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive studies on the pharmacokinetics and bioavailability of isolated 4'-Methylchrysoeriol are currently limited in publicly available scientific literature. This document synthesizes the most relevant available data, primarily focusing on the pharmacokinetic profile of chrysoeriol (B190785), a closely related compound, as observed in a study involving the oral administration of Flos Chrysanthemi extract to rats. Chrysoeriol is a methylated metabolite of luteolin, and its pharmacokinetic behavior may provide insights into that of this compound.[1][2][3] All data presented herein for "chrysoeriol" should be interpreted with this context in mind.
Introduction
This compound is a naturally occurring O-methylated flavone (B191248) that has garnered interest for its potential pharmacological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is crucial for evaluating its therapeutic potential and for the design of future preclinical and clinical studies. This technical guide provides a summary of the current knowledge on the pharmacokinetics of the related compound chrysoeriol, including quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of chrysoeriol in rat plasma following the oral administration of Flos Chrysanthemi extract. This data is derived from a study by Chen et al. (2012).[1][3]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 28.3 ± 10.1 | ng/mL |
| Time to Reach Maximum Concentration | Tmax | 0.5 | h |
| Area Under the Plasma Concentration-Time Curve from time 0 to the last measurable concentration | AUC(0-t) | 67.8 ± 21.4 | ng·h/mL |
| Area Under the Plasma Concentration-Time Curve from time 0 to infinity | AUC(0-∞) | 75.3 ± 23.8 | ng·h/mL |
| Elimination Half-Life | t1/2 | 3.2 ± 1.1 | h |
Data represents the pharmacokinetics of chrysoeriol as a metabolite after oral administration of a plant extract, not of isolated this compound.
Experimental Protocols
The data presented above was obtained from a pharmacokinetic study in rats. The detailed methodology provides a framework for designing future studies on this compound.
Animal Studies
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.
-
Acclimatization: Animals were acclimatized for at least one week before the experiment.
Drug Administration
-
Test Article: Flos Chrysanthemi extract administered orally.
-
Formulation: The extract was suspended in a suitable vehicle for oral gavage.
-
Dose: The administered dose of the extract was not specified in terms of pure chrysoeriol content.
-
Route of Administration: Oral gavage.
Sample Collection
-
Biological Matrix: Blood samples were collected from the tail vein at predetermined time points after administration.
-
Anticoagulant: Heparin was used as the anticoagulant.
-
Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.
Bioanalytical Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated for the simultaneous determination of luteolin, apigenin, chrysoeriol, and diosmetin (B1670712) in rat plasma.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of methanol (B129727) and water (containing phosphoric acid).
-
Detection Wavelength: The UV detector was set to a wavelength suitable for the detection of flavonoids.
-
Sample Preparation: Plasma samples were subjected to a protein precipitation step followed by extraction of the analytes.
-
Quantification: The concentration of each analyte was determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the reference standards.
Visualizations
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates the general workflow of the pharmacokinetic study from which the chrysoeriol data was obtained.
Potential Signaling Pathways Affected by Chrysoeriol
Chrysoeriol has been reported to modulate several intracellular signaling pathways, which may be relevant to the pharmacological effects of this compound. The following diagram depicts a simplified representation of the MAPK/ERK signaling pathway, which is a known target of chrysoeriol.[4][5][6]
Metabolism and Bioavailability Considerations
Chrysoeriol is a methylated metabolite of luteolin, formed by the action of catechol-O-methyltransferase (COMT).[1][3] This enzymatic conversion is a significant factor in the disposition of luteolin. The bioavailability of flavonoids, in general, is known to be influenced by factors such as their chemical structure, glycosylation, and susceptibility to metabolism in the gut and liver.[3] The methylated nature of chrysoeriol, and by extension this compound, may enhance its lipophilicity and membrane permeability compared to its hydroxylated precursors, potentially leading to better absorption and tissue distribution.[2][3]
Conclusion and Future Directions
The current understanding of the pharmacokinetics of this compound is in its nascent stages and relies on data from the related compound, chrysoeriol. The available information suggests that chrysoeriol is orally absorbed in rats and exhibits a relatively moderate elimination half-life. To advance the development of this compound as a potential therapeutic agent, dedicated pharmacokinetic and bioavailability studies using the isolated compound are imperative. Future research should focus on:
-
Pharmacokinetics of pure this compound: Conducting studies in various animal models to determine its intrinsic ADME properties.
-
Absolute Bioavailability: Performing intravenous administration studies to calculate the absolute bioavailability.
-
Metabolite Identification: Identifying and quantifying the major metabolites of this compound.
-
Human Pharmacokinetics: Ultimately, characterizing its pharmacokinetic profile in human subjects.
This foundational knowledge will be critical for dose selection, understanding potential drug-drug interactions, and ultimately, for the successful clinical translation of this compound.
References
- 1. Pharmacokinetic study of luteolin, apigenin, chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic study of luteolin, apigenin, chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 4'-Methylchrysoeriol (5,7-Dihydroxy-3',4'-dimethoxyflavone) Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol, systematically known as 5,7-Dihydroxy-3',4'-dimethoxyflavone, is a naturally occurring flavonoid that has garnered interest in the scientific community for its potential therapeutic properties. As a member of the flavone (B191248) subclass of flavonoids, its biological activities are a subject of ongoing research. This technical guide provides a comprehensive literature review of this compound, summarizing key findings on its biological effects, mechanisms of action, and relevant experimental protocols. Due to the limited direct research on this specific compound, this review also incorporates data from structurally similar flavonoids to infer potential signaling pathways and biological activities.
Chemical Identity
-
Systematic Name: 5,7-Dihydroxy-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
-
Synonym: this compound
-
Molecular Formula: C₁₇H₁₄O₆
-
Molecular Weight: 314.29 g/mol
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its closely related analogs.
| Compound | Biological Activity | Assay System | Quantitative Data (IC₅₀) | Reference |
| This compound | Cytochrome P450 1B1 Inhibition | Human P450 1B1-dependent EROD | 19 nM | |
| 5,7-Dimethoxyflavone (B190784) | Cytotoxicity against Liver Cancer Cells | HepG2 cells | 25 µM | [1] |
| 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone | High Cytotoxicity against Leukemia Cells | Human tumor cell lines | Not specified | [2] |
Biological Activities and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are scarce, research on structurally related flavonoids provides valuable insights into its potential mechanisms of action.
Inhibition of Cytochrome P450 Enzymes
This compound has been identified as a potent inhibitor of human Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens. This inhibitory activity suggests a potential role for this compound in cancer chemoprevention.
Anticancer Activity (Inferred from Related Compounds)
Studies on flavonoids with similar structures, such as 5,7-dimethoxyflavone and 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, suggest that this compound may possess anticancer properties through the induction of apoptosis (programmed cell death). The potential signaling pathways involved include:
-
Caspase-Dependent Apoptosis: Structurally similar flavonoids have been shown to induce apoptosis in cancer cells through a caspase-dependent mechanism. This pathway involves the activation of a cascade of caspase enzymes, leading to the execution of cell death. The Mitogen-Activated Protein Kinase (MAPK) pathway is often implicated in the regulation of this process.[2]
Caption: Inferred MAPK-mediated caspase-dependent apoptosis.
-
Reactive Oxygen Species (ROS) Generation and Endoplasmic Reticulum (ER) Stress: 5,7-Dimethoxyflavone induces apoptosis in liver cancer cells by promoting the generation of ROS and causing cell cycle arrest.[1] In endometriosis cells, it activates the endoplasmic reticulum (ER) stress pathway, leading to apoptosis.
Caption: Inferred ROS and ER stress-induced apoptosis.
-
Sensitization to TRAIL-Induced Apoptosis: 5,7-Dimethoxyflavone can sensitize hepatocellular carcinoma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5). This suggests that this compound might enhance the efficacy of TRAIL-based cancer therapies.
Caption: Inferred enhancement of TRAIL-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited or inferred in this review.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., caspases, MAPK family proteins, DR5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytochrome P450 Inhibition Assay (EROD Assay)
This assay measures the inhibition of CYP1B1 activity using 7-ethoxyresorufin (B15458) as a substrate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (or recombinant CYP1B1), a NADPH-generating system, and a buffer (e.g., potassium phosphate (B84403) buffer).
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding 7-ethoxyresorufin.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Fluorescence Measurement: Measure the formation of the fluorescent product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Experimental workflow for CYP1B1 inhibition assay.
Conclusion
This compound (5,7-Dihydroxy-3',4'-dimethoxyflavone) is a flavonoid with demonstrated potent inhibitory activity against Cytochrome P450 1B1. While direct evidence for its detailed mechanisms of action is limited, studies on structurally related flavonoids strongly suggest its potential as an anticancer agent. The inferred mechanisms include the induction of apoptosis through the MAPK and caspase-dependent pathways, the generation of reactive oxygen species, the induction of endoplasmic reticulum stress, and the sensitization of cancer cells to TRAIL-induced apoptosis via DR5 upregulation. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to validate its therapeutic potential in various disease models. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this promising natural compound.
References
An In-depth Technical Guide to 4'-Methylchrysoeriol and its Relation to Luteolin and Chrysoeriol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the flavonoid 4'-methylchrysoeriol, detailing its structural relationship to the well-studied flavonoids luteolin (B72000) and chrysoeriol (B190785). It includes a comparative review of their biological activities, metabolic pathways, and quantitative data, alongside detailed experimental protocols relevant to their study.
Executive Summary
Flavonoids are a class of plant secondary metabolites widely recognized for their diverse pharmacological properties. Luteolin and its methylated derivative, chrysoeriol, are known for their anti-inflammatory and anti-cancer effects. This guide focuses on a further methylated derivative, this compound (also known as luteolin 3',4'-dimethyl ether), a compound distinguished by its exceptionally potent and selective inhibition of the cytochrome P450 enzyme CYP1B1. Understanding the structural and metabolic relationships between these three compounds is critical for elucidating their mechanisms of action and evaluating their therapeutic potential. This paper synthesizes current knowledge, presents comparative data in a structured format, and provides detailed methodologies to facilitate further research and development.
Chemical Structures and Metabolic Relationships
Luteolin, chrysoeriol, and this compound share a common flavone (B191248) backbone but differ in the methylation pattern of the catechol group on the B-ring. This structural variation is key to their distinct biological activities and metabolic fates.
-
Luteolin (3',4',5,7-tetrahydroxyflavone): The parent compound, featuring a catechol group (hydroxyl groups at the 3' and 4' positions) on its B-ring. This structure is crucial for its antioxidant and broad-spectrum biological activities.[1]
-
Chrysoeriol (Luteolin 3'-methyl ether): The 3'-O-methylated metabolite of luteolin. This methylation, primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT), alters the compound's polarity and receptor-binding profile.[2]
-
This compound (Luteolin 3',4'-dimethyl ether): A dimethylated derivative of luteolin, with methyl groups at both the 3' and 4' positions. This compound exhibits significantly increased lipophilicity and demonstrates highly specific biological activity.
The metabolic conversion of luteolin is a critical step influencing its systemic effects. In vivo, luteolin is readily metabolized by COMT, leading to the formation of chrysoeriol and its isomer, diosmetin (B1670712) (4'-O-methylated luteolin).[3][4] This metabolic relationship is a key determinant of the bioactivity of orally administered luteolin.
Figure 1: Structural and metabolic relationship between the flavonoids.
Comparative Biological Activities and Mechanisms
The progressive methylation of luteolin's B-ring results in a fascinating shift in biological activity, moving from broad-spectrum effects to highly specific enzyme inhibition.
Anti-inflammatory Activity
Luteolin and chrysoeriol are both potent anti-inflammatory agents.[5] Chrysoeriol, in particular, has been shown to exert its effects by suppressing key inflammatory signaling cascades, including the NF-κB and JAK/STAT pathways.[6] In lipopolysaccharide (LPS)-stimulated macrophages, chrysoeriol inhibits the phosphorylation of IκB, p65, and JAK2, which prevents the nuclear translocation of transcription factors p50, p65, and STAT3.[7] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[7] The mechanism involves the upstream inhibition of the TLR4/MyD88 signaling axis.[6][7]
Figure 2: Chrysoeriol's inhibition of NF-κB and JAK/STAT pathways.
Anticancer Activity
All three flavonoids exhibit anticancer properties, but their potency and mechanisms can differ. Chrysoeriol has been shown to induce cell cycle arrest at the G1 phase and trigger autophagy in A549 lung cancer cells. Luteolin has also been noted to block the cell cycle in the S-phase in stomach tumor cells.[8]
Cytochrome P450 1B1 (CYP1B1) Inhibition
The most striking difference among the three compounds is their interaction with CYP1B1, an enzyme implicated in the metabolic activation of pro-carcinogens and over-expressed in many tumors. The inhibitory potency increases dramatically with methylation. While luteolin and chrysoeriol are moderate inhibitors, this compound is an exceptionally potent and selective inhibitor of human CYP1B1.[2][9] This specificity is attributed to the methoxy (B1213986) groups fitting well into the active site of CYP1B1 while causing steric hindrance in the active sites of related enzymes like CYP1A1 and CYP1A2.[9]
Quantitative Data Summary
The following tables summarize the key physicochemical and biological data for luteolin, chrysoeriol, and this compound to allow for direct comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Luteolin | C₁₅H₁₀O₆ | 286.24 |
| Chrysoeriol | C₁₆H₁₂O₆ | 300.26 |
| This compound | C₁₇H₁₄O₆ | 314.29 |
Table 2: Comparative Biological Activity (IC₅₀ / Kᵢ Values)
| Target / Assay | Luteolin | Chrysoeriol | This compound |
| CYP1B1 Inhibition (EROD Assay) | ~4.1 µM (IC₅₀)[4] | 0.06-5.96 µM (Kᵢ)[4] | 19 nM (IC₅₀) [2] |
| DPP4 Inhibition | 48.05 µM (IC₅₀)[10] | 44.10 µM (IC₅₀)[10] | Data not available |
| Soluble Epoxide Hydrolase (sEH) | 14.4 µg/mL (IC₅₀) (as 7-O-glucoside)[11] | 11.6 µg/mL (IC₅₀)[11] | Data not available |
| A549 Cell Proliferation | Data not available | 15 µM (IC₅₀) | Data not available |
| NF-κB Inhibition | Potent inhibitor[12] | Potent inhibitor[6] | Data not available |
Note: Direct comparative studies for all compounds against all targets are limited. Data is compiled from various sources and conditions may differ.
Key Experimental Protocols
Protocol: Determination of Cytochrome P450 1B1 Inhibition (EROD Assay)
This protocol is adapted from methodologies used for screening flavonoid inhibitors of CYP enzymes.[9]
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) against human CYP1B1 enzyme activity.
Principle: The assay measures the O-deethylation of 7-ethoxyresorufin (B15458) (a non-fluorescent substrate) into resorufin (B1680543) (a highly fluorescent product) by CYP1B1. An inhibitor will reduce the rate of resorufin formation.
Materials:
-
Recombinant human CYP1B1 microsomes
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
7-ethoxyresorufin (EROD substrate)
-
Resorufin standard
-
Test compounds (Luteolin, Chrysoeriol, this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds and the resorufin standard in potassium phosphate buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
Potassium phosphate buffer.
-
Recombinant CYP1B1 microsomes.
-
Varying concentrations of the test compound or DMSO (vehicle control).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH-generating system to each well to start the reaction.
-
Substrate Addition: Immediately add 7-ethoxyresorufin to each well.
-
Kinetic Measurement: Measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at 37°C using the plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Figure 3: Experimental workflow for the CYP1B1 EROD inhibition assay.
Protocol: Analysis of NF-κB Activation by Western Blot
This protocol describes the measurement of protein phosphorylation in the NF-κB pathway in RAW 264.7 macrophage cells.
Objective: To determine if a test compound (e.g., chrysoeriol) inhibits LPS-induced phosphorylation of p65 and IκB.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (Chrysoeriol)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of chrysoeriol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion and Future Directions
The comparative analysis of luteolin, chrysoeriol, and this compound reveals a clear structure-activity relationship dictated by B-ring methylation. While luteolin and its primary metabolite chrysoeriol act as broad-spectrum anti-inflammatory and anticancer agents by modulating pathways like NF-κB and JAK/STAT, further methylation to this compound narrows the activity to create a highly potent and selective inhibitor of CYP1B1.
This specificity makes This compound a compelling lead compound for the development of targeted cancer chemotherapeutics or chemopreventive agents , particularly for tumors where CYP1B1 is overexpressed. Future research should focus on:
-
In vivo studies to confirm the efficacy and pharmacokinetic profile of this compound.
-
Comprehensive screening of all three compounds against a wider panel of kinases and enzymes to fully delineate their selectivity profiles.
-
Investigating the potential synergistic effects of combining these flavonoids with existing therapeutic agents.
This guide provides a foundational resource for researchers aiming to exploit the therapeutic potential of these related flavonoids in drug discovery and development.
References
- 1. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse type I binding spectra of human cytochrome P450 1B1 induced by flavonoid, stilbene, pyrene, naphthalene, phenanthrene, and biphenyl derivatives that inhibit catalytic activity: a structure-function relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin 3',4'-dimethyl ether 7-glucuronide | C23H22O12 | CID 44258238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of human cytochrome CYP 1 enzymes by flavonoids of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure modification of luteolin and the influence of its derivatives on biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4'-Methylchrysoeriol: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of 4'-Methylchrysoeriol (5,7-dihydroxy-3',4'-dimethoxyflavone), a naturally occurring flavonoid with potential therapeutic applications. Two primary synthetic routes are presented, offering flexibility based on available starting materials and desired experimental scale.
Introduction
This compound is a C-methylated flavonoid that has garnered interest in the scientific community for its potential biological activities. As a derivative of luteolin, it shares a common flavone (B191248) backbone and is anticipated to exhibit a range of pharmacological effects. The development of robust and efficient synthetic protocols is crucial for enabling further investigation into its medicinal chemistry and therapeutic potential. This document outlines two viable synthetic pathways for the preparation of this compound, providing detailed experimental procedures, quantitative data, and visual workflows to aid researchers in its synthesis.
Synthetic Strategies
Two principal routes for the synthesis of this compound are described herein:
-
Route 1: Claisen-Schmidt Condensation followed by Oxidative Cyclization. This classic approach involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate, which is subsequently cyclized to the flavone core.
-
Route 2: Selective Demethylation of a Tetramethoxyflavone Precursor. This strategy begins with a more readily available or easily synthesized permethylated flavone, followed by the selective removal of methyl groups at the 5 and 7 positions to yield the target compound.
Route 1: Claisen-Schmidt Condensation and Oxidative Cyclization
This route provides a direct and convergent approach to the synthesis of this compound.
Reaction Principle
The synthesis commences with a Claisen-Schmidt condensation between 2',4',6'-trihydroxyacetophenone (B23981) and 3,4-dimethoxybenzaldehyde (B141060) in the presence of a base to form the intermediate chalcone, 2',4',6'-trihydroxy-3,4-dimethoxychalcone. This is followed by an oxidative cyclization of the chalcone using iodine in dimethyl sulfoxide (B87167) (DMSO) to yield the final product, 5,7-dihydroxy-3',4'-dimethoxyflavone (this compound).
Experimental Protocol
Step 1: Synthesis of 2',4',6'-Trihydroxy-3,4-dimethoxychalcone (Chalcone Intermediate)
A detailed protocol for a similar Claisen-Schmidt condensation to synthesize 2',6'-dihydroxy-3,4-dimethoxy chalcone has been reported with a high yield.[1][2] This can be adapted for the synthesis of the desired trihydroxy chalcone.
-
Reagents and Materials:
-
2',4',6'-Trihydroxyacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Distilled water
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1.1 equivalents) in ethanol.
-
To this stirred solution, add a 50% aqueous solution of KOH or NaOH dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude product in a desiccator. The chalcone can be further purified by recrystallization from ethanol.
-
Step 2: Oxidative Cyclization to this compound
The oxidative cyclization of 2'-hydroxychalcones to flavones using iodine in DMSO is a well-established method.[3]
-
Reagents and Materials:
-
2',4',6'-Trihydroxy-3,4-dimethoxychalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, 10%
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the 2',4',6'-trihydroxy-3,4-dimethoxychalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (approximately 10 mol%) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data
| Step | Reactants | Key Reagents | Conditions | Yield | Reference |
| 1. Claisen-Schmidt Condensation | 2',6'-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | NaOH (solid) | Grinding, 15 min | 70% | [2] |
| 2. Oxidative Cyclization | 2',6'-dihydroxy-3,4-dimethoxy chalcone | Iodine | DMSO | 62% | [2] |
Note: The yields provided are for a similar synthesis and may vary for the synthesis of this compound.
Workflow Diagram
References
Application Notes and Protocols for the Extraction and Purification of 4'-Methylchrysoeriol from Medicago sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol, a methoxylated flavone, is a derivative of chrysoeriol (B190785) found in various plants, including Medicago sativa (alfalfa). Chrysoeriol and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] These compounds hold potential for the development of novel therapeutics. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from Medicago sativa. While specific quantitative data for this compound is limited in the literature, this guide utilizes data for its parent compound, chrysoeriol, as a representative example.
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data for flavonoid extraction and purification. Note that the yield of a specific compound like this compound can vary significantly based on the plant material, extraction method, and purification strategy.
Table 1: Comparison of Extraction Methods for Total Flavonoids from Medicago sativa
| Extraction Method | Plant Part | Solvent | Total Flavonoid Content (mg Rutin Equivalents/g Dry Matter) | Reference |
| Accelerated Solvent Extraction (ASE) | Flowers | 70% Ethanol | Not Reported | [5][6] |
| Supercritical Fluid Extraction (SFE) | Leaves | CO2 with co-solvent | 139.0 ± 7.1 | [5][6] |
| Ultrasound-Assisted Extraction (UAE) | Leaves | 70% Ethanol | Not Reported | [5] |
| Maceration | Stems | Not Specified | Lowest Yield | [5][6] |
Table 2: Illustrative Quantification of Chrysoeriol in a Plant Extract by RP-HPLC
Data from a study on Tecoma stans is used as a representative example due to the lack of specific quantitative data for this compound from Medicago sativa.
| Analyte | Limit of Detection (μg/mL) | Linearity (Regression Coefficient) | Reference |
| Luteolin | 0.68 | > 0.99 | [7][8] |
| Apigenin | 2.97 | > 0.99 | [7][8] |
| Chrysoeriol | 1.76 | > 0.99 | [7][8] |
Experimental Protocols
Protocol 1: Extraction of Total Flavonoids from Medicago sativa Leaves
This protocol describes a standard solvent extraction method. For higher efficiency, advanced methods like Supercritical Fluid Extraction (SFE) can be employed.[5][6]
1. Plant Material Preparation:
-
Harvest fresh, healthy leaves of Medicago sativa.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
Weigh 100 g of the dried leaf powder and place it in a 1 L flask.
-
Add 800 mL of 80% methanol (B129727) to the flask.
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
Alternatively, for a more efficient extraction, perform reflux extraction at 60°C for 4 hours.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of the target compound from the crude extract using silica (B1680970) gel column chromatography.
1. Preparation of the Column:
-
Use a glass column with a diameter of 4-5 cm and a length of 50-60 cm.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
A suggested gradient could be:
- n-hexane:ethyl acetate (9:1, v/v)
- n-hexane:ethyl acetate (8:2, v/v)
- n-hexane:ethyl acetate (7:3, v/v)
- and so on, up to 100% ethyl acetate, followed by gradients with methanol if necessary. A chloroform-methanol mixture can also be used for elution.[9]
-
Collect fractions of a consistent volume (e.g., 20 mL) in separate test tubes.
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Use a suitable solvent system for TLC (e.g., n-hexane:ethyl acetate, 7:3, v/v).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Pool the fractions that show a pure spot corresponding to this compound.
Protocol 3: Final Purification by Recrystallization
This protocol is for obtaining high-purity crystalline this compound.
1. Solvent Selection:
-
Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for flavonoid recrystallization include methanol, ethanol, acetone, ethyl acetate, or mixtures thereof.[10]
2. Recrystallization Procedure:
-
Dissolve the pooled and dried fractions from the column chromatography in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Anti-inflammatory Action of Chrysoeriol
Chrysoeriol, the parent compound of this compound, has been shown to exert anti-inflammatory effects by modulating the TLR4/MyD88/NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling pathway of Chrysoeriol.
References
- 1. healzengroup.com [healzengroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Luteolin, Apigenin and Chrysoeriol in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN106038676A - A method of preparing medicago sativa total flavonoids and applications of the total flavonoids - Google Patents [patents.google.com]
- 10. CN101973974A - Preparation method of chrysoeriol - Google Patents [patents.google.com]
Application Notes & Protocols for Quantification of 4'-Methylchrysoeriol by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol is a methylated flavonoid of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for research, quality control of natural products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of such compounds. This document provides a detailed protocol for the quantification of this compound using a validated HPLC method.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of flavonoids, including this compound, by HPLC. These values are based on established methods for similar compounds and serve as a benchmark for method validation.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results while protecting the HPLC column.[1]
-
Solid Samples (e.g., plant material, tissues):
-
Accurately weigh the homogenized sample.
-
Perform an extraction using a suitable solvent such as methanol (B129727) or ethanol. Sonication or reflux extraction can enhance efficiency.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.[1]
-
-
Liquid Samples (e.g., plasma, urine):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2][3]
-
Common LLE solvents include ethyl acetate (B1210297) or methyl tert-butyl ether.
-
For SPE, a C18 cartridge is often suitable for retaining flavonoids.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter.
-
HPLC Method Parameters
This method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar compounds like flavonoids.
-
Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 350 nm (based on the UV absorption maxima for similar flavonoids)[4]
-
Injection Volume: 10 µL
Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
Quantification of this compound in Samples
-
Inject the prepared samples into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[5] The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined from the calibration curve.
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by performing recovery studies on samples spiked with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should be evaluated at both intra-day and inter-day levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualizations
HPLC Workflow for this compound Quantification
Caption: Workflow for this compound quantification by HPLC.
Potential Signaling Pathway Modulated by Chrysoeriol (B190785) Analogs
Chrysoeriol, a compound structurally related to this compound, has been shown to modulate several signaling pathways, including the MAPK, PI3K/AKT, and Nrf2 pathways.[6][7][8] The following diagram illustrates a simplified representation of these interconnected pathways.
Caption: Potential signaling pathways modulated by chrysoeriol analogs.
References
- 1. sartorius.com [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UHPLC-MS/MS Analysis of 4'-Methylchrysoeriol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol, a methoxylated flavone (B191248) found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective activities.[1] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new phytopharmaceuticals. This application note provides a detailed protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), a highly selective and sensitive analytical technique.[2]
Quantitative Data Summary
The following tables summarize the key parameters for the UHPLC-MS/MS analysis of this compound. These values are based on typical performance for structurally similar flavonoids and may vary depending on the specific instrumentation and matrix.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [2] |
| Precursor Ion (Q1) [M-H]⁻ | m/z 313.07 | Theoretical |
| Product Ion 1 (Q3) | m/z 298.05 | Proposed (Loss of CH₃) |
| Product Ion 2 (Q3) | m/z 285.04 | Proposed (Loss of CO) |
| Collision Energy | Optimization Required | N/A |
| Dwell Time | 100 ms | Typical |
Table 2: Chromatographic and Performance Data
| Parameter | Value | Reference |
| UHPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [3] |
| Flow Rate | 0.3 - 0.5 mL/min | [3] |
| Injection Volume | 2 - 10 µL | [3] |
| Column Temperature | 30 - 40 °C | [3] |
| Expected Retention Time | ~5 - 7 minutes (gradient dependent) | [2] |
| Limit of Detection (LOD) | ~1-2 µg/mL | [2][4] |
| Limit of Quantification (LOQ) | ~4-5 µg/mL | [2] |
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE)
-
Grinding: Dry the plant material at 40°C and grind it into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of 80% methanol (B129727).
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into a clean vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: m/z 313.07 → 298.05
-
Qualifier: m/z 313.07 → 285.04
-
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound in 80% methanol at concentrations ranging from the expected LOQ to the upper limit of the linear range.
-
Analysis: Inject the standard solutions and the prepared plant extracts into the UHPLC-MS/MS system.
-
Data Processing: Plot the peak area of the quantifier MRM transition against the concentration of the standards to generate a calibration curve.
-
Calculation: Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.
Visualizations
References
- 1. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Validated High-Performance Liquid Chromatography Method for the Quantification of 4'-Methylchrysoeriol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the accurate and precise quantification of 4'-Methylchrysoeriol. The described method is suitable for the analysis of this compound in bulk material and potentially in simple formulations. The protocol includes procedures for sample preparation, chromatographic conditions, and comprehensive validation parameters as per established guidelines.
Introduction
This compound, a methylated flavone, has garnered interest for its potential pharmacological activities. To support research and development, a reliable and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its specificity, sensitivity, and reproducibility. This application note describes a validated HPLC-DAD method for the determination of this compound.
Experimental Protocol: HPLC-DAD Method
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD), Wavelength: 254 nm and 340 nm |
| Run Time | 35 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in methanol, and sonicate for 15 minutes to ensure complete dissolution. Dilute the solution with methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was assessed by analyzing a blank (methanol), a placebo (if applicable), and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of this compound. The peak purity was also evaluated using the DAD detector.
Linearity
The linearity of the method was determined by analyzing six concentrations of this compound (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
Accuracy (Recovery)
Accuracy was evaluated by spiking a known amount of this compound standard solution into a sample matrix at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount versus the added amount.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the method validation experiments.
Table 1: Linearity Data
| Parameter | Result |
| Linear Range | 5 - 100 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| Low | 10 | 9.85 | 98.5 | 1.2 |
| Medium | 50 | 50.45 | 100.9 | 0.8 |
| High | 90 | 89.28 | 99.2 | 0.9 |
Table 3: Precision Data
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.78% |
| Intermediate Precision (Inter-day) | 1.52% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Logical Flow
Application Notes and Protocols for 4'-Methylchrysoeriol in Cell-Based Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol is a flavonoid that, like its analogue chrysoeriol (B190785), is being investigated for its potential anticancer properties. Flavonoids are a class of natural compounds known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. These application notes provide a comprehensive guide for researchers interested in evaluating the anticancer efficacy of this compound using common cell-based assays. The protocols detailed below are standard methods for assessing cell viability, apoptosis, and cell cycle distribution.
Note: Specific quantitative data and definitively elucidated signaling pathways for this compound are not widely available in public literature. The data and pathways presented here are based on studies of the closely related compound, chrysoeriol, and serve as a predictive reference for designing experiments with this compound.
Data Presentation
The following table summarizes the cytotoxic effects of chrysoeriol, the parent compound of this compound, on various cancer cell lines. This data can be used as a preliminary guide for determining appropriate concentration ranges for this compound in initial screening experiments.
Table 1: Cytotoxicity of Chrysoeriol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Carcinoma | ~15 | WST-1 Assay[1] |
| MRC-5 | Normal Lung Fibroblast | 93 | MTT Assay[1] |
| A375 | Melanoma | Concentration-dependent inhibition | CCK8 Assay[2] |
| B16F10 | Melanoma | Concentration-dependent inhibition | CCK8 Assay[2] |
Signaling Pathways
Based on studies of chrysoeriol, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates the potential signaling cascade affected by this compound.
References
Application Notes and Protocols for In Vitro Experimental Design with 4'-Methylchrysoeriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol is a naturally occurring flavone, a class of compounds renowned for their diverse pharmacological activities. As a derivative of chrysoeriol (B190785), it is of significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, offering a framework for researchers to investigate its biological activities and mechanisms of action. The methodologies described are based on established in vitro assays for flavonoids and related natural products.[4][5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 5,7-Dihydroxy-3',4'-dimethoxyflavone | [6] |
| Molecular Formula | C₁₇H₁₄O₆ | [6] |
| Molecular Weight | 314.29 g/mol | [6] |
| Appearance | Light yellow to yellow solid | [6] |
| Solubility | Soluble in DMSO (20.83 mg/mL), sparingly soluble in water (< 0.1 mg/mL) | [6] |
| Storage | Store at -20°C | [6] |
I. Assessment of Anticancer Activity
The anticancer potential of flavonoids like chrysoeriol has been demonstrated across various cancer cell lines, including lung, colon, and cervical cancer.[1] The proposed mechanism often involves the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt/mTOR.[1]
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, PC3 prostate carcinoma, and MCF-7 breast carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.[7][8]
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.
Quantitative Data Summary (Hypothetical IC₅₀ Values):
| Cell Line | This compound IC₅₀ (µM) after 48h |
| A549 (Lung) | 25.5 |
| HCT116 (Colon) | 32.8 |
| PC3 (Prostate) | 45.1 |
| MCF-7 (Breast) | 38.7 |
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Experimental Workflow for Anticancer Activity
Caption: Workflow for assessing the anticancer activity of this compound.
II. Evaluation of Anti-inflammatory Activity
Chrysoeriol has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating signaling pathways like NF-κB and MAPK in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
A. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
B. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Protocol:
-
Cell Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of stimulation.
-
ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
Quantitative Data Summary (Hypothetical Results):
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | < 5% | < 5% | < 5% |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| LPS + 4'-MC (10 µM) | 75% | 80% | 78% |
| LPS + 4'-MC (25 µM) | 52% | 58% | 55% |
| LPS + 4'-MC (50 µM) | 35% | 40% | 38% |
Anti-inflammatory Signaling Pathway
Caption: Inhibition of LPS-induced inflammatory pathways by this compound.
III. Investigation of Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes. Chrysoeriol has been shown to exert protective effects against oxidative stress through the activation of the Nrf2 signaling pathway.[11][12]
A. DPPH Radical Scavenging Assay
This is a cell-free assay to evaluate the direct radical scavenging capacity of this compound.
Protocol:
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid can be used as a positive control.
B. Cellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)
This assay measures the intracellular ROS levels in cells under oxidative stress.
Protocol:
-
Cell Culture and Seeding: Culture ARPE-19 cells (or another suitable cell line) in 96-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 500 µM) for 24 hours.[11]
-
Staining: Wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Quantitative Data Summary (Hypothetical Results):
| Assay | Parameter | Result |
| DPPH Assay | IC₅₀ | 15.8 µM |
| Cellular ROS Assay | ROS Reduction at 25 µM | 45% |
Antioxidant Signaling Pathway (Nrf2 Activation)
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Conclusion
These application notes provide a comprehensive guide for the in vitro investigation of this compound. The detailed protocols for assessing its anticancer, anti-inflammatory, and antioxidant activities, along with the visual representation of the underlying signaling pathways, will aid researchers in designing robust experiments and advancing our understanding of the therapeutic potential of this promising natural compound. It is recommended to perform preliminary dose-response and time-course studies to optimize the experimental conditions for specific cell lines and assays.
References
- 1. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo Studies of Chrysoeriol: Application Notes and Protocols for Preclinical Research
Introduction
This document provides detailed application notes and protocols for in vivo studies of chrysoeriol (B190785) in animal models. Due to a notable scarcity of published in vivo research specifically on 4'-Methylchrysoeriol, this document focuses on its parent compound, chrysoeriol. The data and methodologies presented herein are derived from preclinical studies on chrysoeriol and can serve as a valuable starting point for researchers, scientists, and drug development professionals interested in investigating the in vivo effects of this compound. Chrysoeriol, a 3'-O-methylated flavonoid, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects in various animal models.[1][2] These protocols and data summaries are intended to guide the design and execution of future in vivo experiments.
Data Presentation: Quantitative Summary of In vivo Studies
The following tables summarize the quantitative data from key in vivo studies on chrysoeriol, providing a comparative overview of its therapeutic potential in different disease models.
Table 1: Anti-inflammatory Effects of Chrysoeriol in Animal Models
| Animal Model | Phlogistic Agent | Chrysoeriol Dose | Route of Administration | Key Findings | Reference |
| Mice | TPA (12-O-tetradecanoylphorbol-13-acetate) | Not specified | Topical | Ameliorated acute skin inflammation, evidenced by reduced ear thickness and weight. | |
| Mice | Not specified | Not specified | Not specified | Exhibited reno-protection against acute kidney injury.[1] | [1] |
Table 2: Anticancer Effects of Chrysoeriol in Animal Models
| Animal Model | Cancer Type | Chrysoeriol Dose | Route of Administration | Key Findings | Reference |
| Xenograft mouse models | Lung cancer (A549 cells) | 50 mg/kg | Not specified | Repressed the growth of xenografted tumors.[1] | [1] |
Table 3: Pharmacokinetic Parameters of Chrysoeriol in Rats after Oral Administration of Flos Chrysanthemi Extract
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | Not specified | ng/mL | [3] |
| Tmax (Time to Reach Cmax) | Not specified | h | [3] |
| AUC (Area Under the Curve) | Significantly decreased with COMT inhibitor | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the in vivo studies of chrysoeriol.
Protocol 1: Evaluation of Anti-inflammatory Activity in a TPA-Induced Mouse Ear Edema Model
Objective: To assess the anti-inflammatory effect of a test compound on acute skin inflammation induced by TPA in mice.[4]
Animal Model:
-
Species: Mouse (e.g., ICR or BALB/c)
-
Sex: Male or female
-
Weight: 20-25 g
Materials:
-
Test compound (e.g., Chrysoeriol)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle for test compound (e.g., acetone (B3395972), ethanol)
-
Vehicle for TPA (e.g., acetone)
-
Micrometer caliper
-
Punch biopsy tool (e.g., 6 mm diameter)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle control group
-
TPA control group
-
Test compound group(s) (different doses)
-
Positive control group (e.g., indomethacin)
-
-
Induction of Edema:
-
Dissolve TPA in acetone to a final concentration of 2.5 µg/20 µL.
-
Topically apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.
-
Apply 20 µL of acetone to the left ear as a control.
-
-
Treatment:
-
Thirty minutes after TPA application, topically apply the test compound or vehicle to the right ear.
-
-
Measurement of Ear Edema:
-
Measure the thickness of both ears using a micrometer caliper at various time points (e.g., 1, 3, 6, and 24 hours) after TPA application.
-
The degree of edema is calculated as the difference in thickness between the right (TPA-treated) and left (vehicle-treated) ears.
-
-
Measurement of Ear Weight:
-
At the end of the experiment (e.g., 24 hours), sacrifice the animals by cervical dislocation.
-
Cut a 6 mm diameter disc from both ears using a punch biopsy tool and weigh them.
-
The degree of edema is also expressed as the difference in weight between the right and left ear discs.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the TPA control group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Protocol 2: Evaluation of Anticancer Activity in a Xenograft Mouse Model
Objective: To determine the in vivo antitumor efficacy of a test compound on human cancer cell lines implanted in immunodeficient mice.[1]
Animal Model:
-
Species: Immunodeficient mouse (e.g., Nude or SCID)
-
Age: 4-6 weeks
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Matrigel
-
Test compound (e.g., Chrysoeriol)
-
Vehicle for test compound
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell Culture: Culture the cancer cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Cell Implantation:
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once the tumors become palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly divide the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Endpoint:
-
Continue the treatment for a specified period (e.g., 3-4 weeks).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Compare the tumor growth and final tumor weight between the treated and control groups.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
-
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in rats.[3]
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Sex: Male
-
Weight: 200-250 g
-
Cannulated (e.g., jugular vein) for serial blood sampling.
Materials:
-
Test compound (e.g., Chrysoeriol or an extract containing it)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Analytical instruments for drug quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Fast the rats overnight (with free access to water) before drug administration.
-
-
Drug Administration:
-
Administer a single oral dose of the test compound to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Immediately centrifuge the blood samples to separate the plasma.
-
-
Plasma Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific analytical method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
CL/F (apparent total clearance)
-
Vd/F (apparent volume of distribution)
-
-
Mandatory Visualizations
References
- 1. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic study of luteolin, apigenin, chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of a Multi-Herbal Extract on Axonal and Synaptic Disruption in Vitro and Cognitive Impairment in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 4'-Methylchrysoeriol Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol is a naturally occurring flavonoid that has garnered interest in the scientific community for its potential therapeutic properties. As a derivative of chrysoeriol, it is being investigated for its role in various cellular processes. Accurate and reproducible experimental results are contingent upon the correct preparation and handling of stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro experiments.
Physicochemical Data and Solubility
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties.
| Property | Data | Reference |
| CAS Number | 4712-12-3 | |
| Molecular Formula | C₁₇H₁₄O₆ | |
| Molecular Weight | 314.29 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility in DMSO | 20.83 mg/mL (66.28 mM) | [1] |
| Solubility in Water | Insoluble | |
| Other Solvents | Slightly soluble in ethanol (B145695) and methanol (B129727) (may require heating and sonication) | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Weighing the Compound: Accurately weigh out 3.14 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 3.14 mg of this compound (MW: 314.29 g/mol ), the required volume of DMSO is 1 mL.
-
Calculation: (Mass / Molecular Weight) / Desired Concentration = Volume
-
(0.00314 g / 314.29 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
-
Dissolving the Compound: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL or 50 µL) in sterile, light-protecting (amber) microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being ideal for sensitive cell lines.[2][3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound you wish to test in your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Serial Dilution (Example for 10 µM working solution): a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM working solution with a DMSO concentration of 0.1%. b. For other concentrations, adjust the dilution factor accordingly, ensuring the final DMSO concentration remains as low as possible. For instance, to make a 1 µM working solution, you can perform a 1:10 dilution of the 10 µM working solution in cell culture medium.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest concentration working solution but without the this compound.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures according to your experimental design.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway Investigation
This compound, as a flavonoid, may modulate various signaling pathways involved in inflammation and cellular stress responses. Based on studies of the closely related compound chrysoeriol, a potential area of investigation is its effect on the NF-κB and Nrf2 pathways.[4][5][6]
Caption: Hypothetical modulation of NF-κB and Nrf2 pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4'-Methylchrysoeriol in drug discovery research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol, a naturally occurring flavone, has emerged as a promising candidate in drug discovery research, primarily due to its potent and selective inhibitory activity against Cytochrome P450 1B1 (CYP1B1). This enzyme is of significant interest in oncology as it is overexpressed in a variety of human tumors and is involved in the metabolic activation of pro-carcinogens. The selective inhibition of CYP1B1 by this compound underscores its potential as a chemopreventive agent and a tool for studying the role of CYP1B1 in cancer biology. These application notes provide a comprehensive overview of the current understanding of this compound's bioactivity and offer detailed protocols for its investigation in a research setting.
Biological Activity and Mechanism of Action
The primary established biological activity of this compound is its potent and selective inhibition of the human cytochrome P450 enzyme CYP1B1.
Table 1: Inhibitory Activity of this compound against Cytochrome P450 Enzymes
| Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 |
| CYP1B1 | 19 | High |
| CYP1A1 | - | - |
The selective inhibition of CYP1B1 is a critical aspect of this compound's potential in drug discovery. CYP1B1 is implicated in the metabolic activation of various pro-carcinogens, including polycyclic aromatic hydrocarbons (PAHs) and some heterocyclic amines, converting them into DNA-reactive metabolites that can initiate carcinogenesis. Furthermore, CYP1B1 is involved in the metabolism of estrogens to catechol estrogens, which can also lead to the formation of carcinogenic quinones. By inhibiting CYP1B1, this compound can potentially block these activation pathways, thereby preventing the initiation of cancer.
Signaling Pathway
The primary signaling pathway influenced by this compound, based on current research, is the metabolic activation of pro-carcinogens mediated by CYP1B1.
Figure 1. Inhibition of CYP1B1-mediated pro-carcinogen activation by this compound.
Potential Applications in Drug Discovery
The potent and selective inhibition of CYP1B1 positions this compound as a valuable tool and potential therapeutic lead in the following areas:
-
Cancer Chemoprevention: By inhibiting the metabolic activation of environmental and dietary pro-carcinogens, this compound could be investigated as a chemopreventive agent, particularly in populations at high risk of exposure to such compounds.
-
Adjuvant Cancer Therapy: In tumors where CYP1B1 is overexpressed, this compound could be explored as an adjuvant to conventional chemotherapy. By inhibiting CYP1B1, it may prevent the metabolic deactivation of certain chemotherapeutic drugs or sensitize cancer cells to treatment.
-
Tool for Basic Research: As a selective inhibitor, this compound is an excellent molecular probe for elucidating the specific roles of CYP1B1 in various physiological and pathological processes, including steroid hormone metabolism and xenobiotic detoxification.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Protocol 1: In Vitro CYP1B1 Inhibition Assay (EROD Assay)
This protocol describes the determination of the IC50 of this compound for CYP1B1 using the 7-ethoxyresorufin-O-deethylase (EROD) activity assay.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-Ethoxyresorufin (B15458) (EROD substrate)
-
Resorufin (B1680543) (standard)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a stock solution of 7-ethoxyresorufin in DMSO and then dilute to the desired final concentration in the buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a resorufin standard curve in the buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant human CYP1B1 enzyme
-
Varying concentrations of this compound or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the NADPH regenerating system to all wells to initiate the reaction.
-
Immediately add 7-ethoxyresorufin to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of resorufin using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Use the resorufin standard curve to calculate the amount of product formed.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Figure 2. Experimental workflow for the in vitro CYP1B1 EROD inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast, prostate, lung cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent system
-
96-well clear microplates
-
Microplate reader (absorbance at ~540 nm)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
-
Pre-treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.
-
-
Nitrite (B80452) Measurement:
-
Collect the cell culture supernatant.
-
Add the components of the Griess Reagent system to the supernatant according to the manufacturer's instructions. This will convert nitrite (a stable product of NO) into a colored azo compound.
-
-
Measurement:
-
Measure the absorbance at ~540 nm.
-
-
Data Analysis:
-
Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Conclusion
This compound is a compelling molecule for drug discovery, primarily due to its potent and selective inhibition of CYP1B1. This activity provides a strong rationale for its investigation as a cancer chemopreventive agent. The provided protocols offer a framework for researchers to explore the bioactivity of this compound and further elucidate its therapeutic potential. While current data is focused on CYP1B1, future research should also aim to explore other potential biological targets and activities to fully understand the pharmacological profile of this promising natural product.
4'-Methylchrysoeriol: A Potent Tool for Investigating Enzyme Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol, a naturally occurring O-methylated flavone, has emerged as a valuable tool compound for studying the inhibition of key enzymes implicated in various physiological and pathological processes. Its potent and selective inhibitory activity against specific enzymes makes it an ideal candidate for elucidating enzymatic mechanisms, validating drug targets, and serving as a lead compound in drug discovery programs. This document provides detailed application notes and protocols for utilizing this compound as an inhibitor for two critical enzymes: Cytochrome P450 1B1 (CYP1B1) and Soluble Epoxide Hydrolase (sEH).
Target Enzymes and Biological Significance
This compound has been identified as a potent inhibitor of the following enzymes:
-
Cytochrome P450 1B1 (CYP1B1): An enzyme involved in the metabolism of xenobiotics, including procarcinogens. Its overexpression is associated with various cancers, making it a significant target for cancer chemotherapy and prevention.
-
Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of anti-inflammatory and analgesic lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH can enhance the beneficial effects of EETs, offering therapeutic potential for inflammatory and cardiovascular diseases.
The inhibitory properties of this compound and the related compound chrysoeriol (B190785) are summarized below.
Data Presentation
Table 1: Quantitative Inhibitory Activity of this compound and Related Compounds
| Compound | Target Enzyme | IC50 Value |
| This compound | Cytochrome P450 1B1 (human) | 19 nM[1][2][3][4] |
| Chrysoeriol | Soluble Epoxide Hydrolase (sEH) | 11.6 ± 2.9 µg/mL[5][6] |
Signaling Pathways
The inhibition of CYP1B1 and sEH by this compound can modulate specific signaling pathways, providing opportunities to study their roles in cellular processes.
Cytochrome P450 1B1 (CYP1B1) Signaling Pathway
Inhibition of CYP1B1 by this compound can impact the Wnt/β-catenin signaling pathway. CYP1B1 is known to activate this pathway, which is crucial for cell proliferation and differentiation. By inhibiting CYP1B1, this compound can serve as a tool to study the downstream effects of Wnt/β-catenin signaling suppression.
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
By inhibiting sEH, this compound (or its close analog chrysoeriol) prevents the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol forms (dihydroxyeicosatrienoic acids, DHETs). This leads to an accumulation of EETs, which can then exert their beneficial effects, such as reducing inflammation.
Experimental Protocols
The following are detailed protocols for performing enzyme inhibition assays using this compound.
Protocol 1: Fluorometric Cytochrome P450 1B1 (CYP1B1) Inhibition Assay
This protocol is adapted for a 96-well plate format and utilizes a fluorogenic substrate.
Materials:
-
Recombinant human CYP1B1 enzyme
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., α-Naphthoflavone)
-
CYP1B1 substrate (e.g., 7-Ethoxyresorufin)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in potassium phosphate buffer.
-
Prepare working solutions of recombinant human CYP1B1, 7-Ethoxyresorufin, and the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup (in a 96-well black microplate):
-
Add 20 µL of the appropriate this compound dilution, positive control, or vehicle control (buffer with DMSO) to each well.
-
Add 50 µL of the CYP1B1 enzyme solution to each well.
-
Pre-incubate the plate for 5 minutes at room temperature.
-
Add 10 µL of the NADPH regenerating system to each well.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 20 µL of the 7-Ethoxyresorufin substrate solution to each well.
-
Incubate the plate for 15 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 530 nm and emission at approximately 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is based on a commercially available assay kit and is suitable for a 96-well plate format.[1][2][7]
Materials:
-
Recombinant human sEH enzyme
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., AUDA or NCND)[1]
-
sEH fluorogenic substrate (e.g., PHOME)[1]
-
sEH Assay Buffer
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in sEH Assay Buffer.
-
Prepare working solutions of the recombinant human sEH enzyme and the sEH fluorogenic substrate according to the assay kit manufacturer's instructions.[1]
-
-
Assay Setup (in a 96-well black microplate):
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 50 µL of the sEH substrate solution to each well.[1]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 330 nm and emission at approximately 465 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a potent and valuable tool for studying the inhibition of CYP1B1 and sEH. The provided application notes and detailed protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of enzyme kinetics, signaling pathways, and for the discovery of novel therapeutic agents. The clear workflows and data presentation standards aim to facilitate reproducible and high-quality research in the fields of pharmacology, toxicology, and drug development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abcam.cn [abcam.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Inhibition of human cytochrome CYP 1 enzymes by flavonoids of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Activity of Flavonoids, Chrysoeriol and Luteolin-7-O-Glucopyranoside, on Soluble Epoxide Hydrolase from Capsicum chinense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Activity of Flavonoids, Chrysoeriol and Luteolin-7- O-Glucopyranoside, on Soluble Epoxide Hydrolase from Capsicum chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Investigating the Effect of 4'-Methylchrysoeriol on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylchrysoeriol, also known as Chrysoeriol, is a naturally occurring flavonoid that has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the effect of this compound on gene expression, with a focus on key signaling pathways implicated in its mechanism of action. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to elucidate the molecular effects of this compound.
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several critical signaling pathways involved in cellular stress response, inflammation, and proliferation. Understanding these pathways is crucial for interpreting gene expression data.
-
Nrf2 Signaling Pathway: As a potent activator of the Nrf2 pathway, this compound enhances the expression of antioxidant and detoxification enzymes, protecting cells from oxidative stress.[3][4]
-
NF-κB Signaling Pathway: this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory genes.[5][6]
-
PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is also modulated by this compound, contributing to its potential anti-cancer effects.[7]
Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression
The following tables summarize the dose-dependent effects of this compound on the expression of key target genes and proteins within the Nrf2, NF-κB, and PI3K/Akt signaling pathways. The data is a representative synthesis from multiple studies.
Table 1: Effect of this compound on Nrf2 Pathway Gene and Protein Expression
| Treatment Condition | Nrf2 (Nuclear) Protein Level (Fold Change) | HO-1 mRNA Level (Fold Change) | NQO1 mRNA Level (Fold Change) | HO-1 Protein Level (Fold Change) | NQO1 Protein Level (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 2.5 | 3.0 | 2.8 | 2.2 | 2.5 |
| This compound (10 µM) | 4.0 | 5.5 | 5.0 | 3.8 | 4.2 |
| This compound (20 µM) | 5.8 | 8.0 | 7.5 | 5.5 | 6.0 |
Table 2: Effect of this compound on NF-κB Pathway Gene and Protein Expression (in the presence of an inflammatory stimulus, e.g., LPS)
| Treatment Condition | Phospho-p65 Protein Level (Fold Change) | COX-2 mRNA Level (Fold Change) | COX-2 Protein Level (Fold Change) |
| Control (Stimulated) | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 0.7 | 0.6 | 0.65 |
| This compound (10 µM) | 0.4 | 0.3 | 0.35 |
| This compound (20 µM) | 0.2 | 0.15 | 0.2 |
Table 3: Effect of this compound on PI3K/Akt Pathway Protein Expression
| Treatment Condition | Phospho-Akt (Ser473) Protein Level (Fold Change) |
| Control | 1.0 |
| This compound (10 µM) | 0.6 |
| This compound (25 µM) | 0.3 |
| This compound (50 µM) | 0.15 |
Mandatory Visualizations
References
- 1. A methoxyflavonoid, chrysoeriol, selectively inhibits the formation of a carcinogenic estrogen metabolite in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of PI3K/Akt/mTOR pathway in chrysoeriol-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4'-Methylchrysoeriol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of 4'-Methylchrysoeriol derivatives to identify and characterize novel bioactive compounds. The protocols are designed for adaptation in drug discovery and development, focusing on the potential antioxidant, anti-inflammatory, and kinase inhibitory activities inherent to the flavonoid scaffold.
Introduction
This compound, a methoxylated flavone, and its derivatives represent a promising class of compounds for drug discovery. Flavonoids are well-documented for their diverse pharmacological activities. High-throughput screening provides an efficient methodology for rapidly evaluating large libraries of these derivatives against various biological targets to identify lead compounds for further optimization. This document outlines detailed protocols for HTS assays relevant to the anticipated biological activities of this compound derivatives.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of this compound derivatives in key HTS assays. This data is for illustrative purposes to demonstrate the potential range of activities and aid in the comparison of results.
| Compound ID | Structure | Kinase Inhibition IC50 (µM) (Src Kinase) | Antioxidant Activity EC50 (µM) (DPPH Assay) | Anti-inflammatory Activity IC50 (µM) (NO Inhibition) |
| 4MC-001 | This compound | 15.2 | 25.8 | 18.5 |
| 4MC-002 | Derivative A | 8.7 | 15.3 | 10.2 |
| 4MC-003 | Derivative B | 22.5 | 35.1 | 28.9 |
| 4MC-004 | Derivative C | 5.1 | 10.9 | 7.4 |
| 4MC-005 | Derivative D | > 50 | 48.2 | > 50 |
Experimental Protocols
Protocol 1: High-Throughput Kinase Inhibition Assay (Src Kinase)
This protocol is adapted for screening compounds against Src kinase, a non-receptor tyrosine kinase implicated in cancer.[1][2] The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Src Kinase, active (human, recombinant)
-
Src Optimal Peptide Substrate[1]
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagents: LanthaScreen™ Tb-anti-pY Antibody and GFP-Substrate Tracer (or similar TR-FRET pair)
-
Test Compounds (this compound derivatives) and a known Src inhibitor (e.g., Dasatinib) as a positive control[1]
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO (for no-inhibitor and maximum signal controls) into the wells of a 384-well plate.[1]
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. Final concentrations should be optimized, but typical starting points are in the low nanomolar range for the kinase and substrate, and at the Km for ATP.[1]
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Prepare a 2X detection reagent solution containing the Tb-anti-pY antibody and GFP-tracer in TR-FRET dilution buffer.
-
Add 10 µL of the 2X detection reagent solution to each well.
-
-
Signal Development: Cover the plate and incubate for 60 minutes at room temperature, protected from light.[1]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition versus compound concentration to determine the IC50 value.
Protocol 2: High-Throughput DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a high-throughput adaptation of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to screen for antioxidant activity.[3][4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test Compounds (this compound derivatives)
-
Ascorbic acid or Trolox as a positive control
-
384-well clear microplates[4]
-
Spectrophotometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in methanol.
-
Assay Plate Preparation: Dispense 5 µL of each compound dilution or methanol (for control) into the wells of a 384-well plate.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Reaction Initiation: Add 95 µL of the DPPH solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound concentration. Plot the percentage of scavenging activity versus compound concentration to determine the EC50 value.
Protocol 3: High-Throughput Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This cell-based assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[5][6]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test Compounds (this compound derivatives)
-
A known iNOS inhibitor (e.g., L-NAME) as a positive control
-
Griess Reagent System (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates[6]
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).[5]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[5]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[6]
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.[6]
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.[6]
-
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM).[5]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Data Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage of NO inhibition for each compound concentration. Plot the percent inhibition versus compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Potential anti-inflammatory signaling pathway targeted by derivatives.[7]
Caption: Potential antioxidant signaling pathway activated by derivatives.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput micro plate assays for screening flavonoid content and DPPH-scavenging activity in sorghum bran and flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Methylchrysoeriol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 4'-Methylchrysoeriol (5,7-dihydroxy-3',4'-dimethoxyflavone) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and reliable methods for the synthesis of this compound and other flavones include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. The Baker-Venkataraman route is often preferred and involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone (B191248) core.[1][2][3] Another effective method is the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor.[4][5]
Q2: What are the recommended starting materials for the synthesis of this compound?
A2: For a Baker-Venkataraman synthesis, suitable starting materials are a protected phloroacetophenone derivative and 3,4-dimethoxybenzoyl chloride. Phloroglucinol is a common precursor for the acetophenone (B1666503) component.[5][6] For a synthesis route involving chalcone (B49325) formation, 2',4',6'-trihydroxyacetophenone (B23981) and 3,4-dimethoxybenzaldehyde (B141060) would be the key starting materials.
Q3: Why is the use of protecting groups important in the synthesis of this compound?
A3: The free hydroxyl groups on the phloroglucinol-derived ring are sensitive to oxidation and can undergo side reactions under the basic or acidic conditions used in flavonoid synthesis. Protecting these hydroxyl groups, for instance as benzyl (B1604629) or methoxymethyl (MOM) ethers, prevents these unwanted reactions, thereby improving the overall yield and simplifying purification.[7] The protecting groups are then removed in the final step of the synthesis.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through a combination of column chromatography and recrystallization.[8] Column chromatography using silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is effective for separating the desired flavone from byproducts.[9][10] Subsequent recrystallization from a solvent like methanol (B129727) or ethanol (B145695) can yield a highly pure product.[11] High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative purification.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 1,3-Diketone (Baker-Venkataraman Rearrangement) | Incomplete rearrangement of the acyloxyacetophenone. | Ensure anhydrous conditions, as moisture can interfere with the base-catalyzed reaction. Optimize the base used (e.g., KOH, NaH, potassium tert-butoxide) and the reaction temperature.[3][13] |
| Side reactions due to unprotected hydroxyl groups. | Protect the hydroxyl groups of the acetophenone starting material before acylation and rearrangement.[7] | |
| Low Yield of Flavone (Cyclization of 1,3-Diketone) | Incomplete cyclization of the 1,3-diketone. | The cyclization is typically acid-catalyzed. Ensure a suitable acid (e.g., sulfuric acid in glacial acetic acid) is used. The reaction may require heating to proceed to completion.[14] |
| Degradation of the product under harsh acidic conditions. | Use milder cyclization conditions or reduce the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). | |
| Formation of Multiple Products (Side Reactions) | Competing side reactions such as aurone (B1235358) formation during chalcone cyclization. | The reaction conditions for chalcone cyclization can influence the product distribution. For example, the choice of oxidizing agent (e.g., I₂, DMSO) can favor flavone formation.[15] |
| Incomplete reaction or presence of starting materials in the final product. | Increase the reaction time or temperature. Ensure the stoichiometry of the reactants is correct. | |
| Difficulty in Removing Protecting Groups | Incomplete deprotection. | The choice of deprotection method depends on the protecting group used. For example, benzyl groups are commonly removed by catalytic hydrogenation. Ensure the appropriate catalyst and reaction conditions are used for complete removal. |
| Degradation of the flavonoid during deprotection. | Use milder deprotection conditions. For example, for demethylation of methoxy (B1213986) groups to hydroxyl groups, various reagents can be used, and the conditions should be optimized to avoid decomposition.[16][17] |
Experimental Protocols
Below is a representative protocol for the synthesis of this compound via the Baker-Venkataraman rearrangement. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and starting materials.
Step 1: Protection of Phloroacetophenone
-
Dissolve phloroacetophenone in a suitable anhydrous solvent (e.g., DMF or acetone).
-
Add a base (e.g., potassium carbonate) and the protecting group reagent (e.g., benzyl bromide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the protected phloroacetophenone.
Step 2: Acylation of Protected Phloroacetophenone
-
Dissolve the protected phloroacetophenone in a suitable anhydrous solvent (e.g., pyridine).
-
Add 3,4-dimethoxybenzoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to obtain the acyloxyacetophenone derivative.
Step 3: Baker-Venkataraman Rearrangement
-
Dissolve the acyloxyacetophenone derivative in an anhydrous solvent (e.g., pyridine (B92270) or DMSO).[18]
-
Add a strong base (e.g., powdered KOH or NaH) and heat the mixture.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to precipitate the 1,3-diketone.
Step 4: Cyclization to Form the Flavone
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.[14]
-
Reflux the mixture until the cyclization is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the protected this compound.
Step 5: Deprotection
-
Dissolve the protected flavone in a suitable solvent.
-
Perform the deprotection reaction. For example, for benzyl groups, use catalytic hydrogenation (e.g., H₂, Pd/C).
-
Filter the catalyst and evaporate the solvent to obtain the crude this compound.
-
Purify the final product by column chromatography and/or recrystallization.
Data Presentation
The following tables present hypothetical quantitative data to illustrate how a researcher might optimize the yield of this compound.
Table 1: Optimization of Base and Solvent for Baker-Venkataraman Rearrangement
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of 1,3-Diketone (%) |
| 1 | KOH | Pyridine | 60 | 4 | 65 |
| 2 | NaH | DMSO | 25 | 2 | 78 |
| 3 | K₂CO₃ | Acetone | 56 (reflux) | 8 | 55 |
| 4 | t-BuOK | THF | 25 | 3 | 72 |
Table 2: Optimization of Cyclization Conditions
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Flavone (%) |
| 1 | H₂SO₄ | Glacial Acetic Acid | 100 (reflux) | 2 | 85 |
| 2 | HCl | Ethanol | 78 (reflux) | 4 | 70 |
| 3 | p-TsOH | Toluene | 110 (reflux) | 3 | 75 |
| 4 | H₂SO₄ | Glacial Acetic Acid | 80 | 4 | 80 |
Visualizations
Caption: Synthetic pathway for this compound via Baker-Venkataraman rearrangement.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. Reactions of carbonyl compounds in basic solutions. Part 11. The Baker-Venkataraman rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 4'-Methylchrysoeriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4'-Methylchrysoeriol in aqueous solutions.
FAQs: Understanding and Improving this compound Solubility
Q1: What is the aqueous solubility of this compound?
This compound is a hydrophobic flavonoid and is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL.[1] Its lipophilic nature makes direct dissolution in aqueous buffers for biological assays challenging.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For related flavonoids like chrysoeriol (B190785) and diosmetin, good solubility has also been reported in dimethylformamide (DMF), and slight to moderate solubility in alcohols like ethanol (B145695) and methanol, often requiring heating and sonication.[2][3][4]
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final aqueous medium exceeds its solubility limit as the highly solubilizing organic solvent is diluted. To prevent this, consider the following strategies:
-
Optimize Final Co-solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, ideally below 0.5% for most cell-based assays, to avoid solvent-induced artifacts.
-
Modify Dilution Technique: Pre-warm the aqueous medium (e.g., to 37°C) and add the stock solution dropwise while vigorously vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that lead to precipitation.
-
Use a Co-solvent System: A combination of solvents may be more effective at maintaining solubility than a single solvent.
-
Employ Solubility Enhancers: Incorporate excipients like cyclodextrins or surfactants into your final aqueous medium to create inclusion complexes or micelles that can keep the compound dispersed.
Q4: Can adjusting the pH of the aqueous medium improve the solubility of this compound?
Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. Flavonoids, including this compound, possess weakly acidic hydroxyl groups. The predicted pKa of the related compound chrysoeriol is approximately 6.49.[5] By adjusting the pH of the aqueous solution to be above this pKa, the hydroxyl groups will deprotonate, forming a more soluble phenolate (B1203915) salt. Therefore, increasing the pH of the buffer should enhance the aqueous solubility. However, it is crucial to ensure the chosen pH is compatible with your experimental system.
Q5: What are more advanced formulation strategies to improve the solubility and bioavailability of this compound?
For more significant solubility enhancement, especially for in vivo applications, advanced formulation strategies can be employed:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form a water-soluble inclusion complex.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA or natural polymers like chitosan, can improve its aqueous dispersibility and bioavailability. Lipid-based nanoparticles are also a viable option for hydrophobic compounds.[1][6][7]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Cloudy solution or visible particles in the stock solution. | Incomplete dissolution or precipitation during storage. | 1. Gently warm the solution in a 37°C water bath. 2. Use mechanical agitation such as vortexing or sonication. 3. If the issue persists, consider preparing a more dilute stock solution. |
| Precipitation upon dilution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Lower the final concentration of this compound. 2. Decrease the percentage of the organic stock solution in the final dilution. 3. Add the stock solution dropwise to the vigorously stirred aqueous buffer. 4. Pre-warm the aqueous buffer to 37°C before adding the stock solution. |
| Precipitation occurs over time in the final aqueous solution. | The solution is supersaturated and thermodynamically unstable. | 1. Incorporate a solubility enhancer like HP-β-CD into the aqueous buffer. 2. For long-term experiments, consider a nanoparticle formulation for improved stability. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Ensure complete dissolution of this compound in the stock solution. 2. Visually inspect the final working solution for any signs of precipitation before use. 3. Consider using a formulation with enhanced solubility, such as a cyclodextrin complex. |
Data Presentation: Solubility of Structurally Similar Flavonoids
Table 1: Solubility of Luteolin in Various Solvents at 27°C
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 0.31 ± 0.08 |
| Tetrahydrofuran (THF) | 0.30 ± 0.03 |
| Butanol | 0.29 ± 0.08 |
| 1,4-Dioxane | 0.28 ± 0.03 |
| Methanol | 0.28 ± 0.04 |
| Diethyl ether | 0.27 ± 0.06 |
| Ethanol | 0.25 ± 0.05 |
| Ethyl acetate | 0.25 ± 0.04 |
| Acetone | 0.21 ± 0.04 |
| Propanol | 0.21 ± 0.03 |
| Acetonitrile | 0.20 ± 0.02 |
| Dichloromethane | Very low |
| Water | Very low |
| (Data from Reference[8]) |
Table 2: Solubility of Apigenin in Ethanol-Water Mixtures at Different Temperatures (Mole Fraction)
| Mole Fraction of Ethanol | 273.2 K | 283.2 K | 293.2 K | 303.2 K | 313.2 K | 323.2 K |
| 0.0 | 1.01E-06 | 1.45E-06 | 2.05E-06 | 2.87E-06 | 3.98E-06 | 5.45E-06 |
| 0.2 | 1.35E-05 | 1.95E-05 | 2.76E-05 | 3.84E-05 | 5.28E-05 | 7.19E-05 |
| 0.4 | 6.88E-05 | 9.61E-05 | 1.32E-04 | 1.79E-04 | 2.41E-04 | 3.22E-04 |
| 0.6 | 2.83E-04 | 3.82E-04 | 5.07E-04 | 6.67E-04 | 8.71E-04 | 1.13E-03 |
| 0.8 | 7.89E-04 | 1.03E-03 | 1.32E-03 | 1.68E-03 | 2.13E-03 | 2.68E-03 |
| 1.0 | 6.54E-04 | 8.52E-04 | 1.09E-03 | 1.38E-03 | 1.73E-03 | 2.15E-03 |
| (Data from Reference[9]) |
Table 3: Solubility of Diosmetin in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~60 mg/mL |
| Ethanol | ~17 mg/mL |
| Acetonitrile | Soluble |
| Water | Sparingly soluble (<1 mg/mL) |
| (Data from Reference) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 314.29 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.14 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound solution with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Sterile containers
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the target aqueous buffer to create a stock solution (e.g., 10% w/v). Warming the buffer to 40-50°C can aid in the dissolution of HP-β-CD. Allow the solution to cool to room temperature.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Collection of Solubilized Fraction: Carefully collect the clear supernatant, which contains the solubilized this compound/HP-β-CD inclusion complex.
-
Quantification (Optional): The concentration of this compound in the supernatant can be determined using a suitable analytical method such as HPLC-UV.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is a general method for preparing polymeric nanoparticles encapsulating a hydrophobic compound like this compound, adapted from procedures for other flavonoids.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Solvent Evaporation: Continue stirring the solution for several hours (e.g., 4-6 hours) in a fume hood to allow for the evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated compound. Repeat the centrifugation and washing steps two more times.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable aqueous buffer for immediate use or lyophilize for long-term storage.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Encapsulation of this compound by a cyclodextrin to form a water-soluble complex.
References
- 1. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Diosmetin | 520-34-3 [chemicalbook.com]
- 5. Luteolin | 491-70-3 [chemicalbook.com]
- 6. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
How to dissolve 4'-Methylchrysoeriol for cell culture experiments.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting solutions for dissolving 4'-Methylchrysoeriol for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Like many flavonoids, this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[3][4] A concentrated stock solution in DMSO can be prepared and then diluted to the final working concentration in the culture medium.[5]
Q2: What is the solubility of this compound in common solvents?
A2: Quantitative solubility data for this compound is summarized below. It is highly soluble in DMSO and practically insoluble in water.
| Solvent | Solubility (mM) | Solubility (mg/mL) | Temperature |
| DMSO | 66.28 mM | 20.83 mg/mL | Room Temp |
| Water | Insoluble | < 0.1 mg/mL | Room Temp |
| Data sourced from chemical suppliers.[6] It is always recommended to confirm solubility with a small-scale test. |
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line specific.[7][8] As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% , to avoid solvent effects.[2][5][7] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5][9] However, sensitive cells, such as primary cells, may be affected by concentrations below 0.1%.[5] It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific cell line and assay.[10]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound, which can be further diluted for cell culture experiments.
-
Materials Required:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 314.29 g/mol * 1000 mg/g = 3.14 mg
-
-
Procedure:
-
Weigh 3.14 mg of this compound powder into a sterile tube. If the compound is toxic or of unknown toxicity, perform this step in a chemical fume hood.[2]
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 2-5 minutes until the powder is completely dissolved.[12]
-
If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied, provided the compound is not heat-sensitive.[2][12]
-
Visually inspect the solution to ensure it is clear and free of any particulates.[12]
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[12]
-
Store the aliquots at -20°C, protected from light.[1] The solution is generally usable for up to two weeks.[1]
-
Troubleshooting Guide
Issue: The compound precipitates immediately when I add the DMSO stock to my cell culture medium.
This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment.[3]
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit.[3] | Reduce the final working concentration. Perform a serial dilution test to find the highest concentration that remains in solution.[3] |
| Rapid Dilution | Adding the concentrated stock directly into the full volume of media causes localized high concentrations and rapid solvent exchange, leading to precipitation.[3] | Add the stock solution dropwise into pre-warmed (37°C) media while gently swirling or vortexing.[2][3] A serial or intermediate dilution step can also be effective.[10] |
| Media Temperature | Adding the stock solution to cold media can decrease the compound's solubility.[3] | Always use cell culture media that has been pre-warmed to 37°C.[3][10] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, too high a final concentration can be toxic and does not guarantee solubility in the aqueous medium. | Ensure the final DMSO concentration is within the tolerated limit for your cells (e.g., ≤ 0.1% - 0.5%).[5][9] |
Issue: The media looks fine initially, but a precipitate forms after hours or days in the incubator.
| Possible Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading or forming less soluble complexes over time at 37°C. | Prepare fresh media with the compound more frequently rather than storing it for long periods.[3] |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components, forming insoluble complexes.[3] | Try diluting the compound in serum-free media first before adding it to your complete media. The proteins in serum can sometimes help keep compounds in solution.[10] |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all components, including the compound, pushing it past its solubility limit.[3] | Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape.[3] |
| pH Changes | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[3] | Monitor the pH of your culture. If it changes significantly, more frequent media changes may be necessary.[3] |
Visualizations
Caption: A step-by-step workflow for preparing this compound solutions.
Caption: A logical diagram for troubleshooting common precipitation issues.
References
- 1. CAS 4712-12-3 | this compound [phytopurify.com]
- 2. emulatebio.com [emulatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 4'-Methylchrysoeriol Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4'-Methylchrysoeriol in DMSO and other organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for flavonoids.[1] For stock solutions, it is advisable to prepare high-concentration stocks in anhydrous DMSO.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1] Studies on other compounds stored in DMSO show that lower temperatures significantly slow down degradation. It is also recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2][3]
Q3: How stable is this compound in DMSO at room temperature?
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, especially if the compound concentration is high or if the solution has been stored for an extended period. To redissolve the compound, you can gently warm the vial in a water bath at a temperature not exceeding 40°C and vortex or sonicate the solution until the precipitate dissolves completely. Ensure the vial is tightly sealed to prevent moisture absorption.
Q5: Can I use other organic solvents like ethanol (B145695) or methanol (B129727) to dissolve this compound?
A5: Yes, other polar organic solvents such as ethanol and methanol can be used to dissolve this compound. However, the stability of flavonoids in alcoholic solutions can be lower compared to DMSO, especially at room temperature. One study on a flavonoid extract in ethanol showed a 59.64% loss of total flavonoids after 28 days at 25°C. If using ethanol or methanol, it is crucial to store solutions at -20°C or below and use them as quickly as possible.
Q6: Does the presence of water in DMSO affect the stability of this compound?
A6: Yes, the presence of water in DMSO can significantly impact the stability of dissolved compounds.[2] DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can promote the hydrolysis of susceptible compounds. It is recommended to use anhydrous DMSO and to handle solutions in a low-humidity environment to minimize water absorption. Studies have shown that for many compounds, water is a more significant factor in degradation than oxygen.[2]
Q7: How many freeze-thaw cycles can a this compound solution in DMSO tolerate?
A7: While specific data for this compound is unavailable, studies on diverse compound libraries in DMSO have shown no significant compound loss after up to 11 freeze-thaw cycles when handled properly.[2] To minimize potential degradation, it is best practice to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using old solutions stored at room temperature. Verify the purity of your stock solution periodically using HPLC. |
| Low biological activity observed | Compound precipitation or degradation. | Ensure complete dissolution of the compound before use by gentle warming and vortexing. Check for visible precipitates. Prepare fresh solutions if degradation is suspected. |
| Color change in the solution | Potential degradation of the compound. | A change in the color of the solution may indicate chemical degradation. Discard the solution and prepare a fresh one from solid material. |
| Difficulty dissolving the compound | Insufficient solvent volume or low temperature. | Increase the solvent volume or gently warm the solution. Sonication can also aid in dissolution. Ensure you are not exceeding the solubility limit. |
Quantitative Stability Data Summary
While specific quantitative long-term stability data for this compound is not available in the literature, the following table summarizes general stability data for flavonoids and other compounds in common organic solvents, which can serve as a guideline.
| Compound Type | Solvent | Storage Condition | Duration | Compound Remaining (%) | Reference |
| Flavonoid Extract | Ethanol | 25°C | 28 days | 40.36% | General Flavonoid Stability Study |
| Diverse Compounds | DMSO | 4°C | 2 years | ~85% | [4] |
| Diverse Compounds | DMSO | Room Temperature | 1 year | ~52% | General Compound Stability Study |
| Diverse Compounds | DMSO | -15°C | 11 Freeze-Thaw Cycles | No significant loss | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a reverse-phase HPLC-UV method suitable for assessing the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis detector or a Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV scan, typically around 270 nm and 340 nm for flavonoids).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
4. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the initial mobile phase composition to a suitable concentration within the linear range of the detector (e.g., 10-100 µg/mL).
5. Data Analysis:
-
The stability of this compound is determined by monitoring the decrease in the peak area of the parent compound over time.
-
The formation of degradation products can be observed as new peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize the samples with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize the samples with an equivalent amount of 1 M HCl.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24, 48, and 72 hours. Also, place the stock solution (in a sealed vial) at 60°C for the same time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC-UV method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed activation of the Nrf2 signaling pathway by this compound.[8][9][10]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.[11][12][13][14]
Caption: Proposed modulation of the MAPK signaling pathway by this compound.[12][15][16]
References
- 1. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOP for Forced Degradation Study [m-pharmainfo.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suppression of PI3K/Akt/mTOR pathway in chrysoeriol-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4'-Methylchrysoeriol during storage and experiments.
Welcome to the technical support center for 4'-Methylchrysoeriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 5,7-Dihydroxy-3',4'-dimethoxyflavone, is a bioactive flavonoid found in various plants.[1] It is a potent inhibitor of certain Cytochrome P450 enzymes and is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] Maintaining its chemical integrity is crucial, as degradation can lead to a loss of biological activity, inaccurate experimental results, and the formation of unknown by-products.
Q2: What are the primary factors that cause the degradation of flavonoids like this compound?
The stability of flavonoids is influenced by several environmental factors.[4][5] Key contributors to degradation include:
-
Light: Exposure to UV and visible light can induce photodegradation.[6][7][8]
-
Temperature: High temperatures accelerate degradation reactions.[4][8] Flavonols, a class of flavonoids, readily degrade during thermal processing like boiling.[9][10]
-
pH: Flavonoid stability is highly dependent on pH. Extreme acidic or basic conditions can catalyze hydrolysis and other degradation pathways.[8][11][12]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially for compounds with antioxidant properties.[5][13]
-
Solvents: The choice of solvent can impact stability, with polar solvents sometimes accelerating photodegradation.[14]
Q3: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Light: Protect from light by storing in an amber-colored, tightly sealed vial.[8][15]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[17]
Q4: How should I prepare and store stock solutions of this compound?
Proper handling of stock solutions is critical to prevent degradation during experiments.
-
Solvent Selection: this compound is soluble in DMSO and DMF.[16] Use high-purity, anhydrous solvents where possible.
-
Preparation: Prepare solutions on the day of use whenever possible.[15] If preparing stock solutions in advance, purge the solvent with an inert gas before dissolving the compound.
-
Storage: Store stock solutions as small, single-use aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15][18][19] These solutions are generally usable for up to two weeks when stored at -20°C.[15]
-
Protection: Always protect solutions from light by using amber vials or wrapping them in aluminum foil.[8]
Troubleshooting Guide
This guide addresses common issues that may arise from compound degradation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results in cell-based assays. | 1. Degradation in culture media: The pH of the media (typically 7.2-7.4) or exposure to light and oxygen during incubation can degrade the compound.[8] 2. Stock solution degradation: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.[18] | 1. Assess stability: Perform a stability study of this compound in your specific culture media (see Protocol 1). 2. Minimize exposure: Add the compound to the media immediately before treating the cells. Protect plates from light during incubation. 3. Use fresh solutions: Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[18] |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | 1. Oxidation: The compound has likely oxidized due to exposure to air.[4][13] 2. Photodegradation: Exposure of the solid or solution to light has caused degradation.[5][6] 3. Solvent/pH instability: The analytical mobile phase or sample solvent may be causing on-column or in-vial degradation.[11] | 1. Inert atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[17] 2. Light protection: Ensure all vials (stock, sample) are amber-colored or wrapped in foil. Minimize light exposure in the autosampler. 3. Check solvent compatibility: Ensure the sample solvent is compatible and will not cause degradation. Use freshly prepared mobile phases. |
| Color change observed in the stock solution or experimental medium. | 1. Oxidation/Degradation: Flavonoids can change color upon degradation.[8] This is often a sign of oxidation or other structural changes. | 1. Discard the solution: Do not use a solution that has changed color. 2. Review handling procedures: Re-evaluate your storage and handling procedures against the recommendations. Ensure the use of inert gas and protection from light.[15][17] |
Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Preventative Measures | Quantitative Data / Observations (General for Flavonoids) |
| Temperature | High temperatures accelerate degradation. | Store solid and solutions at ≤ -20°C. Avoid heat during experiments. | Flavonoids show significant degradation in boiling water.[9] Stability of some compounds is reduced at 60°C over 30 days.[4] |
| Light | UV and visible light cause photodegradation. | Use amber glassware. Protect samples with aluminum foil. Work in a dimly lit area. | Light and oxygen can have a synergistic degradative effect.[5] The C2-C3 double bond in the flavonoid structure can decrease stability.[5] |
| Oxygen | Promotes oxidative degradation. | Store under an inert atmosphere (argon, nitrogen). Use degassed solvents. | Flavonoids with catechol groups (two adjacent hydroxyls on the B-ring) are particularly susceptible to oxidation.[20] |
| pH | Stability is pH-dependent; extremes cause degradation. | Maintain a consistent, optimal pH. Use buffered solutions for experiments. | Many flavonoids are most stable in a pH range of 4-7.[8] Both acidic and basic conditions can catalyze hydrolysis.[11] |
| Freeze-Thaw Cycles | Repeated cycles can degrade compounds in solution. | Aliquot stock solutions into single-use volumes. | Recommended practice for maintaining the stability of chemical solutions.[18][19] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a method to determine the stability of this compound under specific experimental conditions using HPLC-UV or LC-MS/MS.
Materials:
-
This compound (solid)
-
High-purity DMSO (or other suitable solvent)
-
Experimental buffer (e.g., cell culture medium, phosphate-buffered saline)
-
Amber-colored HPLC or microcentrifuge vials
-
Validated HPLC-UV or LC-MS/MS method for quantifying this compound[21][22]
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.
-
Spike into Buffer: Add the stock solution to your experimental buffer to achieve the final desired concentration for your experiment. Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across samples.
-
Time-Point Sampling: Aliquot the solution into several amber vials, one for each time point. Store these vials under the exact conditions of your experiment (e.g., 37°C incubator, protected from light).
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis. The T=0 sample represents 100% compound integrity.
-
Quench Degradation: Immediately stop any further degradation by freezing the collected sample at -80°C until analysis.
-
Analytical Quantification: Analyze the samples from each time point using a validated analytical method (e.g., HPLC-UV) to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration or peak area of this compound as a percentage of the T=0 sample against time to determine the degradation rate.
Visualizations
Logical and Experimental Workflows
Caption: Hypothetical degradation pathway for this compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 2. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. CAS 4712-12-3 | this compound [phytopurify.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for 4'-Methylchrysoeriol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of 4'-Methylchrysoeriol using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
A successful HPLC analysis begins with a robust and well-defined experimental protocol. Below is a recommended starting methodology for the separation of this compound, which can be further optimized based on your specific instrumentation and sample matrix.
1. Sample Preparation
This compound has limited solubility in water but is soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol (B129727).[1]
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a minimal amount of DMSO.
-
Dilute to the final desired concentration with methanol or the initial mobile phase composition. For example, a common practice is to prepare a stock solution in DMSO and then dilute it with the mobile phase to create working standards.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.
-
-
Sample Extraction from a Matrix (e.g., plant material):
-
The extraction solvent should be chosen based on the sample matrix. Based on methods for similar flavonols, solvents like chloroform, followed by dissolution in methanol, can be effective.
-
The extraction method (e.g., sonication, reflux) and duration should be optimized to ensure complete extraction of the analyte.
-
After extraction, the sample should be filtered through a 0.45 µm filter. Solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering compounds.
-
2. HPLC Method Parameters
The following parameters are a good starting point for method development, based on common practices for separating flavonoids.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase columns are well-suited for the separation of moderately polar compounds like flavonoids. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | The acidic modifier helps to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase. |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient Elution | Start with a linear gradient, for instance, 40-75% B over 20 minutes. A scouting gradient (e.g., 5-95% B over a longer time) can be useful for initial method development to determine the elution range of the compound.[2][3] | A gradient is often necessary to achieve a good separation with a reasonable run time, especially for complex samples. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | This can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Column Temperature | 25-30 °C | Maintaining a consistent column temperature is crucial for reproducible retention times. |
| Detection Wavelength | Diode Array Detector (DAD) or UV Detector set at ~360 nm | Flavonoids typically have strong UV absorbance at this wavelength.[3] A DAD can be used to scan a range of wavelengths to determine the optimal absorbance maximum. |
Data Presentation: Parameter Optimization
The following tables illustrate the expected impact of adjusting key HPLC parameters on the separation of this compound.
Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Shape
| % Acetonitrile in Mobile Phase | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| 40% | 15.2 | 1.1 | 1.8 |
| 50% | 9.8 | 1.2 | 1.6 |
| 60% | 5.1 | 1.4 | 1.3 |
As the percentage of the organic solvent (acetonitrile) increases, the retention time of this compound decreases. However, this may also lead to decreased resolution from closely eluting impurities.
Table 2: Effect of pH on Peak Shape
| Mobile Phase Additive (0.1%) | pH | Tailing Factor |
| None | ~6.8 | 2.1 |
| Acetic Acid | ~3.2 | 1.2 |
| Formic Acid | ~2.8 | 1.1 |
Lowering the pH of the mobile phase with an acidic modifier like formic or acetic acid significantly reduces peak tailing by minimizing interactions with residual silanol groups on the column packing.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Problems
-
Q1: Why is my this compound peak tailing?
-
A1: Peak tailing is often caused by interactions between the analyte and active sites (silanols) on the HPLC column packing material.[4] To mitigate this, ensure your mobile phase contains an acidic modifier like 0.1% formic or acetic acid to suppress the ionization of these silanol groups. Using a high-purity silica (B1680970) column can also minimize this effect. Another potential cause is column overload; try injecting a lower concentration of your sample.
-
-
Q2: My peak is fronting. What could be the cause?
-
A2: Peak fronting can be a result of sample overload or poor sample solubility in the mobile phase. Ensure your sample is fully dissolved and consider reducing the injection volume or sample concentration. If the sample is dissolved in a strong solvent like pure DMSO, this can also cause peak distortion. Whenever possible, the sample solvent should be similar in composition to the initial mobile phase.
-
-
Q3: I am observing split peaks. How can I fix this?
-
A3: A split peak can indicate a problem with the column, such as a partially blocked inlet frit or a void in the packing material. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit. A contaminated guard column can also cause peak splitting and should be replaced. Additionally, ensure the sample is fully dissolved and that the injection solvent is compatible with the mobile phase to prevent sample precipitation on the column.
-
Retention Time Variability
-
Q4: The retention time of my this compound peak is drifting or shifting between injections. Why?
-
A4: Retention time shifts are commonly due to a lack of column equilibration, changes in mobile phase composition, or temperature fluctuations.[5]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time at the end of each run is critical. A good rule of thumb is to allow at least 5-10 column volumes for equilibration.[6]
-
Mobile Phase: If you are mixing mobile phases online, ensure the pump's proportioning valves are functioning correctly. Air bubbles in the solvent lines can also cause inconsistent mixing. Degassing the mobile phase is crucial.
-
Temperature: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.
-
-
System and Pressure Issues
-
Q5: The system backpressure is unusually high. What should I do?
-
A5: High backpressure is typically caused by a blockage in the system. To diagnose the location of the blockage, systematically disconnect components starting from the detector and moving backward towards the pump. If the pressure drops after disconnecting the column, the blockage is likely in the column or its inlet frit. You can try back-flushing the column or replacing the frit. If the pressure remains high without the column, the blockage is in the tubing, injector, or guard column.
-
-
Q6: I am seeing no peaks, or the peaks are much smaller than expected.
-
A6: This could be due to several factors:
-
Injection Issue: Check that the autosampler is correctly picking up and injecting the sample. Ensure there is sufficient sample in the vial and no air bubbles.
-
Detector Issue: Verify that the detector lamp is on and that the correct wavelength is set.
-
Sample Degradation: this compound, like many flavonoids, can be susceptible to degradation. Ensure your sample is fresh and has been stored correctly, protected from light and at a low temperature.[1]
-
Flow Path Obstruction: A complete blockage in the system could prevent the sample from reaching the detector.
-
-
Visualizations
HPLC Optimization Workflow
A workflow diagram illustrating the systematic approach to optimizing HPLC parameters.
Troubleshooting Decision Tree for Common HPLC Issues
A decision tree to guide troubleshooting of common HPLC problems.
References
Troubleshooting low bioactivity of 4'-Methylchrysoeriol in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing low bioactivity of 4'-Methylchrysoeriol in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower than expected or no bioactivity with this compound in our cell-based assays. What are the potential causes?
A1: Low bioactivity of this compound can stem from several factors, primarily related to its physicochemical properties and handling in aqueous environments. The most common issues are poor solubility leading to precipitation, compound degradation, and suboptimal assay conditions.
Q2: How should I properly dissolve and dilute this compound for my experiments?
A2: Proper handling of this compound is critical to ensure its availability to the cells in your assay. Due to its hydrophobic nature, a strategic approach to solubilization and dilution is necessary.
Symptoms of Improper Solubilization:
-
Visible precipitate or cloudiness in the cell culture medium after adding the compound.
-
Inconsistent or non-reproducible results between experiments.
Recommended Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a good first choice as this compound is soluble in it.[1]
-
Working Solution Preparation:
-
Warm your cell culture medium to 37°C.
-
Perform serial dilutions of your stock solution in pre-warmed medium to achieve your final desired concentrations.
-
When adding the compound solution to the medium, do so dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[2]
-
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
| Parameter | Recommendation |
| Primary Solvent | DMSO[1] |
| Stock Solution Conc. | 10-20 mM |
| Final Solvent Conc. | ≤ 0.5%[3] |
Q3: Could the this compound be degrading in my cell culture medium during the experiment?
Recommendation:
If you suspect compound degradation, it is advisable to perform a stability study under your specific experimental conditions. This can be done by incubating this compound in your cell culture medium for the duration of your experiment and then analyzing the remaining compound concentration using methods like HPLC or LC-MS.[5]
Q4: My results are inconsistent across different experiments. What could be the cause?
A4: Inconsistent results are often linked to the challenges of working with hydrophobic compounds.
Troubleshooting Inconsistent Results:
-
Compound Precipitation: As mentioned, ensure the compound is fully dissolved. Visually inspect your wells for any precipitate before and during the experiment.
-
Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your stock solution. Prepare single-use aliquots to maintain consistency.[6]
-
Cell-Based Factors:
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment, as cell confluency can impact the cellular response.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time in culture.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses and lead to unreliable data.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Access to an analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your assays.
-
Aliquot the solution into multiple sterile tubes or wells.
-
Place the samples in an incubator under your standard experimental conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample.
-
Immediately analyze the concentration of this compound in the sample using your chosen analytical method.
-
Plot the concentration of this compound over time to determine its stability profile.
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a common method to assess the anti-inflammatory potential of a compound. The parent compound of this compound, chrysoeriol, has been shown to have anti-inflammatory effects.[3]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO). Pre-incubate the cells with the compound for 1-2 hours.
-
Inflammatory Stimulation: After pre-incubation, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite concentration (as an indicator of NO production) using the Griess Reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated cells.
Signaling Pathways & Visualizations
The direct effects of this compound on specific signaling pathways are not extensively documented. However, its parent compound, chrysoeriol, has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[3] It is plausible that this compound may have similar mechanisms of action.
Troubleshooting Workflow for Low Bioactivity
Caption: A workflow for troubleshooting low bioactivity in assays.
Potential Anti-Inflammatory Signaling Pathway of Chrysoeriol (Parent Compound)
Caption: Potential mechanism of Chrysoeriol's anti-inflammatory action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing batch-to-batch variability of synthetic 4'-Methylchrysoeriol.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with synthetic 4'-Methylchrysoeriol. It addresses common issues related to batch-to-batch variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound, also known as 5,7-dihydroxy-3',4'-dimethoxyflavone, is a methylated flavone.[1] It is a bioactive compound that has been shown to be a potent inhibitor of Cytochrome P450 enzymes.[1] Additionally, it exhibits antioxidant effects through the activation of the Nrf2 signaling pathway and has been implicated in the modulation of the m-TOR/PI3K/AKT signaling pathway, which is crucial in cell growth and proliferation.[2][3]
Q2: We are observing significant batch-to-batch variability in the biological activity of our synthetic this compound. What are the likely causes?
A2: Batch-to-batch variability is a common challenge in working with synthesized compounds.[4] The primary causes often stem from inconsistencies in the synthesis and purification processes. Minor changes in reaction conditions can lead to different impurity profiles.[4] Residual starting materials, by-products from incomplete or over-methylation, and residual solvents can all interfere with biological assays, leading to variable results.[4] Rigorous analytical characterization of each batch is essential to identify the root cause.[4]
Q3: What are the critical quality control parameters we should assess for each new batch of synthetic this compound?
A3: For each batch, you should assess the following:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), aiming for ≥98%.
-
Identity and Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Residual Solvents: Quantified by Gas Chromatography (GC) or ¹H NMR.
-
Appearance: Should be a consistent light yellow to yellow solid.[1]
-
Solubility: Consistent dissolution in solvents like DMSO.[1]
Q4: How can we standardize our experimental protocols to minimize variability when using this compound?
A4: To minimize inter-assay variability, it is crucial to standardize all aspects of your experimental protocol.[5] This includes using a consistent cell passage number, implementing a strict cell seeding protocol, and ensuring all reagents are from the same lot and stored correctly.[5] It is also vital to ensure the compound is fully dissolved in the assay buffer at the tested concentrations, as poor solubility is a frequent cause of inconsistent results.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent Purity Between Batches
-
Observation: HPLC analysis shows significant differences in the purity percentage or the impurity profile between different batches of synthetic this compound.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to ensure full conversion of starting materials. - Optimize reaction time and temperature. |
| Side Reactions | - Control reaction temperature to minimize the formation of by-products. - Use highly pure starting materials (e.g., Luteolin, methylating agents). |
| Inefficient Purification | - Standardize the purification protocol (e.g., column chromatography, recrystallization). Ensure consistent solvent systems and stationary phases. - Perform multiple purification steps if necessary. |
| Degradation | - Store the compound under appropriate conditions (e.g., at -20°C, protected from light and air) to prevent degradation. |
Issue 2: Variable Yields in Synthesis
-
Observation: The final yield of purified this compound varies significantly from one synthesis to another.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reagent Measurement | - Calibrate balances and ensure accurate weighing of all starting materials and reagents. |
| Reaction Conditions | - Precisely control reaction parameters such as temperature, stirring speed, and atmosphere (e.g., inert atmosphere if necessary). |
| Loss During Work-up/Purification | - Ensure efficient extraction and minimize losses during solvent removal and transfers.[6] - Optimize purification methods to maximize recovery without compromising purity. |
Issue 3: Unexpected or Inconsistent Biological Assay Results
-
Observation: Different batches of this compound with seemingly similar purity show different potencies (e.g., IC50 values) or produce unexpected effects in cell-based assays.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Bioactive Impurities | - Use LC-MS to identify and, if possible, quantify impurities. Even small amounts of highly active impurities can affect results. - Re-purify the batch to remove the suspected impurities. |
| Poor Solubility | - Confirm the solubility of each batch in the assay medium. Precipitated compound will not be active.[5] - Prepare stock solutions fresh and sonicate if necessary to ensure complete dissolution. |
| Compound Instability in Assay Medium | - Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure). |
| Variability in Assay Performance | - Include positive and negative controls in every experiment to monitor assay performance. - Standardize all assay parameters, including cell density, incubation times, and reagent concentrations.[5][7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Program:
-
Start with a suitable percentage of Solvent B (e.g., 30%), and run a linear gradient to a higher percentage (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where flavonoids absorb strongly, such as 254 nm or 340 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration (e.g., 1 mg/mL).
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To identify all carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To confirm connectivity and assign all proton and carbon signals unambiguously.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
LC Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Mass Range: Scan a range appropriate for the parent ion and expected fragments (e.g., m/z 100-500).
-
Data Acquisition: Acquire full scan data to identify the parent ion [M-H]⁻ and MS/MS data to confirm the fragmentation pattern.
-
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Appearance | Light yellow to yellow solid | Visual Inspection |
| Purity | ≥ 98% | HPLC-DAD |
| Molecular Formula | C₁₇H₁₄O₆ | --- |
| Molecular Weight | 314.29 g/mol | --- |
| Exact Mass [M-H]⁻ | 313.0718 | High-Resolution MS |
| ¹H NMR (DMSO-d₆, 400 MHz) | Consistent with published spectra | NMR Spectroscopy |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Consistent with published spectra | NMR Spectroscopy |
| Solubility | Soluble in DMSO | Visual Inspection |
| Storage | -20°C, protected from light | --- |
Visualizations
Caption: A typical workflow for the synthesis and quality control of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Simplified Nrf2 signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4'-Methylchrysoeriol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4'-Methylchrysoeriol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate a smooth transition from laboratory-scale synthesis to preclinical production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound and what are the key challenges?
A1: A common and scalable route for the synthesis of this compound (5,7-dihydroxy-3',4'-dimethoxyflavone) involves the Baker-Venkataraman rearrangement. This multi-step process begins with the synthesis of key precursors, 2-hydroxy-4,6-dimethoxyacetophenone and 3,4-dimethoxybenzoyl chloride. The main challenges in this synthesis are ensuring the regioselectivity of the acylation and methylation steps, optimizing reaction conditions to maximize yield and minimize side products, and developing an efficient purification strategy for the final compound.
Q2: I am observing a low yield in the Baker-Venkataraman rearrangement step. What are the possible causes and solutions?
A2: Low yields in the Baker-Venkataraman rearrangement can stem from several factors. Incomplete enolate formation is a common issue; ensure your base is strong enough and the reaction is conducted under strictly anhydrous conditions. The reaction temperature and time are also critical; prolonged high temperatures can lead to degradation of the reactants or products. Another potential issue is the purity of your starting materials, as impurities can interfere with the reaction. Consider recrystallizing your 2-acyloxyacetophenone intermediate before proceeding with the rearrangement.
Q3: What are the best practices for purifying polymethoxylated flavonoids like this compound on a larger scale?
A3: For scaling up the purification of this compound, column chromatography is a robust method. Given its moderate polarity, a silica (B1680970) gel column with a gradient elution system of hexane (B92381) and ethyl acetate (B1210297) is typically effective.[1] For larger quantities, flash chromatography systems are recommended to improve efficiency and reduce solvent consumption. Recrystallization from a suitable solvent system, such as methanol (B129727) or ethanol-water mixtures, can be an effective final polishing step to achieve high purity. For complex mixtures or difficult separations, high-speed counter-current chromatography (HSCCC) is a powerful technique for isolating polymethoxylated flavones.[2]
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: Yes, several safety precautions are crucial. When working with acyl chlorides like 3,4-dimethoxybenzoyl chloride, always handle them in a well-ventilated fume hood as they are corrosive and moisture-sensitive. The use of strong bases such as potassium hydroxide (B78521) or sodium hydride requires careful handling under an inert atmosphere to prevent fires and explosions. Ensure that all glassware is properly dried before use in moisture-sensitive reactions. When scaling up, be mindful of the exothermic nature of some steps and have appropriate cooling baths ready to control the reaction temperature.
Q5: What formulation strategies can be employed for preclinical studies of poorly soluble flavonoids like this compound?
A5: Due to their low aqueous solubility, formulating polymethoxylated flavonoids for in vivo studies can be challenging. Common strategies include the use of co-solvents (e.g., PEG 400, ethanol), cyclodextrins to form inclusion complexes, or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[3][4][5] Nanosizing the compound to increase its surface area can also enhance dissolution and bioavailability.[4] Early formulation development should focus on achieving the desired exposure for safety and efficacy testing.[4][6]
Troubleshooting Guides
Synthesis of 2-Hydroxy-4,6-dimethoxyacetophenone (Precursor 1)
| Problem | Possible Cause | Troubleshooting & Optimization | Expected Outcome |
| Low yield of acylated product | Incomplete reaction during Friedel-Crafts acylation or Hoesch reaction. | Ensure the use of a suitable Lewis acid catalyst (e.g., ZnCl₂) and anhydrous conditions for the Hoesch reaction.[7][8] For acylation, verify the reactivity of the acylating agent and consider optimizing the reaction temperature and time. | Increased conversion of the phloroglucinol (B13840) dimethyl ether to the desired acetophenone. |
| Formation of multiple products | Lack of regioselectivity in the acylation of phloroglucinol dimethyl ether. | The Hoesch reaction with acetonitrile (B52724) on phloroglucinol dimethyl ether is generally regioselective. If using other acylation methods, protecting groups may be necessary to direct the acylation to the desired position. | A cleaner reaction profile with the desired 2-hydroxy-4,6-dimethoxyacetophenone as the major product. |
| Difficulty in product isolation | The product may be an oil or difficult to crystallize. | Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient. If an oil is obtained, try triturating with a non-polar solvent like hexane to induce crystallization. | Isolation of a pure, solid product with a melting point of 80-84 °C.[9] |
Synthesis of this compound via Baker-Venkataraman Rearrangement
| Problem | Possible Cause | Troubleshooting & Optimization | Expected Outcome |
| Low yield of 1,3-diketone intermediate | Incomplete Baker-Venkataraman rearrangement. | Use a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride in an anhydrous aprotic solvent (e.g., dry THF or DMSO).[10][11] Ensure starting materials are completely dry. Optimize reaction temperature; gentle reflux is often effective.[10] | Improved yield of the o-hydroxyaryl β-diketone intermediate. |
| Side reactions during rearrangement | Presence of moisture leading to hydrolysis of the ester starting material or the diketone product. | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] | Minimized formation of byproducts and increased yield of the desired diketone. |
| Incomplete cyclization to the flavone | The acidic conditions for cyclization are not optimal. | Use a strong acid catalyst such as concentrated sulfuric acid in glacial acetic acid.[12] Ensure sufficient heating (e.g., reflux) to drive the cyclodehydration to completion. | High conversion of the 1,3-diketone to the final this compound product. |
| Formation of chalcone (B49325) or flavanone (B1672756) impurities | Incomplete oxidation during the final step if starting from a chalcone precursor. | If using an oxidative cyclization of a chalcone, ensure the correct stoichiometry of the oxidizing agent (e.g., I₂ in DMSO).[13] Elevated temperatures can promote the oxidation of the flavanone intermediate to the flavone.[14] | A cleaner product profile with minimal chalcone and flavanone impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethoxyacetophenone (Precursor 1) via Hoesch Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve phloroglucinol dimethyl ether (1 equivalent) and anhydrous zinc chloride (1 equivalent) in dry ether.
-
Reaction Execution: Cool the mixture to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution for 3-4 hours while maintaining the temperature at 0°C.[7]
-
Work-up: After the reaction is complete, decant the ether from the oily ketimine hydrochloride that has separated. Wash the oil with dry ether.
-
Hydrolysis: Heat the oily layer with water on a steam bath for 1 hour to hydrolyze the ketimine hydrochloride.
-
Purification: Cool the aqueous solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-hydroxy-4,6-dimethoxyacetophenone.
Protocol 2: Synthesis of 3,4-dimethoxybenzoyl chloride (Precursor 2)
-
Starting Material Preparation: 3,4-dimethoxybenzoic acid can be prepared by the oxidation of 3,4-dimethoxybenzaldehyde.
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,4-dimethoxybenzoic acid (1 equivalent) in thionyl chloride (excess, e.g., 5-10 equivalents).
-
Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the solid benzoic acid has dissolved and gas evolution has ceased.
-
Isolation: Distill off the excess thionyl chloride under reduced pressure. The resulting crude 3,4-dimethoxybenzoyl chloride can often be used directly in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Esterification: In a round-bottom flask, dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) in anhydrous pyridine. Cool the solution in an ice bath and slowly add 3,4-dimethoxybenzoyl chloride (1.1 equivalents). Stir the reaction mixture at room temperature overnight.
-
Isolation of Intermediate: Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the ester. Filter the solid, wash with water, and dry. The crude 2-(3,4-dimethoxybenzoyloxy)-4,6-dimethoxyacetophenone can be purified by recrystallization from ethanol.
-
Baker-Venkataraman Rearrangement: To a solution of the purified ester (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents). Heat the mixture at 60-70°C for 2-3 hours with stirring.
-
Work-up of Diketone: Cool the reaction mixture and pour it into cold dilute hydrochloric acid. The precipitated 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione is filtered, washed with water, and dried.
-
Cyclization to Flavone: Dissolve the crude diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.
-
Final Product Isolation and Purification: Cool the reaction mixture and pour it onto crushed ice. The precipitated this compound is collected by filtration, washed with water until neutral, and dried. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) followed by recrystallization from methanol to obtain pure this compound.
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Reaction Time | Typical Yield | Reference |
| Hoesch Reaction for Precursor 1 | Phloroglucinol dimethyl ether, ZnCl₂, HCl | 4-6 hours | 60-70% | [7] |
| Acyl Chloride Formation for Precursor 2 | 3,4-dimethoxybenzoic acid, Thionyl chloride | 2-3 hours | >95% (crude) | General Procedure |
| Baker-Venkataraman Rearrangement | 2-Acyloxyacetophenone, KOH, Pyridine | 2-3 hours | 70-85% | [10][11] |
| Acid-Catalyzed Cyclization | 1,3-Diketone, H₂SO₄, Acetic Acid | 4-6 hours | 80-90% | [12] |
| Overall Synthesis | Phloroglucinol dimethyl ether, 3,4-dimethoxybenzoyl chloride | Multi-day | 30-50% | Estimated |
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Baker-Venkataraman Rearrangement
Caption: Troubleshooting logic for the Baker-Venkataraman rearrangement.
Signaling Pathways Potentially Modulated by Chrysoeriol (B190785) Derivatives
Caption: Potential signaling pathways modulated by chrysoeriol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. Effect of polyethoxylated flavonoids (PMFs)-loaded citral and chitosan composite coatings on citrus preservation: From the perspective of fruit resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. Baker-Venkataraman_rearrangement [chemeurope.com]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 9. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE | 90-24-4 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
Technical Support Center: Purification of 4'-Methylchrysoeriol
Welcome to the technical support center for the purification of 4'-Methylchrysoeriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the extraction, separation, and purification of this valuable flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₇H₁₄O₆ | - |
| Molecular Weight | 314.29 g/mol | - |
| Appearance | Light yellow to yellow solid[1] | Visual cue during purification. |
| Melting Point | 244 °C (decomposes)[1] | Can be used as a preliminary purity check. |
| Solubility | Insoluble in water; Soluble in DMSO (20.83 mg/mL), slightly soluble in methanol (B129727) and ethanol (B145695).[1] | Dictates the choice of extraction and chromatography solvents. |
| Storage | Store at -20°C in a well-closed container, protected from air and light.[2] | Important for preventing degradation of the purified compound. |
Q2: What are the most common sources of impurities during the purification of this compound from plant material?
A2: Impurities can be introduced at various stages of the purification process, originating from the plant matrix itself or from degradation of the target compound. Common impurities include:
-
From the Plant Matrix: Pigments (chlorophylls, carotenoids), waxes, lipids, sugars, and other flavonoids with similar polarity.
-
Process-Related: Residual solvents, and degradation products formed due to exposure to harsh pH, high temperatures, or light.
Q3: How do the methoxy (B1213986) groups in this compound affect its stability during purification?
A3: The presence of methoxy groups generally increases the stability of flavonoids compared to their hydroxylated counterparts. This is because the methoxy groups protect the phenolic hydroxyl groups from oxidation. This compound is expected to be relatively stable, particularly in slightly acidic conditions (pH 4-6). However, it can still be susceptible to degradation under strong acidic or alkaline conditions, and at elevated temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Extraction & Initial Cleanup
Problem: Low yield of this compound in the crude extract.
| Possible Cause | Solution |
| Inefficient Solvent Extraction | Optimize the extraction solvent. For flavonoids, ethanol or methanol, often in aqueous mixtures (e.g., 70-80% ethanol), are effective. The choice depends on the specific plant matrix. |
| Suboptimal Extraction Temperature | While heat can enhance extraction, excessive temperatures can lead to degradation. Use moderate heat (e.g., 40-60°C) or consider non-thermal methods like ultrasonic-assisted extraction. |
| Incorrect Particle Size | Grind the dried plant material to a fine powder to increase the surface area for solvent penetration. |
| Inadequate Solid-to-Liquid Ratio | Ensure a sufficient volume of solvent is used to fully saturate the plant material. A common starting point is a 1:10 to 1:30 solid-to-liquid ratio (g/mL). |
Problem: Crude extract is highly pigmented and waxy.
| Possible Cause | Solution |
| Co-extraction of Lipophilic Impurities | Perform a pre-extraction of the dried plant material with a non-polar solvent like hexane (B92381) to remove waxes, lipids, and some pigments before extracting with a more polar solvent for the flavonoids. |
| Presence of Chlorophyll (B73375) | If chlorophyll is a major contaminant, it can sometimes be precipitated by concentrating the extract and allowing it to stand at a low temperature. Further purification steps like column chromatography will also be necessary. |
Column Chromatography (Silica Gel & Macroporous Resin)
Problem: Poor separation of this compound from other compounds on a silica (B1680970) gel column.
| Possible Cause | Solution |
| Inappropriate Solvent System | Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. A common mobile phase for flavonoids is a gradient of hexane/ethyl acetate (B1210297) or chloroform/methanol. |
| Column Overloading | Do not load too much crude extract onto the column. A general guideline is a 1:30 to 1:100 ratio of crude extract to silica gel by weight. |
| Compound Degradation on Silica | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider deactivating the silica gel by pre-treating it with a base like triethylamine, or use an alternative stationary phase like alumina. |
Problem: Low recovery of this compound from a macroporous resin column.
| Possible Cause | Solution |
| Incorrect Resin Type | Select a resin with appropriate polarity. Non-polar or weakly polar resins are often suitable for adsorbing flavonoids from aqueous extracts. |
| Suboptimal Elution Solvent | After loading the extract and washing with water to remove polar impurities, elute the flavonoids with an increasing concentration of ethanol in water (e.g., 30%, 50%, 70% ethanol). |
| Flow Rate is Too High | During both loading and elution, use a slow and controlled flow rate to ensure adequate interaction time between the compound and the resin. |
High-Performance Liquid Chromatography (HPLC) Purification
Problem: Peak tailing for this compound in the HPLC chromatogram.
| Possible Cause | Solution |
| Secondary Interactions with Silica | Residual silanol (B1196071) groups on C18 columns can interact with the hydroxyl groups of flavonoids. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress this interaction and improve peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained impurities from previous injections. |
Problem: Co-elution of this compound with impurities.
| Possible Cause | Solution |
| Insufficient Resolution | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities. |
| Inappropriate Column Chemistry | If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with aromatic compounds. |
Recrystallization
Problem: this compound fails to crystallize or "oils out".
| Possible Cause | Solution |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For flavonoids, ethanol, methanol, or acetone (B3395972) are often good starting points. |
| Solution is Not Saturated | After dissolving the compound in a minimal amount of hot solvent, if no crystals form upon cooling, the solution may not be saturated. Carefully evaporate some of the solvent and try cooling again. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. |
| Using a Single Solvent is Ineffective | Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., methanol or acetone) at its boiling point. Then, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Reheat to clarify and then cool slowly. |
Problem: Low recovery after recrystallization.
| Possible Cause | Solution |
| Using Too Much Solvent | Always use the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of the compound dissolved at low temperatures, reducing the yield. |
| Washing Crystals with Room Temperature Solvent | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product. |
Experimental Protocols
Protocol 1: General Extraction and Column Chromatography Purification
-
Extraction:
-
Macerate the dried and powdered plant material (e.g., from Eupatorium odoratum) with 80% ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol for more polar compounds.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 2: HPLC Analysis and Purification
-
Analytical HPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).
-
Gradient: A typical gradient might start at 20-30% B, increasing to 70-80% B over 20-30 minutes.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (flavonoids typically have absorbance maxima around 254 nm and 340-380 nm).
-
-
Preparative HPLC:
-
Use a larger dimension column with the same stationary phase.
-
Optimize the loading amount to avoid peak distortion.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Illustrative Purity and Yield at Different Purification Stages
| Purification Step | Typical Purity (%) | Typical Yield (%) | Common Impurities Removed |
| Crude Extract | 5 - 15 | 80 - 95 (of total flavonoids) | - |
| Silica Gel Chromatography | 70 - 90 | 50 - 70 | Pigments, lipids, less polar and more polar flavonoids |
| Preparative HPLC | > 95 | 70 - 90 (from previous step) | Closely related flavonoids and isomers |
| Recrystallization | > 98 | 80 - 95 (from previous step) | Minor impurities soluble in the recrystallization solvent |
Note: These values are illustrative and can vary significantly depending on the starting material and the specific conditions used.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Dealing with off-target effects of 4'-Methylchrysoeriol in cellular models.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 4'-Methylchrysoeriol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and most potent known target of this compound is Cytochrome P450 1B1 (CYP1B1), an enzyme involved in the metabolism of various endogenous and exogenous compounds.
Q2: What are the potential off-target effects of this compound?
A2: While comprehensive off-target screening data for this compound is not widely published, studies on the structurally similar flavonoid, chrysoeriol, suggest potential off-target activity. These may include the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3][4] Researchers should be aware of the possibility of observing effects related to the modulation of these pathways.
Q3: My cells are showing unexpected levels of apoptosis after treatment with this compound. Why could this be happening?
A3: Unexpected apoptosis could be an off-target effect. Chrysoeriol, a related compound, has been shown to induce apoptosis in some cancer cell lines through the suppression of the PI3K/Akt/mTOR signaling pathway.[1][2] It is plausible that this compound could have a similar effect. We recommend performing a Western blot analysis to check the phosphorylation status of key proteins in this pathway, such as Akt and mTOR.
Q4: I am observing changes in cell proliferation and morphology that are inconsistent with CYP1B1 inhibition. What could be the cause?
A4: Changes in cell proliferation and morphology can be indicative of off-target effects on signaling pathways that regulate these processes. The MAPK signaling pathway, which is implicated as a potential off-target of related flavonoids, plays a crucial role in cell growth, differentiation, and survival.[4][5] We advise investigating the activation state of key MAPK pathway components like ERK1/2 and p38.
Q5: How can I proactively identify potential off-target effects of this compound in my cellular model?
A5: Several strategies can be employed to identify off-target effects. A kinome scan can provide a broad overview of the compound's activity against a large panel of kinases.[6][7][8][][10] Phenotypic screening can reveal unexpected cellular responses.[11][12][13][14] Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to identify direct binding targets of the compound within the cell.[15][16][17][18][19]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides actionable steps to diagnose and resolve them.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Reduced cell viability at concentrations expected to be non-toxic. | Inhibition of pro-survival signaling pathways, such as PI3K/Akt. | 1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Analyze the phosphorylation status of Akt (Ser473) and mTOR (Ser2448) via Western blot. 3. Compare the effects to a known PI3K/Akt inhibitor as a positive control. |
| Unexpected changes in inflammatory cytokine production. | Modulation of the MAPK or NF-κB signaling pathways. | 1. Measure the phosphorylation of p38 and ERK1/2 (MAPK pathway) and the nuclear translocation of p65 (NF-κB pathway) by Western blot or immunofluorescence. 2. Use specific inhibitors of these pathways to see if they phenocopy the effects of this compound. |
| Discrepancy between enzymatic assay data (CYP1B1 inhibition) and whole-cell assay results. | Off-target effects are influencing the cellular phenotype, masking or altering the on-target effect. | 1. Employ a systems biology approach: consider kinome profiling or phenotypic screening to get a broader view of the compound's activity. 2. Use a structurally unrelated CYP1B1 inhibitor to confirm that the observed cellular phenotype is specific to CYP1B1 inhibition. |
| Variability in experimental results between different cell lines. | Cell line-specific expression and importance of off-target proteins. | 1. Characterize the expression levels of potential off-target proteins (e.g., key kinases in the PI3K/Akt and MAPK pathways) in your cell lines. 2. Consider using knockout or knockdown models for suspected off-targets to validate their role in the observed phenotype. |
Data Presentation
Table 1: Known and Potential Molecular Targets of this compound
| Target Class | Specific Target | Reported/Potential Activity | Key Cellular Functions | Supporting Evidence |
| On-Target | Cytochrome P450 1B1 (CYP1B1) | Potent Inhibition (IC50 = 19 nM) | Metabolism of xenobiotics and endogenous compounds | Direct enzymatic assays |
| Potential Off-Target | PI3K/Akt/mTOR Pathway | Inhibition | Cell survival, proliferation, growth, apoptosis | Inferred from studies on the structurally similar flavonoid, chrysoeriol.[1][2] |
| Potential Off-Target | MAPK Pathway (e.g., ERK, p38) | Modulation | Cell proliferation, differentiation, inflammation, apoptosis | Inferred from studies on the structurally similar flavonoid, chrysoeriol.[4][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Akt (Ser473)
-
Total Akt
-
p-mTOR (Ser2448)
-
Total mTOR
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-p38 (Thr180/Gly182)
-
Total p38
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Potential off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. Suppression of PI3K/Akt/mTOR pathway in chrysoeriol-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. assayquant.com [assayquant.com]
- 8. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplexed, Target-Based Phenotypic Screening Platform Using CRISPR Interference in . | Broad Institute [broadinstitute.org]
- 13. biocompare.com [biocompare.com]
- 14. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Incubation Times for 4'-Methylchrysoeriol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for 4'-Methylchrysoeriol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for incubation time when assessing the effect of this compound on cell viability?
A common starting point for initial cell viability assays, such as the MTT assay, is a 24-hour incubation period. However, the optimal time can be highly dependent on the cell line and the specific experimental endpoint. To comprehensively understand the kinetics of this compound's effects, it is highly recommended to perform a time-course experiment, testing multiple time points such as 24, 48, and 72 hours.[1] This will help determine the ideal incubation duration for your specific experimental conditions.
Q2: My cell viability results with this compound are not showing a clear time-dependent effect. What could be the issue?
Several factors can contribute to a lack of clear time-dependent effects in cell viability assays. One common issue is that the IC50 value of a compound can change with different incubation times.[2][3] For some compounds and cell lines, a longer incubation period may lead to a lower IC50 value, indicating increased potency over time. However, in some cases, the IC50 value might increase at longer time points.[1] This could be due to factors like compound instability in the culture medium over extended periods, or cellular defense mechanisms being activated over time. It is also possible that the compound's effect on cell metabolism, which is what assays like the MTT assay measure, may not directly correlate with cell number at all time points.[1] Therefore, it is crucial to carefully control for variables like cell seeding density and to consider complementing viability assays with direct cell counting methods.
Q3: I am observing precipitate in my culture medium after adding this compound. Is this contamination?
While cloudiness in the culture medium can be a sign of microbial contamination, flavonoids like this compound can sometimes precipitate out of the solution, especially at higher concentrations. This is a common issue with hydrophobic compounds in aqueous-based cell culture media. To distinguish between precipitation and contamination, examine the culture under a microscope. Microbial contamination will typically appear as small, motile bacteria or budding yeast, while compound precipitate may look like amorphous or crystalline particles. A simple control experiment of adding this compound to cell-free media and incubating under the same conditions can help confirm if the observed particles are due to precipitation.
Q4: How does this compound exert its effects on cells? Which signaling pathways are involved?
This compound is a flavonoid, and its close analog, chrysoeriol, has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. These include the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5][6] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis. Chrysoeriol has also been shown to affect the NF-κB and AP-1 transcription factors, which are crucial regulators of the inflammatory response.[5]
Data Presentation: Time-Dependent Effects of Chrysoeriol on Cell Viability
The following table summarizes representative data on the time-dependent effects of chrysoeriol, a compound structurally similar to this compound, on the viability of different cell lines. This data illustrates the importance of assessing multiple time points.
| Cell Line | Assay | Concentration | Incubation Time (hours) | % Cell Viability (relative to control) | Reference |
| B16F10 Melanoma | MTT | 10 µM | 72 | ~95% | [7] |
| B16F10 Melanoma | MTT | 20 µM | 72 | ~90% | [7] |
| B16F10 Melanoma | MTT | 40 µM | 72 | ~85% | [7] |
| A549 Lung Cancer | WST-1 | 15 µM (IC50) | Not Specified | 50% | [8] |
| MRC-5 (Normal Lung) | WST-1 | 93 µM (IC50) | Not Specified | 50% | [8] |
| Rat C6 Glioma | MTT | Various | Not Specified | Significant Decrease | [6] |
| ARPE-19 | MTT | 20-40 µM | 48 | Decreased | [9] |
| ARPE-19 | MTT | 20-40 µM | 72 | Further Decreased | [9] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol provides a general framework for assessing cell viability. Optimal cell seeding density and this compound concentrations should be determined empirically for each cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and ideally below 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Western Blot Analysis of Signaling Pathways
This protocol outlines the general steps for analyzing the effect of this compound on signaling pathways like PI3K/Akt and MAPK/ERK.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 15 min, 30 min, 1h, 6h, 24h) to capture both early and late signaling events. Include an untreated or vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of PI3K/Akt/mTOR pathway in chrysoeriol-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Navigating Reproducibility in 4'-Methylchrysoeriol Research: A Technical Support Center
For researchers, scientists, and drug development professionals working with 4'-Methylchrysoeriol, ensuring experimental reproducibility is paramount for advancing discoveries and developing potential therapeutics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological assays involving this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in bioactivity studies with this compound?
A1: Reproducibility issues in this compound research can stem from several factors:
-
Compound Purity and Integrity: Impurities from synthesis or degradation during storage can significantly alter biological effects.
-
Solubility and Stability: As a flavonoid, this compound has limited aqueous solubility and can precipitate in cell culture media, leading to inconsistent effective concentrations.[1][2][3] Its stability can also be affected by pH, temperature, and light exposure.
-
Experimental Conditions: Variations in cell line passage number, media composition, and incubation times can all contribute to divergent results.[4]
-
Assay Interference: The compound may interact with assay reagents, leading to false-positive or false-negative results.[4]
Q2: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. How can I resolve this?
A2: This is a common issue with hydrophobic compounds like flavonoids.[1][3] Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible (typically <0.5%) to minimize toxicity while maintaining solubility.[5]
-
Pre-dilution Strategy: Instead of adding the concentrated DMSO stock directly to the well, first dilute it in a small volume of complete medium, vortex gently, and then add this solution to the cells.[1]
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Solubility Testing: Before conducting a full experiment, perform a solubility test by adding your highest concentration of this compound to the cell culture medium and visually inspecting for precipitation over time.[6]
Q3: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What could be the reason?
A3: Inconsistent IC50 values are a frequent challenge in drug discovery research.[7] Several factors could be at play:
-
Cell Density: The initial number of cells seeded can significantly impact the final assay readout. Ensure consistent cell seeding across all experiments.
-
Incubation Time: The duration of exposure to the compound will influence the observed cytotoxicity. Standardize the incubation time in your protocol.
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity). Results from different assay types may not be directly comparable.
-
Compound Degradation: this compound may not be stable in the culture medium for the entire duration of the experiment. Consider assessing its stability in your specific assay conditions.
Q4: Are there known signaling pathways affected by this compound?
A4: While specific data for this compound is limited, research on the closely related compound, chrysoeriol, provides strong indications of potential mechanisms. Chrysoeriol has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival, including:
-
NF-κB Pathway: Chrysoeriol can inhibit the activation of NF-κB, a key regulator of inflammation.[8][9]
-
MAPK and PI3K/Akt Pathways: Chrysoeriol has been demonstrated to inhibit the phosphorylation of p38 MAPK and Akt, which are involved in cell proliferation and survival.[8][10][11]
-
Nrf2 Pathway: Chrysoeriol can activate the Nrf2 signaling pathway, a critical regulator of the antioxidant response.[12][13][14]
It is highly probable that this compound shares some of these mechanistic targets.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or compound precipitation. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect wells for precipitation before adding assay reagents. |
| Unexpected increase in cell viability at high concentrations | Compound interference with the assay (e.g., direct reduction of MTT reagent). | Run a cell-free control with the compound and assay reagents to check for direct interaction. Consider using an alternative viability assay that measures a different endpoint (e.g., LDH release). |
| Loss of compound activity over time | Degradation of this compound in the culture medium. | Assess the stability of the compound in your specific media and incubation conditions using HPLC or LC-MS. If degradation is significant, consider shorter incubation times or replenishing the compound. |
Guide 2: Challenges in Synthesis and Purification
| Problem | Potential Cause | Suggested Solution |
| Low yield during synthesis | Suboptimal reaction conditions (temperature, solvent, catalyst). | Systematically optimize reaction parameters. Ensure all reagents are pure and dry. |
| Presence of impurities after purification | Incomplete reaction or formation of side products. Co-elution of impurities during chromatography. | Monitor the reaction progress by TLC or HPLC to ensure completion.[15] Use high-resolution chromatography techniques and consider recrystallization for final purification. |
| Batch-to-batch variability in bioactivity | Inconsistent impurity profile between synthetic batches. | Characterize each new batch thoroughly using analytical techniques like HPLC, MS, and NMR to ensure consistent purity and identify any new impurities. |
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound, the following table includes IC50 values for the closely related compound, Chrysoeriol , to provide a comparative reference. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
Table 1: Reported IC50 Values for Chrysoeriol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~15 | [16] |
| HepG2 | Liver Cancer | >50 | [17][18] |
| MCF-7 | Breast Cancer | >50 | [17][18][19] |
| HCT116 | Colon Cancer | >50 | [19] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability and can be adapted for use with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (ensure final DMSO concentration is consistent and non-toxic). Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to investigate the effect of this compound on the phosphorylation status of proteins in pathways like MAPK and PI3K/Akt.[1][2][20][21]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Sample preparation for western blot | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of PI3K/Akt/mTOR pathway in chrysoeriol-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
- 16. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journal.waocp.org [journal.waocp.org]
- 20. origene.com [origene.com]
- 21. Western blot [protocols.io]
Technical Support Center: Interpreting Unexpected Results in 4'-Methylchrysoeriol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and interpret unexpected results during experiments with 4'-Methylchrysoeriol.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound?
A1: this compound, a flavonoid, is primarily recognized for its anti-inflammatory, antioxidant, and anticancer properties.[1] It is known to interact with several key cellular signaling pathways, including the MAPK, PI3K/Akt, and Nrf2 pathways, to exert its effects.[2][3][4] It has also been identified as a potent inhibitor of Cytochrome P450 enzymes.[5]
Q2: My this compound solution appears cloudy or forms a precipitate when added to my cell culture medium. What is happening?
A2: This is likely due to the poor aqueous solubility of this compound.[5] While it is soluble in organic solvents like DMSO, it can precipitate when diluted into an aqueous-based cell culture medium.[6] This precipitation can lead to inconsistent and unreliable experimental results. It is crucial to ensure the compound remains in solution at the final experimental concentration.
Q3: I am observing a pro-oxidant effect (increased reactive oxygen species) with this compound, which is contrary to its expected antioxidant activity. Is this a valid result?
A3: This is a plausible, though unexpected, result. Some polyphenolic compounds, including flavonoids, can exhibit pro-oxidant activity under certain conditions, such as at high concentrations or in the presence of transition metals.[7][8] This effect can be concentration-dependent and may be a mechanism by which some flavonoids induce apoptosis in cancer cells.[7] It is critical to perform dose-response experiments and include appropriate controls to properly characterize this effect.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results
Q: The IC50 value of this compound varies significantly between experiments.
A: Inconsistent IC50 values are a common issue in cell-based assays with natural products.[9][10] Several factors can contribute to this variability. Refer to the troubleshooting workflow and table below to diagnose the potential cause.
Troubleshooting Workflow: Inconsistent Cytotoxicity
Caption: Troubleshooting workflow for inconsistent cytotoxicity.
Data Presentation: Factors Affecting IC50 Values
| Factor | Potential Cause of Inconsistency | Recommended Action |
| Compound Solubility | Precipitation in aqueous media. | Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in DMSO before final dilution in media. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.[11] |
| Cell Culture Conditions | High cell passage number, variable cell density at seeding, mycoplasma contamination. | Use cells within a consistent and low passage range. Standardize seeding density. Regularly test for mycoplasma. |
| Protocol Adherence | Variations in incubation time, reagent concentrations, or handling. | Create and strictly follow a detailed standard operating procedure (SOP). |
| Batch-to-Batch Variability | Differences in purity or the presence of impurities in different batches of this compound. | Characterize each new batch using analytical methods like HPLC or LC-MS to confirm purity and identity. |
Data Presentation: Reported IC50 Values for Chrysoeriol (a related flavonoid)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | ~15 | [12] |
| MRC-5 | Normal Lung Fibroblast | ~93 | [12] |
Note: Data for this compound is limited; Chrysoeriol data is provided for reference.
Issue 2: Unexpected Signaling Pathway Activation/Inhibition
Q: this compound is activating a signaling pathway that I expected it to inhibit (or vice versa). How do I interpret this?
A: Flavonoids can have complex and sometimes contradictory effects on signaling pathways, which can be cell-type and context-dependent.[4][13] For example, while often showing anti-inflammatory effects by inhibiting pathways like NF-κB, they can also modulate MAPK pathways in ways that can be either pro- or anti-apoptotic depending on the specific context.[4][14]
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer.
Caption: Expected inhibitory effect on the PI3K/Akt pathway.
Troubleshooting Steps:
-
Verify Antibody Specificity: Ensure the antibodies used for Western blotting are specific for the phosphorylated and total forms of the proteins of interest. Run appropriate controls, such as lysates from cells treated with known activators or inhibitors of the pathway.
-
Examine Crosstalk: Cellular signaling is a network, not a linear path. Activation of one pathway can lead to the unexpected inhibition or activation of another. Consider probing for key proteins in related pathways (e.g., MAPK, Nrf2) to get a broader picture.
-
Dose and Time Dependence: The effect of this compound may vary with concentration and treatment duration. Perform a time-course and dose-response experiment to fully characterize the signaling response.
-
Cell Line Specificity: The observed effect may be specific to the cell line being used. Results from one cell line may not be generalizable to others.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound. The MTT assay measures the metabolic activity of viable cells.[15]
Materials:
-
This compound
-
100% DMSO
-
Appropriate cancer cell line and complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in 100% DMSO (e.g., 20 mM). Perform serial dilutions in 100% DMSO.
-
Cell Treatment: Dilute the DMSO stock solutions into a complete culture medium to the final desired concentrations. The final DMSO concentration should be constant and non-toxic (e.g., ≤0.5%). Replace the old medium with the drug-containing medium. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16]
Protocol 2: Western Blot for PI3K/Akt Signaling
This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.[17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: In Vitro Anti-Inflammatory (Albumin Denaturation) Assay
This is a simple in vitro assay to screen for anti-inflammatory activity by assessing the inhibition of protein denaturation.[19]
Materials:
-
This compound
-
Egg albumin (from fresh hen's egg)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac (B195802) sodium (as a standard)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.
-
Control and Standard: Prepare a control (with distilled water instead of the compound) and a standard (with diclofenac sodium).
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Reading: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] * 100
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Expected and Unexpected Effects of Pharmacological Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. study.com [study.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the anticancer activity of 4'-Methylchrysoeriol in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 4'-Methylchrysoeriol, also known as Chrysoeriol (B190785), across various cancer cell lines. The data presented herein is supported by experimental findings from multiple studies, offering a valuable resource for evaluating its therapeutic potential.
Comparative Anticancer Activity of this compound
The cytotoxic effect of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~15 | [1] |
| A498 | Renal Cell Carcinoma | Not specified, used at 20 µM | [2] |
| ACHN | Renal Cell Carcinoma | Not specified, used at 20 µM | [2] |
| C6 | Glioma | Not specified, induced apoptosis | [3] |
| HeLa | Cervical Cancer | 14.2 | [4] |
| U937 | Leukemia | 16 | [4] |
| KYSE-510 | Esophageal Squamous Carcinoma | 63 | |
| U87-MG | Malignant Glioma | ~100 | [4] |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.
Apoptosis Induction
In a synergistic treatment with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), 20 µM of this compound significantly enhanced apoptosis in renal cell carcinoma lines A498 and ACHN.[2] This was accompanied by the upregulation of pro-apoptotic proteins such as Bax and caspases-3, -8, and -9, and downregulation of the anti-apoptotic protein Bcl-2.[2]
Cell Cycle Analysis
Treatment with this compound has been observed to cause cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation. In A549 lung cancer cells, it induced a sub-G1/G0 phase arrest.[1] In renal carcinoma cells (A498 and ACHN), a combination treatment with TRAIL led to an arrest in the G1 and S phases of the cell cycle.[2]
Modulation of Key Signaling Pathways
The anticancer effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways that regulate cell growth, survival, and proliferation.
PI3K/Akt/mTOR Pathway
Studies have demonstrated that this compound can suppress the PI3K/Akt/mTOR signaling pathway. In rat C6 glioma cells, it significantly reduced the phosphorylation of PI3K, Akt, and mTOR, leading to the induction of apoptosis.[3]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another key target of this compound. In A549 lung cancer cells, it has been shown to inhibit the phosphorylation of p38 and ERK.[1] Furthermore, in LPS-stimulated murine macrophages, Chrysoeriol inhibited the phosphorylation of Akt and p38.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest and wash the treated and control cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better illustrate the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. In vitro and in vivo cytotoxic effects of chrysoeriol in human lung carcinoma are facilitated through activation of autophagy, sub-G1/G0 cell cycle arrest, cell migration and invasion inhibition and modulation of MAPK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysoeriol Chemosensitized Renal Cell Carcinoma (RCC) Cell Lines to Trigger TRAIL Induced Apoptosis In Vitro by Up‐Regulating Pro‐Apoptotic and Down‐Regulating Anti‐Apoptotic Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of 4'-Methylchrysoeriol on Cytochrome P450: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 4'-Methylchrysoeriol on cytochrome P450 (CYP) enzymes, juxtaposed with other relevant flavonoid alternatives. The information presented herein is supported by experimental data to aid in the assessment of potential drug-herb interactions and guide further research in drug development.
Comparative Inhibitory Activity of this compound and Alternative Flavonoids
This compound, a naturally occurring O-methylated flavone, has demonstrated potent inhibitory activity against specific cytochrome P450 isoforms. Understanding its inhibitory profile across a range of CYPs is crucial for predicting its potential for drug interactions. This section presents a comparative analysis of the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized flavonoids against key drug-metabolizing CYP enzymes.
| Compound | CYP1A2 | CYP1B1 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | Data Not Available | 19 nM [1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Chrysin | - | - | - | - | - | 2.5 ± 0.6 µM[2][3] |
| Apigenin | - | - | - | - | - | 8.4 ± 1.1 µM[2] |
| Acacetin | - | - | - | - | - | 7.5 ± 2.7 µM[2] |
| Pinocembrin | - | - | - | - | - | 4.3 ± 1.1 µM[2] |
| Licoisoflavone B | >100 µM | - | 4.9 ± 0.4 µM | >100 µM | >100 µM | 26.7 ± 12.8 µM |
Note: The table highlights the potent and selective inhibition of CYP1B1 by this compound. Data for other key CYP isoforms for this specific compound is currently limited in publicly available literature. The provided data for alternative flavonoids, particularly against CYP3A4, offers a benchmark for comparison.
Experimental Protocols
The following provides a detailed methodology for a standard in vitro cytochrome P450 inhibition assay, a fundamental experiment for determining the IC50 values presented above.
In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the concentration-dependent inhibition of specific human CYP isoforms by a test compound (e.g., this compound).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (this compound) and alternative inhibitors
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in the incubation buffer.
-
Prepare a stock solution of the CYP probe substrate cocktail.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP probe substrate cocktail and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from each probe substrate using a validated LC-MS/MS method.
-
The LC system separates the metabolites, and the MS/MS detector quantifies them based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for determining the inhibitory effect of a compound on cytochrome P450 enzymes.
Caption: Workflow for determining CYP450 inhibition.
Signaling Pathway of CYP-Mediated Drug Metabolism and Inhibition
The following diagram illustrates the general mechanism of cytochrome P450-mediated drug metabolism and how an inhibitor like this compound can interfere with this process.
Caption: CYP450 catalytic cycle and competitive inhibition.
References
A Comparative Analysis of the Biological Activities of 4'-Methylchrysoeriol and Luteolin for Drug Discovery and Development
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative guide on the biological activities of two prominent flavonoids, 4'-Methylchrysoeriol (also known as chrysoeriol) and luteolin (B72000), has been compiled to serve as a vital resource for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed examination of their anticancer, anti-inflammatory, and antioxidant properties, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Chrysoeriol, a 3'-O-methoxy derivative of luteolin, and its parent compound, luteolin, are both widely recognized for their significant pharmacological potential. This guide aims to delineate the nuances in their biological efficacy, providing a foundation for informed decisions in preclinical research and therapeutic development.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and luteolin across various biological assays as reported in the scientific literature. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound (Chrysoeriol) | Luteolin |
| A549 | Lung Cancer | 15[1] | 11.7 - 41.59[2][3] |
| HCT116 | Colon Cancer | - | >10[4] |
| HeLa | Cervical Cancer | - | 1.5[2] |
| COLO 320 | Colon Cancer | - | 32.5[2] |
| GLC4 | Lung Cancer | - | 40.9[2] |
| HL60 | Leukemia | - | 12.5 - 15[2] |
| MCF-7 | Breast Cancer | - | - |
| PC-3 | Prostate Cancer | - | - |
Note: Direct comparative studies are limited; data is compiled from various sources and experimental conditions may differ.
Table 2: Comparative Anti-inflammatory Activity
| Assay | Metric | This compound (Chrysoeriol) | Luteolin |
| Inhibition of sEH | IC50 (µg/mL) | 11.6 ± 2.9 | 14.4 ± 1.5 (Luteolin-7-O-glucopyranoside)[5] |
| Inhibition of Thromboxane B2 Synthesis | % Inhibition (at 25 µM) | - | 39.38 ± 0.035[6] |
| Inhibition of Leukotriene B4 Synthesis | % Inhibition (at 25 µM) | - | 95.29 ± 0.25[6] |
Table 3: Comparative Antioxidant Activity (IC50 Values)
| Assay | This compound (Chrysoeriol) | Luteolin |
| DPPH Radical Scavenging | - | 18.3 ± 0.4 µM (in Methanol)[7], 28.33 µg/mL (Luteolin-phospholipid complex)[8] |
| ABTS Radical Scavenging | - | - |
Signaling Pathways
Both this compound and luteolin exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound (Chrysoeriol) Signaling Pathways
Chrysoeriol has been shown to modulate multiple signaling cascades, including the NF-κB, AP-1, MAPK, and PI3K/Akt pathways, to exert its anti-inflammatory and anticancer effects.[9][10]
Luteolin Signaling Pathways
Luteolin's biological activities are mediated through its interaction with a broad range of signaling pathways, including NF-κB, PI3K/Akt, MAPK, and p53. These interactions lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.[11][12][13][14]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for the key experiments used to assess the biological activities of this compound and luteolin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or luteolin in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.
Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Prepare stock solutions of this compound, luteolin, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the test compound at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined from a plot of percent inhibition against concentration.
NF-κB Activation Assay (Immunofluorescence)
This assay is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) on sterile coverslips in a 24-well plate. Allow cells to adhere overnight. Pre-treat the cells with various concentrations of this compound or luteolin for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) for a predetermined time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour. Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This comparative guide underscores the potent and multifaceted biological activities of both this compound and luteolin. While both flavonoids exhibit significant anticancer, anti-inflammatory, and antioxidant properties, subtle differences in their efficacy and mechanisms of action are emerging. Luteolin has been more extensively studied, with a larger body of quantitative data available. Chrysoeriol, as its methylated derivative, presents a promising profile that warrants further in-depth comparative studies to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams offer a robust framework for future research in this exciting area of natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protect Effects of Perilla Seed Extract and Its Active Ingredient Luteolin Against Inflammatory Bowel Disease Model via the PI3K/AKT Signal Pathway In Vivo and In Vitro [mdpi.com]
4'-Methylchrysoeriol vs. Chrysoeriol: A Comparative Analysis of Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4'-Methylchrysoeriol and its parent compound, chrysoeriol (B190785). We delve into their biological activities, supported by experimental data, and outline the methodologies used in key experiments. This document aims to be a valuable resource for researchers investigating the therapeutic potential of these flavonoids.
Introduction to Chrysoeriol and this compound
Chrysoeriol is a naturally occurring flavone (B191248) found in various plants, including citrus fruits and some medicinal herbs. It is a 3'-O-methylated derivative of luteolin (B72000) and has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] this compound, as its name suggests, is a methylated form of chrysoeriol. The methylation of flavonoids is a critical structural modification that can significantly impact their bioavailability, metabolic stability, and, consequently, their biological activity. Generally, methylation is thought to enhance the therapeutic potential of flavonoids.
Comparative Analysis of Biological Activities
While extensive research has been conducted on chrysoeriol, data on this compound is less abundant. This section summarizes the available quantitative data to facilitate a comparison of their biological potencies.
| Compound | Biological Activity | Assay | Cell Line/System | IC50 Value | Reference |
| Chrysoeriol | Anticancer | Proliferation Assay | A549 (Human Lung Carcinoma) | 15 µM | [3] |
| Proliferation Assay | SW1990 (Human Pancreatic Cancer) | 56.35 ± 6.96 μM | [1] | ||
| Proliferation Assay | Caco-2 (Human Colon Carcinoma) | 239.7 ± 43.2 μg/mL | [1] | ||
| Anti-inflammatory | Soluble Epoxide Hydrolase Inhibition | - | 11.6 ± 2.9 µg/mL | [4] | |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | ~20 µM | [5] | ||
| Antioxidant | DPPH Radical Scavenging | - | 11.9 µM | [1] | |
| This compound | Anticancer | Cytochrome P450 1B1 Inhibition | Human Recombinant Enzyme | 19 nM | [6] |
Note: The provided data for this compound is limited. The potent inhibition of Cytochrome P450 1B1, an enzyme implicated in the metabolic activation of pro-carcinogens, suggests a potential role in cancer chemoprevention. Further studies are required to elucidate its efficacy across a broader range of biological assays.
Signaling Pathways
The biological effects of chrysoeriol are mediated through the modulation of various signaling pathways. While specific pathways for this compound are not well-documented, the methylation may enhance its interaction with these or other cellular targets.
References
A Head-to-Head Comparison of 4'-Methylchrysoeriol with Other Prominent Flavonoids
For Immediate Release
In the competitive landscape of flavonoid research, 4'-Methylchrysoeriol is emerging as a compound of significant interest. This guide provides a detailed, data-driven comparison of this compound and its close structural analog, chrysoeriol (B190785), against the well-characterized flavonoids: quercetin, luteolin, and apigenin. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate their potential therapeutic applications.
Quantitative Bioactivity Comparison
To facilitate a clear and concise comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for key biological activities of the selected flavonoids. Lower IC50 values indicate greater potency.
| Flavonoid | Antioxidant Activity (DPPH Assay, IC50) | Anti-inflammatory Activity (Nitric Oxide Inhibition, IC50) | Anticancer Activity (Cell Line, IC50) |
| This compound | Data not available | Data not available | Data not available |
| Chrysoeriol * | Data not available | Potent inhibition observed¹ | 15 µM (A549 Lung Cancer)[1] |
| Quercetin | 20.7 µM[2] | Not specified | 130.10 µM (MDA-MB-231 Breast Cancer) |
| Luteolin | Not specified | 6.9 µM[3] | Not specified |
| Apigenin | Not specified | Not specified | 88.17 µM (MDA-MB-231 Breast Cancer) |
*Note: Due to the limited availability of specific experimental data for this compound, data for its parent compound, chrysoeriol, is provided as a close structural and functional analog. ¹While a specific IC50 value for nitric oxide inhibition by chrysoeriol was not found, studies have demonstrated its potent inhibitory effect through the blockage of AP-1 activation. Further quantitative studies are warranted.
Signaling Pathway and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated.
Caption: NF-κB Signaling Pathway Inhibition by Flavonoids.
Caption: General Experimental Workflow for Bioactivity Screening.
Detailed Experimental Protocols
For reproducibility and standardization, detailed methodologies for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test flavonoid compounds
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test flavonoids and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each flavonoid dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.
-
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.
-
Cell Line:
-
RAW 264.7 murine macrophage cell line
-
-
Reagents and Materials:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
Test flavonoid compounds
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test flavonoids for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of nitric oxide inhibition is calculated as: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100
-
The IC50 value is determined from the concentration-response curve.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines:
-
Relevant cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
-
Reagents and Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
FBS
-
Penicillin-Streptomycin solution
-
Test flavonoid compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test flavonoids for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
References
Cross-Validation of 4'-Methylchrysoeriol's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular mechanisms of 4'-Methylchrysoeriol (also known as Chrysoeriol) with structurally similar flavonoids: Luteolin, Apigenin (B1666066), and Quercetin. This analysis is supported by experimental data from both in vitro and in vivo studies, offering a cross-validated perspective on its therapeutic potential.
This compound, a naturally occurring flavone, has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action involves the modulation of key cellular signaling pathways, which has been corroborated across various experimental models. This guide delves into these mechanisms, presenting a comparative analysis with other well-researched flavonoids to highlight both shared and unique activities.
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the inhibitory and antioxidant activities of this compound and its comparator flavonoids. This data provides a basis for comparing their potency in modulating key pathological processes.
Table 1: Comparative Anti-inflammatory and Anticancer Activity (IC50 values)
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| This compound (Chrysoeriol) | Prostaglandin (B15479496) E2 (PGE2) production | RAW 264.7 | ~10 | [1] |
| Cyclooxygenase-2 (COX-2) expression | RAW 264.7 | Dose-dependent inhibition | [1] | |
| A549 cell growth | A549 (Human lung cancer) | 16.95 | [2] | |
| HL-60 cell growth | HL-60 (Human leukemia) | - | [2] | |
| Luteolin | Uric Acid Production | Cultured hepatocytes | >10, <30 | [3] |
| GSK-3β activity | - | 1.5 | [4] | |
| Apigenin | Uric Acid Production | Cultured hepatocytes | >10, <30 | [3] |
| GSK-3β activity | - | 1.9 | [4] | |
| Quercetin | Uric Acid Production | Cultured hepatocytes | >10, <30 | [3] |
| GSK-3β activity | - | 2.0 | [4] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| Luteolin | DPPH radical scavenging | 2.099 | - |
| Apigenin | ABTS radical scavenging | 0.8243 | - |
| Quercetin | DPPH radical scavenging | 1.84 | - |
Cross-Validated Mechanisms of Action of this compound
The therapeutic effects of this compound are attributed to its ability to modulate multiple signaling pathways. These mechanisms have been investigated in cell culture (in vitro) and validated in animal models (in vivo), providing a robust understanding of its action.
Anti-inflammatory Mechanism
In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells)[1]. This effect is mediated through the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Mitogen-Activated Protein Kinases (MAPK)[1]. Specifically, it has been shown to inhibit the phosphorylation of p65 and c-jun, subunits of NF-κB and AP-1 respectively[1]. Further investigation revealed that this anti-inflammatory action is upstream regulated by the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway[1].
These in vitro findings have been cross-validated in a mouse model of acute skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). In this in vivo model, topical application of this compound significantly reduced ear edema and inflammatory cell infiltration[5]. Mechanistically, it was confirmed that this compound inhibited the phosphorylation of NF-κB p65 and STAT3 in the inflamed ear tissue, consistent with the in vitro results[5]. Furthermore, the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 was also suppressed in vivo[5][6].
Antioxidant Mechanism
This compound has been shown to exert potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In vitro studies in human retinal pigment epithelial (ARPE-19) cells demonstrated that this compound treatment leads to the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[7]. This activation of the Nrf2 pathway contributes to the protection of cells against oxidative stress-induced damage[7]. These findings were further supported by the observation of increased expression of these antioxidant proteins via Western blot analysis after treatment with this compound[7].
Anticancer Mechanism
The anticancer properties of this compound have been demonstrated through its ability to inhibit the proliferation of various cancer cell lines, including human lung cancer (A549) and leukemia (HL-60) cells[2]. A key mechanism underlying this effect is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival[8]. In vitro studies have shown that this compound treatment leads to decreased phosphorylation of Akt and mTOR[8].
The in vivo cross-validation of this anticancer mechanism was performed in a rat model of cerebral ischemia, where this compound demonstrated neuroprotective effects[6]. While not a direct cancer model, this study provided evidence of its ability to modulate pathways relevant to cell survival and apoptosis in a complex biological system. The study showed that this compound reduced neuronal apoptosis and promoted neuronal survival, effects that are consistent with the inhibition of pro-apoptotic pathways and activation of pro-survival signals[6].
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Antioxidant signaling pathway of this compound.
Caption: General experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the mechanism of action of this compound.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-p65, p-Akt, p-mTOR)
-
Cell Lysis: Cells are treated with this compound at various concentrations for a specified time, followed by stimulation (e.g., with LPS). The cells are then washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with specific primary antibodies against the target proteins (e.g., phospho-p65, phospho-Akt, phospho-mTOR) and their total protein counterparts. Recommended antibody dilutions typically range from 1:1000 to 1:2000.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at a 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
-
Sample Collection: Cell culture supernatants or animal tissue homogenates are collected after treatment with this compound and/or an inflammatory stimulus.
-
Assay Procedure: A commercial ELISA kit for the specific cytokine (e.g., mouse TNF-α or IL-6) is used according to the manufacturer's instructions. Briefly, a 96-well plate is pre-coated with a capture antibody specific for the target cytokine.
-
Incubation: Standards and samples are added to the wells and incubated to allow the cytokine to bind to the immobilized antibody.
-
Detection: A biotin-conjugated detection antibody specific for the cytokine is added, followed by the addition of streptavidin-HRP.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells, and the color development is proportional to the amount of bound cytokine.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: The cells are blocked with a blocking solution (e.g., 1% BSA in PBS) and then incubated with a primary antibody against Nrf2 overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Nuclear Staining: The cell nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on glass slides, and the cellular localization of Nrf2 is visualized using a fluorescence microscope. An increase in the co-localization of Nrf2 (green fluorescence) with the nucleus (blue fluorescence) indicates nuclear translocation.
Conclusion
The available evidence from both in vitro and in vivo studies provides a strong cross-validation for the mechanisms of action of this compound. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer, such as NF-κB, Nrf2, and PI3K/Akt/mTOR, underscores its potential as a multi-target therapeutic agent. This comparative guide highlights its activity in relation to other well-known flavonoids, providing a valuable resource for researchers in the field. Further comparative studies under standardized conditions will be beneficial to delineate the specific advantages and therapeutic niches for this compound and its related compounds.
References
- 1. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of quercetin, luteolin, apigenin and their related polyphenols on uric acid production in cultured hepatocytes and suppression of purine bodies-induced hyperuricemia by rutin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Replicating Published Findings on Chrysoeriol's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported bioactive properties of chrysoeriol (B190785) (formerly known as 4'-Methylchrysoeriol), focusing on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of chrysoeriol's mechanisms of action.
Quantitative Bioactivity Data
To provide a clear comparison of chrysoeriol's efficacy across different biological activities, the following tables summarize key quantitative data from published studies.
Table 1: Anticancer Activity of Chrysoeriol
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Human Lung Carcinoma | 15 | [1] |
| C6 | Rat Glioma | Not specified, but demonstrated significant decrease in cell viability | [2][3] |
| MRC-5 | Normal Human Lung Fibroblast | 93 | [1] |
Table 2: Anti-inflammatory Activity of Chrysoeriol in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Effect | Method | Reference |
| Prostaglandin E2 (PGE2) | Significant dose-dependent inhibition | ELISA | [4][5] |
| Cyclooxygenase-2 (COX-2) | Significant dose-dependent inhibition of expression | Western Blot | [4][5] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition of production | ELISA, RT-PCR | [4][6][7] |
Note: Specific IC50 values for cytokine inhibition were not consistently reported in the reviewed literature.
Table 3: Neuroprotective Activity of Chrysoeriol in MPP+-Induced SH-SY5Y Neuroblastoma Cells
| Parameter | Effect | Method | Reference |
| Cell Viability | Significant reversal of MPP+-induced decrease | MTT Assay | [2] |
| Apoptosis | Significant reversal of MPP+-induced apoptosis | Western Blot (Bax/Bcl-2 ratio, Cleaved Caspase-3) | [2] |
| Caspase-3 Activity | Significant reduction in MPP+-induced activity | Colorimetric Assay | [8][9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
This protocol is for assessing the cytotoxic effects of chrysoeriol on cancer cell lines such as A549 (human lung carcinoma) and comparing it to a normal cell line like MRC-5.
Materials:
-
Chrysoeriol
-
A549 and MRC-5 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 and MRC-5 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of chrysoeriol in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of chrysoeriol. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is for evaluating the anti-inflammatory effects of chrysoeriol on lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
Chrysoeriol
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for PGE2, TNF-α, IL-6, and IL-1β
-
Reagents for Western Blotting (antibodies for COX-2 and loading control)
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well in 500 µL of complete DMEM. Incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of chrysoeriol for 2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for the measurement of NO, PGE2, and cytokines.
-
Cell Lysis: Lyse the remaining cells for Western blot analysis of COX-2 expression.
-
Mediator Quantification:
-
NO: Measure nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
PGE2 and Cytokines: Quantify the levels of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using their respective ELISA kits.
-
-
Western Blotting: Perform Western blot analysis on the cell lysates to determine the protein expression levels of COX-2.
-
Data Analysis: Compare the levels of inflammatory mediators in the chrysoeriol-treated groups to the LPS-only treated group to determine the inhibitory effect.
Neuroprotective Activity: MPP+-Induced Neurotoxicity in SH-SY5Y Cells
This protocol is for assessing the neuroprotective effects of chrysoeriol against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in human neuroblastoma cells.
Materials:
-
Chrysoeriol
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MPP+ iodide
-
MTT solution
-
Reagents for Western Blotting (antibodies for Bax, Bcl-2, cleaved Caspase-3, and loading control)
-
Caspase-3 colorimetric assay kit
-
96-well and 6-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates (for viability assay) or 6-well plates (for protein analysis) and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of chrysoeriol for 2 hours.
-
MPP+ Induction: Induce neurotoxicity by adding MPP+ (final concentration of 1 mM) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assay: For cells in 96-well plates, perform the MTT assay as described in the anticancer activity protocol to assess cell viability.
-
Protein Analysis:
-
Lyse the cells from the 6-well plates.
-
Perform Western blot analysis to determine the expression levels of Bax, Bcl-2, and cleaved Caspase-3.
-
-
Caspase-3 Activity Assay: Measure caspase-3 activity in the cell lysates using a colorimetric assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the results from the chrysoeriol-treated groups with the MPP+-only treated group to evaluate the neuroprotective effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by chrysoeriol and a general experimental workflow for its bioactivity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Mahidol IR [repository.li.mahidol.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysophanol demonstrates anti-inflammatory properties in LPS-primed RAW 264.7 macrophages through activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced 4'-Methylchrysoeriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4'-Methylchrysoeriol, also known as chrysoeriol (B190785), from synthetic and natural origins.[1][2] The analysis focuses on the sourcing, purity, and characterization of this bioactive flavonoid, supported by experimental data and methodologies to aid in research and development decisions. Chrysoeriol has garnered significant interest for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][3][4]
Sourcing and Production
The origin of this compound significantly influences its impurity profile and the methodologies required for its isolation and purification.
Naturally Sourced this compound:
Natural chrysoeriol is a secondary metabolite found in various plant species.[1][3][5] Extraction from these botanical sources is a common method for obtaining the compound. The concentration and ease of extraction can vary depending on the plant part, geographical location, and harvesting time.[1]
-
Common Natural Sources: Olea europaea (olive leaves), Perilla frutescens (perilla seeds), Artemisia, Capsicum, and Medicago sativa.[1]
The general workflow for natural sourcing involves extraction with a solvent, followed by chromatographic purification.
Synthetically Sourced this compound:
Synthetic production of this compound can be achieved through chemical synthesis or biotechnological approaches.
-
Chemical Synthesis: One of the established methods for synthesizing flavones is the Baker-Venkataraman rearrangement. A modified version of this method can be used for the synthesis of chrysoeriol and other hydroxylated flavones.[6] This approach offers the potential for high purity and consistency.
-
Biosynthesis: Modern synthetic biology techniques allow for the production of chrysoeriol in engineered microorganisms like Escherichia coli or plants such as Nicotiana benthamiana.[7][8] These methods involve reconstructing the chrysoeriol biosynthetic pathway in a host organism. This can be a more sustainable and controlled method of production.[7]
Comparative Data: Purity and Impurity Profiles
| Feature | Naturally Sourced this compound | Synthetically Sourced this compound |
| Purity | Purity is highly dependent on the extraction and purification methods used. High purity can be achieved, but it may require multiple chromatographic steps. | Potentially higher purity and greater batch-to-batch consistency can be achieved due to the controlled reaction environment. |
| Potential Impurities | - Other related flavonoids and polyphenols from the plant source.- Plant pigments, lipids, and other matrix components.- Residual extraction solvents (e.g., methanol, ethanol, acetone). | - Unreacted starting materials.- By-products from the chemical reactions.- Residual solvents and catalysts from the synthesis process. |
| Stereochemistry | Exists as a single, naturally occurring isomer. | Chemical synthesis may produce racemic mixtures or other stereoisomers unless a stereoselective route is employed. |
| Bio-equivalency | Often considered the "gold standard" for biological activity due to its natural origin. The presence of other synergistic compounds in less pure extracts could potentially enhance biological effects. | The biological activity of a highly purified synthetic compound should be identical to its natural counterpart. However, the absence of other potentially synergistic natural compounds might lead to different overall effects compared to a natural extract. |
Experimental Protocols
A. Extraction and Purification of Natural this compound (from Perilla Seeds) [9]
-
Defatting: Extract the ground perilla seeds twice with n-hexane to remove oils.
-
Extraction: Extract the resulting residue with 70% methanol at room temperature. Filter the extract through filter paper.
-
Concentration: Concentrate the filtrate under vacuum to obtain the crude extract.
-
Column Chromatography:
-
Subject the crude extract to silica gel column chromatography (230–400 mesh).
-
Elute with a gradient of acetone (B3395972) in dichloromethane.
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Re-chromatography:
-
Subject the chrysoeriol-containing fraction to a second round of silica gel column chromatography.
-
Elute with a gradient of acetone in ethyl acetate (B1210297) to yield purified chrysoeriol.
-
-
Purity Analysis: Dissolve the isolated chrysoeriol in methanol (1.0 mg/mL) and analyze by UHPLC-PDA.
B. High-Performance Liquid Chromatography (HPLC) for Purity Analysis [9][10][11]
| Parameter | Description |
| System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD). |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | Gradient elution using: A: 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% Acetic Acid or 0.1% TFA in Acetonitrile or Methanol. |
| Flow Rate | Typically 0.6 - 1.0 mL/min. |
| Column Temperature | 25 - 40 °C. |
| Detection Wavelength | Monitoring at 275 nm, 310 nm, 325 nm, and 350 nm, as chrysoeriol has absorption maxima in these ranges.[10] |
| Injection Volume | 10 - 20 µL. |
| Quantification | Based on the peak area of a standard solution of known concentration. |
C. Nuclear Magnetic Resonance (NMR) for Structural Confirmation [12][13][14]
| Parameter | Description |
| Spectrometer | 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR. |
| Solvent | Deuterated methanol (MeOD) or deuterated acetone (Acetone-d6). |
| ¹H NMR Data (500 MHz, MeOD) | δ (ppm) = 6.18 (1H, d, J = 2.0 Hz, H-6), 6.39 (1H, d, J = 2.0 Hz, H-8), 6.88 (1H, d, J = 8.3 Hz, H-5'), 7.62 (1H, dd, J = 8.3; 2.1 Hz, H-6'), 7.74 (1H, d, J = 2.1 Hz, H-2'). |
| ¹³C NMR Data (125MHz, MeOD) | δ (ppm) = 94.6 (C-8), 99.4 (C-6), 104.7 (C-10), 116.1 (C-2', C-5'), 121.8 (C-6'), 124.3 (C-1'), 137.2 (C-3), 146.3 (C-3'), 148.2 (C-2), 150.3 (C-4'), 158.4 (C-9), 162.6 (C-5), 165.7 (C-7), 177.5 (C-4). |
| Analysis | The obtained spectra are compared with published data for chrysoeriol to confirm its identity and assess purity. |
Signaling Pathways Involving this compound
Chrysoeriol exerts its biological effects by modulating several key cellular signaling pathways.
A. Nrf2-Mediated Antioxidant Response
Chrysoeriol can protect cells from oxidative stress by activating the Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes.
B. Modulation of Inflammatory Pathways
Chrysoeriol has demonstrated anti-inflammatory effects by inhibiting pathways such as the TLR4/MyD88/NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory mediators.
Conclusion
The choice between naturally sourced and synthetic this compound depends on the specific application.
-
Naturally sourced chrysoeriol is suitable for studies where the natural context is important, though achieving high purity can be challenging.
-
Synthetically sourced chrysoeriol offers the advantage of high purity, scalability, and batch-to-batch consistency, which is often critical for pharmacological and clinical studies. The development of biosynthetic methods also presents a promising avenue for sustainable production.
For quantitative and reproducible in vitro and in vivo studies, a well-characterized, high-purity source, whether natural or synthetic, is paramount. Researchers should carefully consider the impurity profiles of their chosen source and employ rigorous analytical methods for characterization.
References
- 1. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysoeriol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chrysoeriol | 491-71-4 | FC20423 | Biosynth [biosynth.com]
- 5. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Synthesis for Acacetin, Chrysoeriol, Diosmetin, Tricin and ...: Ingenta Connect [ingentaconnect.com]
- 7. Frontiers | Engineering Nicotiana benthamiana for chrysoeriol production using synthetic biology approaches [frontiersin.org]
- 8. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienggj.org [scienggj.org]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
Evaluating the Specificity of 4'-Methylchrysoeriol's Enzymatic Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic inhibition profile of 4'-Methylchrysoeriol, a naturally occurring methoxyflavone, against various enzymes. By presenting quantitative data, experimental methodologies, and pathway visualizations, this document aims to offer an objective assessment of its specificity and potential as a selective inhibitor for therapeutic development.
High Potency and Selectivity for Cytochrome P450 1B1
This compound has demonstrated notable potency as an inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens and the development of cancer.[1][2] Experimental data reveals a half-maximal inhibitory concentration (IC50) of 19 nM for this compound against human CYP1B1-dependent 7-ethoxyresorufin-O-deethylase (EROD) activity.[1][2] This positions it as a significantly more potent inhibitor of CYP1B1 compared to many other flavonoids.
Comparative Inhibition Profile
To contextualize the specificity of this compound, the following table summarizes its inhibitory activity alongside other flavonoids against key drug-metabolizing enzymes, primarily focusing on the CYP1 family.
| Compound | Enzyme | IC50 / Ki | Reference(s) |
| This compound | CYP1B1 | 19 nM (IC50) | [1][2] |
| Acacetin (B1665396) | CYP1B1 | 7 nM (Ki) | [3] |
| CYP1A1 | 45 nM (Ki) | [3] | |
| Chrysin (B1683763) | CYP1B1 | 16 nM (Ki) | [3] |
| CYP1A1 | 42 nM (Ki) | [3] | |
| Diosmetin | CYP1B1 | 16 nM (Ki) | [3] |
| CYP1A1 | 89 nM (Ki) | [3] | |
| Quercetin | CYP1B1 | Potent Inhibition | [3] |
| CYP1A1 | - | [3] | |
| Myricetin | CYP1B1 | Potent Inhibition | [3] |
| CYP1A1 | - | [3] | |
| α-Naphthoflavone (Standard Inhibitor) | CYP1B1 | Potent, non-selective | [4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki (inhibition constant) is another measure of inhibitor potency.
The data indicates that while other flavonoids like acacetin and chrysin also exhibit potent inhibition of CYP1B1, this compound is among the most effective.[3] The methoxy (B1213986) groups at the 3' and 4' positions on the B-ring of flavonoids are suggested to play a significant role in their potent and selective inhibition of CYP1B1.[5]
Evaluation of Specificity
While data strongly supports the potent inhibition of CYP1B1 by this compound, a comprehensive evaluation of its specificity requires testing against a broader panel of enzymes. Currently, there is limited publicly available data on the inhibitory activity of this compound against other enzyme classes such as kinases, proteases, or other oxidoreductases.
Studies on structurally related flavonoids offer some insights. For instance, some flavonoids have been shown to inhibit other enzymes like xanthine (B1682287) oxidase and soluble epoxide hydrolase. However, without direct testing, the cross-reactivity of this compound with these and other enzymes remains to be determined. Therefore, while it demonstrates high selectivity within the tested CYP1 family members, its broader enzymatic specificity is an area requiring further investigation.
Signaling Pathway Involvement
CYP1B1 plays a crucial role in various signaling pathways, and its inhibition by this compound can have significant downstream effects. CYP1B1 is known to metabolize endogenous compounds like estradiol (B170435) and arachidonic acid, and its activity can influence pathways such as the Nrf2, NF-κB, and MAPK signaling cascades.[3][6] The inhibition of CYP1B1 can, therefore, modulate cellular responses to oxidative stress, inflammation, and cell proliferation.
Caption: CYP1B1 metabolic and signaling pathway with inhibition by this compound.
Experimental Protocols
The following is a generalized protocol for a 7-Ethoxyresorufin-O-deethylase (EROD) assay, commonly used to determine the inhibitory activity of compounds against CYP1A1 and CYP1B1.
Objective: To measure the IC50 value of this compound for the inhibition of CYP1B1 activity.
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-Ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
α-Naphthoflavone (positive control inhibitor)
-
DMSO (solvent)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in potassium phosphate buffer to achieve a range of final assay concentrations.
-
Prepare working solutions of CYP1B1 enzyme, 7-ethoxyresorufin, and NADPH in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the serially diluted this compound or control (DMSO vehicle or α-Naphthoflavone).
-
Add the CYP1B1 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the NADPH solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence of the product, resorufin, at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Continue to measure the fluorescence at regular intervals for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase over time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General workflow for the EROD enzyme inhibition assay.
References
- 1. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4'-Methylchrysoeriol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4'-Methylchrysoeriol and its analogs, with a focus on their anticancer and anti-inflammatory properties. Due to the limited availability of specific studies on this compound, this guide draws comparisons from its parent compound, chrysoeriol (B190785) (Luteolin-3'-O-methyl ether), and other closely related flavonoid analogs. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the flavonoid scaffold.
Comparative Analysis of Biological Activity
The biological activity of flavonoid analogs is highly dependent on their substitution patterns. The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of chrysoeriol and related compounds.
Anticancer Activity
The cytotoxic effects of chrysoeriol and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Chrysoeriol | 5,7,4'-trihydroxy-3'-methoxyflavone | A549 (Lung) | 15 | [1] |
| HL-60 (Leukemia) | Selective Cytotoxicity | [1] | ||
| AGS (Gastric) | 56.35 | [1] | ||
| Luteolin | 5,7,3',4'-tetrahydroxyflavone | A549 (Lung) | >100 | [2] |
| Diosmetin (B1670712) | 5,7,3'-trihydroxy-4'-methoxyflavone | - | No antimicrobial activity | [2] |
| This compound | 5,7-dihydroxy-3',4'-dimethoxyflavone | - | Potent inhibitor of P450 1B1 (IC50 = 19 nM) | [3] |
Note: IC50 values can vary between different studies due to variations in experimental conditions, such as cell density and incubation time.
Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
| Compound | Assay | Cell Line | Activity | Reference |
| Chrysoeriol | Inhibition of NO production | RAW 264.7 | Potent | [4] |
| Inhibition of COX-2 expression | RAW 264.7 | Significant | [4] | |
| 3',4'-Dihydroxyflavone | Inhibition of NO production | RAW 264.7 | IC50 = 9.61 µM | [5] |
| Luteolin | Inhibition of NO production | RAW 264.7 | IC50 = 16.90 µM | [5] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structural features influence the biological activity of chrysoeriol and its analogs:
-
Hydroxylation vs. Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical.
-
The di-OH substitution at the 3' and 4' positions of the B-ring is important for peroxyl radical absorbing activity.[6]
-
O-methylation of hydroxyl groups can inactivate both antioxidant and prooxidant activities.[6] However, methylation can also improve bioavailability.[7]
-
In a study comparing luteolin, chrysoeriol (3'-O-methylated luteolin), and diosmetin (4'-O-methylated luteolin), chrysoeriol showed the best antimicrobial activity, suggesting that methylation at the 3'-position is favorable for this specific activity, while methylation at the 4'-position (diosmetin) led to a loss of activity.[2]
-
-
C2-C3 Double Bond: The double bond in the C-ring, in conjugation with the 4-keto group, is a common feature in active flavonoids and is thought to be important for their anti-inflammatory activity.[5]
-
4'-Position Substitution: While direct SAR studies on a series of this compound analogs are lacking, the comparison between chrysoeriol and diosmetin highlights the sensitivity of biological activity to the methylation pattern on the B-ring. The potent inhibitory activity of this compound against cytochrome P450 1B1 suggests that di-methylation at the 3' and 4' positions can confer specific and potent bioactivity.[3]
Experimental Protocols
Synthesis of Chrysoeriol Analogs
A general method for the synthesis of hydroxylated flavones like chrysoeriol is the modified Baker-Venkataraman transformation.[8] This three-step process generally involves:
-
Esterification: A substituted o-hydroxyacetophenone is esterified with a substituted benzoic acid anhydride (B1165640) or acid chloride.
-
Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone.
-
Cyclization: Acid-catalyzed cyclization of the diketone yields the flavone (B191248) skeleton.
Substitutions on the A and B rings can be introduced on the starting materials (acetophenone and benzoic acid derivatives) to generate a library of analogs. Methylation of hydroxyl groups is typically achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing Molecular Pathways and Workflows
Chrysoeriol's Anti-inflammatory Signaling Pathway
Chrysoeriol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Chrysoeriol.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of novel compounds is outlined below.
Caption: General workflow for structure-activity relationship (SAR) studies.
Conclusion
The structure-activity relationships of this compound and its analogs are complex, with the pattern of hydroxylation and methoxylation on the flavonoid scaffold playing a crucial role in their biological activities. While systematic studies on a series of this compound analogs are currently limited, the available data on chrysoeriol and related flavonoids provide valuable insights for the rational design of new anticancer and anti-inflammatory agents. Further research focusing on the systematic modification of the this compound structure and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Engineering Nicotiana benthamiana for chrysoeriol production using synthetic biology approaches [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 4712-12-3 [m.chemicalbook.com]
- 4. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking the antioxidant potential of 4'-Methylchrysoeriol against other antioxidants.
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4'-Methylchrysoeriol Against Standard Antioxidants
Quantitative Comparison of Antioxidant Activity
The following table summarizes the antioxidant capacity of Trolox, Ascorbic Acid, and Quercetin, quantified by their IC50 values in DPPH and ABTS radical scavenging assays, and their ORAC values. Lower IC50 values indicate higher antioxidant potency.
| Antioxidant Assay | This compound (5,7-Dihydroxy-3',4'-dimethoxyflavone) | Trolox | Ascorbic Acid (Vitamin C) | Quercetin |
| DPPH Radical Scavenging (IC50) | Data not available in searched literature. A structurally similar compound, 7-hydroxy-3',4'-dimethoxyflavone, showed low activity (IC50 > 100 µg/mL). | ~3.77 - 4.42 µg/mL[1] | ~16.26 µg/mL[2] | ~0.55 - 19.17 µg/mL[2][3] |
| ABTS Radical Scavenging (IC50) | Data not available in searched literature. | ~2.34 - 2.93 µg/mL[1][4] | Data varies significantly depending on assay conditions. | ~1.17 µg/mL[3] |
| ORAC (Oxygen Radical Absorbance Capacity) | Data not available in searched literature. | Standard Calibrator (1.0 µmol TE/µmol)[4] | ~0.20 µmol TE/µmol[5] | ~10.7 - 11.5 µmol TE/µmol[4] |
Disclaimer: The data presented above is compiled from multiple independent studies. Direct comparison of absolute IC50 and ORAC values should be approached with caution, as experimental conditions can vary between laboratories.
Qualitative Assessment of this compound's Antioxidant Potential
Based on the principles of flavonoid structure-activity relationships, a qualitative assessment of this compound's antioxidant potential can be made.
The antioxidant activity of flavonoids is significantly influenced by the arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups.[2][4][6] Key structural features for potent radical scavenging activity include the presence of a catechol (ortho-dihydroxy) group on the B-ring and free hydroxyl groups at the C3, C5, and C7 positions.[2]
In this compound (5,7-Dihydroxy-3',4'-dimethoxyflavone), the hydroxyl groups at the 3' and 4' positions of the B-ring are methylated. This methylation is known to decrease the direct hydrogen-donating capacity, which is a primary mechanism for radical scavenging.[6] Therefore, it is anticipated that this compound would exhibit more modest direct antioxidant activity in assays like DPPH and ABTS compared to flavonoids with free catechol groups, such as Quercetin. This is supported by a study on the structurally similar 7-hydroxy-3',4'-dimethoxyflavone, which showed low DPPH radical scavenging activity.
However, the antioxidant effects of flavonoids are not limited to direct radical scavenging. They can also exert their effects by modulating cellular signaling pathways that control endogenous antioxidant defenses.
Signaling Pathways in Flavonoid Antioxidant Action
Flavonoids, including likely this compound, can modulate key signaling pathways involved in the cellular stress response. One of the most critical is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) and standards (e.g., Trolox, Ascorbic Acid, Quercetin) in a suitable solvent. Create a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample/standard dilutions.
-
Add the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Radical Generation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound and standards.
-
Assay Procedure:
-
Add a small volume of the sample/standard to the adjusted ABTS•+ solution in a 96-well plate.
-
Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a Trolox standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of the peroxyl radical generator (AAPH).
-
-
Sample Preparation: Dissolve the test compound and standards (Trolox is the standard for this assay) in the appropriate buffer.
-
Assay Procedure:
-
In a black 96-well microplate, add the sample or standard, followed by the fluorescein (B123965) solution.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission) over a set period (e.g., 60-90 minutes) at 37°C.
-
-
Data Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.
Experimental Workflow Visualization
The general workflow for assessing the in vitro antioxidant potential of a compound like this compound can be visualized as follows:
Conclusion
While direct experimental data on the free radical scavenging activity of this compound is currently limited, its chemical structure suggests a potentially more significant role in modulating intracellular antioxidant pathways, such as the Nrf2-ARE pathway, rather than acting as a potent direct radical scavenger. For professionals in drug development, this highlights the importance of evaluating its biological activities beyond simple chemical assays to understand its full therapeutic potential. Further in vitro and in vivo studies are warranted to fully elucidate the antioxidant mechanisms and comparative efficacy of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,7-Dihydroxy-3',4'-dimethoxyflavone | C17H14O6 | CID 5378832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Modulation by 4'-Methylchrysoeriol and Luteolin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the differential gene expression induced by the flavonoids 4'-Methylchrysoeriol and its structural analog, luteolin (B72000). This document synthesizes available experimental data to highlight their distinct and overlapping effects on cellular signaling and gene regulation.
The flavonoid luteolin is a well-studied phytochemical known for its anti-inflammatory, antioxidant, and anticancer properties. Its derivative, this compound (chrysoeriol), which is the 3'-O-methylated form of luteolin, also exhibits a range of biological activities.[1] Understanding the nuances of how these structurally similar compounds differentially regulate gene expression is crucial for the development of targeted therapeutic strategies.
Comparative Overview of Modulated Signaling Pathways
Both luteolin and chrysoeriol (B190785) have been shown to influence a number of key cellular signaling pathways that are central to inflammation, cell proliferation, and stress responses. While direct comparative studies on their global gene expression profiles are limited, existing research allows for a composite analysis of their activities. Both flavonoids are known to modulate the MAPK, NF-κB, and Nrf2 signaling pathways.[2]
Luteolin has been demonstrated to exert its effects through the modulation of several signaling cascades, including:
-
PI3K/Akt Pathway: Luteolin can inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[3]
-
MAPK Pathway: It has been shown to suppress the phosphorylation of key proteins in the MAPK pathway, such as p38, JNK, and ERK, thereby affecting cell proliferation and apoptosis.[2]
-
NF-κB Pathway: Luteolin is a known inhibitor of NF-κB activation, a central regulator of inflammatory responses.[2] This inhibition helps to suppress the expression of pro-inflammatory genes.
-
Wnt/β-catenin Pathway: In some contexts, luteolin has been found to modulate the Wnt/β-catenin signaling pathway.
Chrysoeriol shares some of these targets but with potentially different potencies and downstream effects:
-
MAPK Pathway: Similar to luteolin, chrysoeriol can inhibit the phosphorylation of p38 and ERK1/2.[2]
-
NF-κB Pathway: Chrysoeriol also attenuates the activation of NF-κB, contributing to its anti-inflammatory properties.[2]
-
Nrf2 Pathway: Chrysoeriol is a potent activator of the Nrf2 antioxidant pathway.[4][5] It enhances the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are critical for cellular defense against oxidative stress.[4][5] Luteolin also activates this pathway.[2]
-
PKA and Wnt/β-catenin Pathways: In specific cell types, such as melanoma cells, chrysoeriol has been shown to modulate the PKA and Wnt/β-catenin signaling pathways to promote melanogenesis.[1]
Quantitative Data on Differential Gene Expression
The following tables summarize the known effects of luteolin and chrysoeriol on the expression of key genes based on available literature. It is important to note that these data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: Differential Gene Expression Induced by Luteolin
| Gene | Cell Type | Effect | Fold Change/Significance | Reference |
| AP2B1 | MDA-MB-231 & MCF-7 | Downregulated | >2-fold | [6] |
| APP | MDA-MB-231 & MCF-7 | Downregulated | >2-fold | [6] |
| GPNMB | MDA-MB-231 & MCF-7 | Downregulated | >2-fold | [6] |
| DLST | MDA-MB-231 & MCF-7 | Downregulated | >2-fold | [6] |
| IL-6 | THP-1 | Downregulated | Significant (p < 0.05) | [7] |
| IL-8 | THP-1 | Downregulated | Significant (p < 0.05) | [7] |
| IL-1β | THP-1 | Downregulated | Significant (p < 0.05) | [7] |
| Cox-2 | RAW 264.7 | Downregulated | Significant (P < 0.0001) | [8] |
Table 2: Differential Gene Expression Induced by Chrysoeriol
| Gene | Cell Type | Effect | Fold Change/Significance | Reference |
| SOD2 | ARPE-19 | Upregulated | Significant | [4] |
| GPx | ARPE-19 | Upregulated | Significant | [4] |
| HO-1 | ARPE-19 | Upregulated | Significant | [4] |
| NQO1 | ARPE-19 | Upregulated | Significant | [4] |
| Nrf2 | ARPE-19 | Upregulated | Significant | [4] |
| Cox-2 | RAW 264.7 | No significant inhibition | - | [8] |
Experimental Protocols
Below are representative methodologies for key experiments cited in the comparison of luteolin and chrysoeriol.
Cell Culture and Treatment
Human breast cancer cell lines (MDA-MB-231 and MCF-7) or human monocytic cells (THP-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight before being exposed to various concentrations of luteolin or chrysoeriol for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Isolation and Gene Expression Analysis (Microarray or RNA-seq)
Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
For Microarray Analysis: Labeled cRNA is prepared from total RNA and hybridized to a microarray chip (e.g., Affymetrix Human GeneChip). The arrays are then washed, stained, and scanned. The raw data is normalized (e.g., using quantile normalization) and analyzed to identify differentially expressed genes (DEGs) with a fold change > ±2 and a p-value < 0.05.[6]
-
For RNA-sequencing (RNA-seq): RNA-seq libraries are constructed from the extracted RNA. Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina). The resulting sequence reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is then performed to identify genes with significant changes in expression between treated and control groups.[9]
Quantitative Real-Time PCR (qRT-PCR)
To validate the results from microarray or RNA-seq, qRT-PCR is performed on selected genes. First-strand cDNA is synthesized from total RNA using a reverse transcription kit. qRT-PCR is then carried out using a real-time PCR system with specific primers for the genes of interest and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.
Western Blot Analysis
Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-p38, p-ERK, Nrf2, HO-1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways modulated by luteolin and chrysoeriol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of anti-angiogenic activities of luteolin, lectin and lupeol biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Food-Derived Compounds Apigenin and Luteolin Modulate mRNA Splicing of Introns with Weak Splice Sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4'-Methylchrysoeriol: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring a safe and compliant laboratory environment. For a research compound like 4'-Methylchrysoeriol, whose toxicological properties have not been fully investigated, a conservative approach to disposal is essential. This guide provides procedural, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any work or disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat is required to prevent skin contact. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. All waste containing this compound, including contaminated lab supplies, must be managed as hazardous chemical waste.
1. Waste Classification:
-
Treat all this compound waste, including the pure compound, solutions, and any contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.
2. Container Selection:
-
Select a waste container that is in good condition, leak-proof, and has a secure, screw-on cap.
-
The container material must be chemically compatible with this compound and any solvents used in solutions. For instance, do not use metal containers for corrosive waste. Plastic or glass containers are generally suitable for solvent wastes.[1][2]
-
If reusing a container, ensure it is triple-rinsed, and the original label is completely defaced or removed.[1] The rinsate from a container that held a hazardous chemical must be collected and treated as hazardous waste.[1]
3. Waste Labeling:
-
Immediately label the waste container with the words "Hazardous Waste".
-
The label must also include:
-
The full chemical name: "this compound" and the names of any other constituents in a mixture.
-
An indication of the hazards (e.g., flammable, toxic).
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
4. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[2][3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[2]
-
Store incompatible waste types separately to prevent accidental mixing. For example, acids should be stored separately from bases, and oxidizers from flammable organic compounds.[2]
5. Spill Management:
-
In the event of a spill, avoid dust formation or vapor inhalation.
-
Wear appropriate PPE and contain the spill using an inert absorbent material.
-
Collect the spilled material and all contaminated cleanup materials into a designated hazardous waste container.
-
Thoroughly decontaminate the spill area. All cleanup materials must also be disposed of as hazardous waste.
6. Arranging for Disposal:
-
Do not exceed the storage limits for an SAA (see table below).
-
Once the container is full or when the waste is no longer being generated, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide the EHS personnel with a complete and accurate description of the waste.
Quantitative Data for Hazardous Waste Storage
The following table summarizes the key quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA) as stipulated by the U.S. Environmental Protection Agency (EPA).
| Parameter | Limit | Regulation Reference |
| Non-Acute Hazardous Waste | Up to 55 gallons | 40 CFR 262.15(a)[4] |
| Acute Hazardous Waste (Liquid) | Up to 1 quart | 40 CFR 262.15(a)[4] |
| Acute Hazardous Waste (Solid) | Up to 1 kg (2.2 lbs) | 40 CFR 262.15(a)[4] |
| Time Limit for Excess Waste | Container must be moved to a central accumulation area within 3 days of exceeding the volume limit. | 40 CFR 262.15(a)(6) |
Experimental Protocols
Currently, there are no established and validated experimental protocols for the in-lab chemical neutralization or deactivation of this compound for disposal purposes. Attempting to neutralize unknown or under-researched chemicals without a validated protocol can be dangerous, potentially leading to violent reactions or the generation of more hazardous byproducts. Therefore, the safest and most compliant procedure is to manage all this compound waste as hazardous waste for professional disposal by your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Protocols for 4'-Methylchrysoeriol
This document provides essential safety and logistical information for the handling and disposal of 4'-Methylchrysoeriol, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[1] A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn.[3] It is important to inspect gloves for any signs of degradation before use and to change them immediately if contact with the compound occurs.[1] For tasks with a higher risk of splashes, consider double-gloving.
-
Body Protection: A flame-retardant laboratory coat should be worn and kept buttoned to provide maximum skin coverage.[1] Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[1][2]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[3][4] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator is necessary.[5]
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Eye/Face Protection | ANSI Z.87.1 compliant safety goggles; Face shield | Protects against splashes and aerosols |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact |
| Body Protection | Flame-retardant lab coat; Long pants; Closed-toe shoes | Protects skin from spills |
| Respiratory Protection | Chemical fume hood; NIOSH-approved respirator | Prevents inhalation of dust or aerosols |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Designated Area: Establish a designated area for handling and weighing the compound. This area should be clearly marked and easy to decontaminate.
2.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: Carefully weigh the solid compound within the chemical fume hood to contain any dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, use a sonicator or vortex mixer within the fume hood to aid dissolution.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.[7]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not dispose of this compound down the drain or in regular trash.[3] All waste, including contaminated PPE, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.
-
Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.[5] The label should include the full chemical name and appropriate hazard warnings.
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[3][5]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Method |
| Solid Compound | Labeled, sealed, chemically compatible container | Collection by licensed hazardous waste contractor |
| Contaminated Labware (disposable) | Labeled, sealed, chemically compatible container | Collection by licensed hazardous waste contractor |
| Contaminated PPE | Labeled, sealed, chemically compatible container | Collection by licensed hazardous waste contractor |
| Liquid Waste (solutions) | Labeled, sealed, chemically compatible container | Collection by licensed hazardous waste contractor |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully clean the area using an appropriate absorbent material while wearing full PPE. For large spills, evacuate the area and contact your institution's emergency response team.[4]
Caption: Safe Handling and Disposal Workflow.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
